2-Iodopropene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-iodoprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5I/c1-3(2)4/h1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAHADSKPFGJQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195925 | |
| Record name | 2-Iodopropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4375-96-6 | |
| Record name | 1-Propene, 2-iodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4375-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Iodopropene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004375966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Iodopropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-iodopropene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.251 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Iodopropene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4APE2VA7L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Iodopropene from Acetone
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a robust and validated multi-step synthesis of 2-iodopropene, a valuable vinyl iodide intermediate in organic synthesis, starting from the readily available reagent, acetone (B3395972). The core of this synthetic route involves the preparation of acetone hydrazone, followed by an oxidative iodination reaction that yields a mixture of 2,2-diiodopropane (B106524) and this compound. A final elimination step can be employed to convert the remaining gem-diiodide to the desired product.
Overall Synthetic Pathway
The synthesis proceeds through the following key transformations:
-
Hydrazone Formation: Acetone is condensed with hydrazine (B178648) to form acetone hydrazone.
-
Oxidative Iodination (Barton Vinyl Iodide Synthesis): Acetone hydrazone is treated with iodine in the presence of a base, leading to the formation of 2,2-diiodopropane and this compound.
-
Elimination (Optional): If significant amounts of 2,2-diiodopropane are present after the second step, a dehydroiodination reaction is performed to yield additional this compound.
Step 1: Synthesis of Acetone Hydrazone
This initial step involves the formation of acetone hydrazone from acetone. A well-established and reliable method for this conversion is adapted from Organic Syntheses.
Experimental Protocol
Materials:
-
Acetone
-
100% Hydrazine hydrate (B1144303)
-
Sodium hydroxide (B78521) pellets
-
Potassium hydroxide pellets
-
Nitrogen gas
Procedure:
-
Preparation of Anhydrous Hydrazine: In a round-bottomed flask equipped with a reflux condenser and a nitrogen inlet, heat 100% hydrazine hydrate with an equal weight of sodium hydroxide pellets under reflux for 2 hours. Distill the anhydrous hydrazine under a slow stream of nitrogen. Caution: Anhydrous hydrazine is highly reactive and toxic. All manipulations should be performed in a well-ventilated fume hood behind a safety shield.
-
Reaction of Acetone Azine with Hydrazine: A mixture of acetone azine (1.00 mole) and anhydrous hydrazine (1.0 mole) is placed in a round-bottomed flask fitted with a reflux condenser. The mixture is heated at 100°C for 12-16 hours.
-
Purification: The resulting acetone hydrazone is purified by distillation.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Acetone Azine | [1] |
| Reagents | Anhydrous Hydrazine | [1] |
| Reaction Time | 12-16 hours | [1] |
| Reaction Temperature | 100°C | [1] |
| Yield | Good | [1] |
Step 2: Oxidative Iodination of Acetone Hydrazone
This crucial step employs the Barton vinyl iodide synthesis, where the hydrazone is oxidized with iodine in the presence of a base. This reaction typically yields a mixture of the gem-diiodide (2,2-diiodopropane) and the vinyl iodide (this compound). The ratio of these products can be influenced by steric factors and reaction conditions.[1]
Reaction Mechanism
The reaction proceeds through a proposed mechanism involving an intermediate iododiazonium salt and/or an iodocarbonium ion.[2] The hydrazone is first oxidized by iodine to a diazo intermediate. Subsequent reaction with an iodine electrophile and loss of nitrogen gas generates an iodocarbonium ion. This cation can then either be trapped by an iodide ion to form the gem-diiodide or undergo elimination of a proton to yield the vinyl iodide.
Experimental Protocol
This protocol is based on the general procedure described by Pross and Sternhell for the oxidation of hydrazones.[2]
Materials:
-
Acetone hydrazone
-
Iodine (I₂)
-
Triethylamine (Et₃N)
-
Diethyl ether or other suitable aprotic solvent
Procedure:
-
In a round-bottomed flask, dissolve acetone hydrazone in diethyl ether.
-
Cool the solution in an ice bath.
-
In a separate flask, prepare a solution of iodine in diethyl ether.
-
Slowly add the iodine solution to the stirred solution of acetone hydrazone and triethylamine. The rate of addition should be controlled to maintain the reaction temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time.
-
The reaction mixture is then worked up by washing with an aqueous solution of sodium thiosulfate (B1220275) to remove excess iodine, followed by washing with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product, a mixture of 2,2-diiodopropane and this compound, can be purified by fractional distillation.
Quantitative Data
Based on the general findings of Pross and Sternhell for various hydrazones:[2]
| Parameter | Value |
| Base | Triethylamine |
| Products | Mixture of 2,2-diiodopropane and this compound |
| Total Yield | 38-85% (for a range of hydrazones) |
Step 3: Dehydroiodination of 2,2-Diiodopropane (Optional)
If the product from Step 2 contains a significant amount of 2,2-diiodopropane, an elimination reaction can be performed to convert it to this compound. This is a standard dehydrohalogenation reaction. The use of a strong, sterically hindered base is often preferred to minimize side reactions, although for this substrate, other strong bases can also be effective.
Experimental Protocol
Materials:
-
Crude product mixture from Step 2 (containing 2,2-diiodopropane)
-
Potassium tert-butoxide (t-BuOK) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous solvent (e.g., THF, DMSO)
Procedure:
-
Dissolve the crude product mixture in an anhydrous solvent in a round-bottomed flask under a nitrogen atmosphere.
-
Add a solution or suspension of the strong base (e.g., potassium tert-butoxide) to the reaction mixture at room temperature or with cooling, depending on the reactivity.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC or GC).
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, pentane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
After filtration and removal of the solvent, the this compound can be purified by distillation.
Quantitative Data
While a specific yield for this reaction starting from 2,2-diiodopropane is not available in the searched literature, dehydrohalogenation reactions of this type generally proceed in high yield.
| Parameter | Value |
| Reaction Type | E2 Elimination |
| Reagents | Strong, non-nucleophilic base (e.g., t-BuOK, DBU) |
| Expected Yield | High |
Visualizations
Reaction Pathway
Caption: Overall synthetic pathway for this compound from acetone.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physical Properties of 2-Iodopropene
Abstract
This document provides a technical overview of the known physical properties of this compound (C₃H₅I). It is intended for an audience of researchers, scientists, and professionals in drug development who require accurate data on this organoiodine compound. Due to the limited availability of experimentally determined physical constants in publicly accessible literature, this guide summarizes the confirmed structural and calculated data. Furthermore, it outlines the standard experimental methodologies that would be employed for the determination of key physical properties such as boiling point, melting point, density, and refractive index.
Introduction
This compound, also known as 1-Propene, 2-iodo-, is an unsaturated organoiodine compound. Its chemical structure, featuring a vinyl iodide moiety, makes it a potentially valuable intermediate in various organic syntheses, including cross-coupling reactions. An accurate understanding of its physical properties is crucial for its proper handling, storage, reaction setup, and purification. This guide compiles the available data and provides context on the experimental determination of its core physical characteristics.
Core Physical and Chemical Data
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 1-Propene, 2-iodo- | [1] |
| CAS Registry Number | 4375-96-6 | [1][2] |
| Molecular Formula | C₃H₅I | [1][2] |
| Molecular Weight | 167.976 g/mol | [1][2] |
| InChI Key | KWAHADSKPFGJQF-UHFFFAOYSA-N | [1][2] |
| LogP (Octanol/Water) | 2.46 | [2] |
Expected Physical Characteristics and General Trends
While specific experimental values for this compound are scarce, its properties can be inferred based on the general principles of physical chemistry for haloalkenes.
-
Physical State: As a small organoiodine compound, this compound is expected to be a liquid at room temperature.[3][4] Pure alkyl iodides are typically colorless but can develop a yellow or brownish hue upon exposure to light due to the slow formation of diatomic iodine (I₂).[3][5]
-
Boiling Point: The boiling point of haloalkanes and haloalkenes is influenced by intermolecular forces, primarily van der Waals forces and dipole-dipole interactions.[3][4] For a given alkyl or alkenyl group, the boiling point increases with the atomic mass of the halogen (RI > RBr > RCl > RF).[3][6] Therefore, this compound is expected to have a significantly higher boiling point than 2-chloropropene (B1346963) or 2-bromopropene.
-
Density: The density of haloalkanes generally increases with the number and mass of the halogen atoms.[3] Alkyl iodides are typically denser than water.[5] It is therefore anticipated that this compound will have a density greater than 1.0 g/mL.
-
Solubility: Like most haloalkanes, this compound is expected to have very low solubility in water.[4] This is because the energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the formation of new, weaker attractions between water and the haloalkene molecules.[4] Conversely, it is expected to be readily soluble in common non-polar organic solvents.[4]
Standard Experimental Protocols for Physical Property Determination
The determination of the physical properties of a liquid compound like this compound follows well-established laboratory procedures. The general workflow for these experiments is outlined in the diagram below.
Caption: General experimental workflow for determining the physical properties of a liquid chemical sample.
Boiling Point Determination
The boiling point is determined at a specific pressure, typically atmospheric pressure (760 mmHg).
-
Apparatus: A standard distillation apparatus or a specialized ebulliometer is used. A calibrated thermometer or thermocouple is placed so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.
-
Procedure: The purified liquid is placed in the distillation flask with boiling chips. The liquid is heated gently. The temperature is recorded when it remains constant while the liquid is boiling and the vapor is condensing on the thermometer bulb. This stable temperature is the boiling point.
-
Correction: If the determination is not performed at standard pressure, a pressure correction (e.g., using a nomograph) is applied to estimate the normal boiling point.
Density Measurement
Density is the mass per unit volume and is highly dependent on temperature.
-
Apparatus: A pycnometer, which is a glass flask with a precisely known volume, is used for accurate measurements. A calibrated analytical balance and a constant-temperature water bath are also required.
-
Procedure:
-
The mass of the clean, dry pycnometer is measured.
-
The pycnometer is filled with the sample liquid and placed in the constant-temperature bath until it reaches thermal equilibrium (e.g., at 20°C or 25°C).
-
The volume is adjusted precisely to the pycnometer's calibration mark, and any excess liquid on the exterior is carefully removed.
-
The mass of the filled pycnometer is measured.
-
-
Calculation: The density (ρ) is calculated by dividing the mass of the liquid (mass of filled pycnometer - mass of empty pycnometer) by the known volume of the pycnometer.
Refractive Index Measurement
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters the material. It is a characteristic property that is dependent on temperature and the wavelength of light used.
-
Apparatus: An Abbé refractometer is commonly used. It requires a monochromatic light source, typically the sodium D-line (589 nm). The instrument must have a means of circulating water from a constant-temperature bath.
-
Procedure:
-
The refractometer prisms are cleaned and calibrated using a standard of known refractive index (e.g., distilled water).
-
A few drops of the liquid sample are placed on the lower prism.
-
The prisms are closed, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
The refractive index is read from the instrument's scale. The temperature is also recorded.
-
Conclusion
While this compound is a compound of interest for synthetic chemistry, its fundamental physical properties, such as boiling point, melting point, and density, are not well-documented in publicly available scientific literature. This guide has presented the confirmed molecular and identifying information. For professionals requiring precise physical constants, experimental determination following the standard protocols outlined herein is recommended. Such data would be a valuable contribution to the chemical literature, aiding future research and process development involving this compound.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. CK12-Foundation [flexbooks.ck12.org]
- 4. Physical Properties of Haloalkanes and Haloarenes - GeeksforGeeks [geeksforgeeks.org]
- 5. Physical Properties of Haloalkanes and Haloarenes [unacademy.com]
- 6. What are the Physical properties of Haloalkanes? [pw.live]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Iodopropene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-iodopropene. It includes a summary of expected chemical shifts and coupling constants, detailed experimental protocols for sample preparation and spectral acquisition, and a discussion of the spectral features based on the molecular structure.
Introduction to the NMR Spectroscopy of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. For a compound such as this compound (C₃H₅I), a volatile haloalkene, NMR provides detailed information about its proton and carbon environments. Understanding the ¹H and ¹³C NMR spectra is crucial for confirming its identity, assessing purity, and for predicting its reactivity in various chemical transformations relevant to drug development and materials science.
The structure of this compound features three distinct proton environments and three unique carbon environments, leading to characteristic signals in their respective NMR spectra. The presence of the electronegative iodine atom and the carbon-carbon double bond significantly influences the chemical shifts of the neighboring nuclei.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the limited availability of experimentally derived public data for this compound, the following tables summarize predicted chemical shifts (δ) and coupling constants (J). These predictions are based on established principles of NMR spectroscopy and analysis of similar structures.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-gem | 6.1 - 6.4 | Doublet of quartets (dq) | Jgem ≈ 1.5-2.5 Hz, Jallyl ≈ 1.0-1.5 Hz |
| H-cis | 5.6 - 5.9 | Doublet of quartets (dq) | Jgem ≈ 1.5-2.5 Hz, Jvic-cis ≈ 0.5-1.0 Hz |
| CH₃ | 2.5 - 2.8 | Doublet of doublets (dd) | Jallyl ≈ 1.0-1.5 Hz, Jvic-cis ≈ 0.5-1.0 Hz |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-I | 85 - 95 |
| =CH₂ | 130 - 140 |
| CH₃ | 25 - 35 |
Experimental Protocols
Acquiring high-quality NMR spectra of a volatile compound like this compound requires specific sample preparation and instrument settings.
Sample Preparation for a Volatile Liquid
-
Solvent Selection: Choose a deuterated solvent that will completely dissolve the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.
-
Sample Concentration: For ¹H NMR, a concentration of 5-25 mg of this compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.
-
Use of an Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shifts to 0 ppm.
-
Sample Handling: Due to the volatility of this compound, prepare the sample in a well-ventilated fume hood. To minimize evaporation, cap the NMR tube securely immediately after adding the sample and solvent. For long-term experiments, flame-sealing the NMR tube may be necessary.
-
Filtration: To ensure optimal spectral resolution by removing any particulate matter, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.
NMR Spectrometer Parameters
-
Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized through an automated or manual shimming process to achieve sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between pulses ensures that the nuclei have returned to equilibrium.
-
Number of Scans: For a sample of adequate concentration, 8 to 16 scans are usually enough to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Acquisition Time: A longer acquisition time of 1-2 seconds is common.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended, especially for quaternary carbons.
-
Number of Scans: Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
Visualization of Molecular Structure and Relationships
The following diagrams illustrate the molecular structure of this compound and a typical workflow for its synthesis.
Caption: Molecular structure of this compound.
Caption: General synthesis workflow for this compound.
Conclusion
This guide provides essential information for the acquisition and interpretation of ¹H and ¹³C NMR spectra of this compound. While experimental data is not widely available, the predicted values and detailed protocols herein offer a solid foundation for researchers, scientists, and drug development professionals working with this compound. The provided visualizations of its structure and synthesis pathway further aid in understanding its chemical context. Adherence to the outlined experimental procedures will facilitate the acquisition of high-resolution spectra, enabling accurate structural verification and purity assessment.
Spectroscopic Data Interpretation for 2-Iodopropene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for 2-iodopropene, a valuable building block in organic synthesis. Due to the limited availability of experimentally derived public data, this guide presents a combination of available information and predicted spectroscopic values to aid in the characterization and identification of this compound. Detailed methodologies for the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—are also provided to facilitate the acquisition of high-quality data. This guide is intended to be a valuable resource for researchers utilizing this compound in their synthetic endeavors.
Introduction
This compound is a versatile reagent in organic chemistry, participating in a variety of coupling reactions and serving as a precursor for the synthesis of more complex molecules. Accurate and thorough characterization of this compound is crucial for its effective use. Spectroscopic methods are the cornerstone of molecular characterization, providing detailed information about the structure, connectivity, and functional groups present in a molecule. This guide focuses on the interpretation of ¹H NMR, ¹³C NMR, IR, and mass spectral data for this compound.
Spectroscopic Data
The following sections present the available and predicted spectroscopic data for this compound. All predicted data are clearly identified.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in Table 1.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J) in Hz |
| ~6.3 | Doublet of Quartets | 1H | =CH₂ (trans to I) | J(H-H_gem) ≈ 1.5, J(H-CH₃) ≈ 1.0 |
| ~5.8 | Doublet of Quartets | 1H | =CH₂ (cis to I) | J(H-H_gem) ≈ 1.5, J(H-CH₃) ≈ 1.5 |
| ~2.6 | Triplet | 3H | -CH₃ | J(H-H_vinyl) ≈ 1.0, J(H-H_vinyl) ≈ 1.5 |
Note: These are predicted values and may differ from experimental results. The exact appearance of the vinyl protons may be more complex due to second-order effects.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound in CDCl₃ is summarized in Table 2.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~130 | =CH₂ |
| ~90 | =C(I)- |
| ~30 | -CH₃ |
Note: These are predicted values and may differ from experimental results.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorptions for the C=C double bond and C-H bonds. An available transmission IR spectrum for this compound can be found on SpectraBase[1]. The expected key vibrational frequencies are listed in Table 3.
Table 3: Key IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration |
| ~3100-3000 | =C-H stretch |
| ~2950-2850 | C-H stretch (methyl) |
| ~1630 | C=C stretch |
| ~1440 | C-H bend (methyl) |
| ~890 | =C-H bend (out of plane) |
| ~550 | C-I stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The expected fragmentation pattern for this compound is summarized in Table 4.
Table 4: Expected Mass Spectrometry Fragmentation for this compound
| m/z | Fragment Ion | Comments |
| 168 | [C₃H₅I]⁺ | Molecular ion (M⁺) |
| 127 | [I]⁺ | Loss of propyl radical |
| 41 | [C₃H₅]⁺ | Loss of iodine radical |
Experimental Protocols
The following are general experimental protocols for acquiring spectroscopic data for a volatile liquid sample like this compound.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-20 mg of this compound in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If necessary, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).
-
Cap the NMR tube securely.
Data Acquisition (¹H NMR):
-
Spectrometer: 300 MHz or higher field strength.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 8-16 (adjust as needed for signal-to-noise).
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
Data Acquisition (¹³C NMR):
-
Spectrometer: 75 MHz or higher.
-
Pulse Program: Proton-decoupled experiment.
-
Number of Scans: 128-1024 (or more, depending on sample concentration).
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Neat Liquid):
-
Place a drop of this compound onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first to create a thin liquid film.
-
Mount the salt plates in the spectrometer's sample holder.
Data Acquisition:
-
Spectrometer: FTIR spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Acquire a background spectrum of the clean, empty salt plates before running the sample.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 100-1000 µg/mL.
Data Acquisition:
-
Gas Chromatograph:
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5ms).
-
Oven Program: Start at 40 °C for 2 minutes, then ramp at 10 °C/min to 200 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Visualization of Data Interpretation Workflow
The following diagrams illustrate the logical flow of interpreting spectroscopic data to elucidate the structure of an unknown compound, in this case, this compound.
Caption: Logical workflow for structure elucidation using spectroscopic data.
Caption: General experimental workflow for spectroscopic analysis.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. While experimental data is limited in the public domain, the combination of predicted values and established interpretation principles offers a robust framework for the identification and characterization of this important synthetic intermediate. The detailed experimental protocols provided herein should enable researchers to acquire high-quality spectroscopic data, contributing to the broader knowledge base for this compound. It is recommended that researchers acquiring experimental data for this compound publish their findings to enhance the collective understanding of this molecule.
References
An In-depth Technical Guide to the Reactivity of the Carbon-Iodine Bond in Vinyl Iodides
For Researchers, Scientists, and Drug Development Professionals
Vinyl iodides are a class of organic compounds characterized by an iodine atom attached to one of the sp²-hybridized carbons of an alkene. This structural motif is a cornerstone in modern organic synthesis, offering a versatile platform for the construction of complex molecular architectures. The reactivity of the carbon-iodine (C-I) bond in these molecules is of paramount importance, particularly in the realm of drug discovery and development, where efficient and stereoselective bond-forming reactions are critical. This guide provides a comprehensive overview of the principles governing C-I bond reactivity in vinyl iodides, details key transformations, and presents practical experimental protocols.
Core Principles of Carbon-Iodine Bond Reactivity
The utility of vinyl iodides as synthetic intermediates is largely dictated by the nature of the C(sp²)-I bond. Several factors contribute to its unique reactivity profile.
Bond Strength and Dissociation Energy: The carbon-iodine bond is the longest and weakest of the carbon-halogen bonds. This inherent weakness is a key determinant of its reactivity, particularly in transition-metal-catalyzed cross-coupling reactions where the oxidative addition step is often rate-limiting.[1][2] A comparison of bond dissociation energies (BDEs) highlights this trend.
| Bond | Bond Dissociation Energy (kcal/mol) |
| C(sp²)-F | 115 |
| C(sp²)-Cl | 83.7 |
| C(sp²)-Br | 72.1 |
| C(sp²)-I | 57.6 - 65 |
| Data sourced from multiple references.[1][2][3][4] |
This lower BDE means that the C-I bond can be cleaved under milder conditions compared to other vinyl halides, leading to faster reaction rates and often requiring less forcing conditions.[1][2]
Reactivity in Nucleophilic Substitution: Vinyl iodides are generally stable under nucleophilic conditions and are resistant to both SN1 and SN2 reactions.[1][2]
-
SN2 reactions are disfavored due to the steric hindrance of the double bond, which prevents the requisite backside attack.[1][2] Furthermore, lone pair donation from the iodine atom into the π* orbital of the alkene reduces the electrophilicity of the carbon atom.[1][2]
-
SN1 reactions are energetically unfavorable because the dissociation of the iodide would lead to the formation of a highly unstable vinyl carbocation.[1][2]
Electronic and Steric Effects: The electronic nature of substituents on the vinyl framework can significantly influence the reactivity of the C-I bond. Electron-withdrawing groups can enhance the rate of certain reactions, such as magnesium-halogen exchange to form Grignard reagents.[1][2] The stereochemistry (E/Z configuration) of the double bond is also a critical factor, as many cross-coupling reactions proceed with retention of configuration, making the stereoselective synthesis of vinyl iodides a crucial aspect of their application.[2]
Key Reactions of Vinyl Iodides
The relatively weak C-I bond makes vinyl iodides excellent substrates for a wide array of powerful C-C and C-heteroatom bond-forming reactions, most notably transition-metal-catalyzed cross-couplings.
Vinyl iodides are premier substrates for palladium-catalyzed cross-coupling reactions due to their high reactivity, which often allows for the use of milder reaction conditions and lower catalyst loadings.[1][2] The general order of reactivity for vinyl halides in these transformations is I > OTf > Br >> Cl.[5][6][7]
A generalized catalytic cycle for these reactions is depicted below. It typically involves three key steps: oxidative addition of the vinyl iodide to a Pd(0) species, transmetalation with an organometallic reagent, and reductive elimination to form the product and regenerate the Pd(0) catalyst.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
1. Suzuki-Miyaura Coupling: This reaction couples a vinyl iodide with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base.[7][8] It is widely used due to the stability and low toxicity of the boron reagents.[9]
| Substrate 1 | Substrate 2 | Catalyst (mol%) | Base | Solvent | Yield (%) | Ref. |
| (E)-1-Iodo-1-octene | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene (B28343)/H₂O | 95 | [7] |
| 1-Iodo-cyclohexene | 2-Thiopheneboronic acid | PdCl₂(dppf) (2) | K₃PO₄ | Dioxane | 92 | [10] |
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction: Coupling of (E)-1-iodooct-1-ene with phenylboronic acid.
Materials:
-
(E)-1-iodooct-1-ene (1.0 mmol, 238 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Sodium carbonate (2.0 mmol, 212 mg)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add (E)-1-iodooct-1-ene, phenylboronic acid, Pd(PPh₃)₄, and sodium carbonate.
-
Add toluene and water to the flask.
-
The reaction mixture is stirred vigorously and heated to 80 °C.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion (typically 2-4 hours), the reaction is cooled to room temperature.
-
The mixture is diluted with diethyl ether (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel (eluting with hexanes) to afford (E)-1-phenyloct-1-ene.
2. Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling a vinyl iodide with a terminal alkyne.[11][12] It typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[11][12]
| Substrate 1 | Substrate 2 | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Yield (%) | Ref. |
| (E)-Iodoprop-2-enoic acid | Phenylacetylene | Pd(OAc)₂ (5) | CuI (20) | Diisopropylamine | DMF | 85 | [13] |
| 1-Iodocyclohexene (B92552) | 1-Heptyne (B1330384) | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine | THF | 89 | [5] |
Experimental Protocol: Sonogashira Coupling
Reaction: Coupling of 1-iodocyclohexene with 1-heptyne.
Materials:
-
1-Iodocyclohexene (1.0 mmol, 208 mg)
-
1-Heptyne (1.1 mmol, 106 mg, 0.15 mL)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 mmol, 35 mg)
-
Copper(I) iodide (CuI) (0.025 mmol, 5 mg)
-
Diisopropylamine (7.0 mmol, 0.71 g, 0.98 mL)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add 1-iodocyclohexene and anhydrous THF.
-
Sequentially add Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, and 1-heptyne to the stirred solution at room temperature.
-
Stir the reaction for 3 hours. Monitor progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite®, washing the pad with additional diethyl ether.
-
The filtrate is washed sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel to yield 1-(hept-1-yn-1-yl)cyclohex-1-ene.[5]
3. Heck Reaction: The Heck reaction couples a vinyl iodide with an alkene to form a new, more substituted alkene.[14][15] A base is required to regenerate the active palladium catalyst.[14][15]
Caption: A typical experimental workflow for a Heck cross-coupling reaction.
| Substrate 1 | Substrate 2 | Catalyst (mol%) | Base | Solvent | Yield (%) | Ref. |
| Iodobenzene | Styrene | Pd(OAc)₂ (1) | Triethylamine | Acetonitrile | 95 | [15] |
| 4-Iodoanisole | n-Butyl acrylate | Pd(OAc)₂ (1) | NaOAc | DMF | 90 | [14] |
4. Stille Coupling: This reaction involves the coupling of a vinyl iodide with an organostannane (organotin) reagent.[16][17] A key advantage is the tolerance of a wide variety of functional groups, though the toxicity of tin compounds is a significant drawback.[9] Vinyl iodides are preferred over bromides and chlorides due to their higher reactivity.[16]
| Substrate 1 | Substrate 2 | Catalyst (mol%) | Ligand | Solvent | Yield (%) | Ref. |
| (Z)-1-Iodo-1-hexene | (E)-1-(Tributylstannyl)-1-hexene | Pd(PPh₃)₄ (2) | - | THF | 86 | [18] |
| 1-Iodo-2-methyl-1-propene | Vinyltributyltin | PdCl₂(PPh₃)₂ (1) | - | Toluene | 91 | [16] |
Other Important Transformations
Beyond palladium catalysis, the C-I bond in vinyl iodides enables other valuable transformations:
-
Copper-Catalyzed Halogen Exchange: Vinyl bromides can be converted to the more reactive vinyl iodides stereospecifically using a copper catalyst and an iodide source like KI.[1][2][19] This is a useful strategy when the corresponding vinyl iodide is less accessible.
-
Grignard Reagent Formation: Vinyl iodides can be converted to vinyl Grignard reagents via magnesium-halogen exchange.[1][2] However, this often requires higher temperatures and longer reaction times compared to alkyl iodides.[1][2]
-
Borylative Couplings: Recent advances have shown that vinyl iodides can participate in transition-metal-free borylative couplings with various nucleophiles, proceeding through hydroboration and 1,2-metallate rearrangement.[20][21]
Applications in Drug Development
The stereospecificity and reliability of reactions involving vinyl iodides make them invaluable in the synthesis of complex, biologically active molecules. The ability to construct intricate carbon skeletons with precise control over alkene geometry is crucial for synthesizing drug candidates that interact specifically with biological targets. For instance, Stille and Suzuki couplings of vinyl iodides have been employed as key steps in the total synthesis of numerous natural products with pharmaceutical potential, such as the anticancer agent superstolide A.[22] The robustness of these methods allows for their application in late-stage functionalization, a critical aspect of medicinal chemistry and the development of structure-activity relationships (SAR). The stability of the C(sp²)-I bond to many synthetic conditions, except for those designed to activate it, allows for its strategic incorporation and later elaboration in a synthetic route. Furthermore, molecules containing a vinyl iodide moiety are often more resistant to in-vivo deiodination compared to alkyl iodides, which is an important consideration for the development of radioiodinated therapeutic and diagnostic agents.[23]
Conclusion
The carbon-iodine bond in vinyl iodides possesses a unique combination of stability and reactivity that has cemented its role as a critical functional group in modern organic chemistry. Its relatively low bond dissociation energy makes it an ideal electrophile for a host of transition-metal-catalyzed cross-coupling reactions, enabling the efficient and stereocontrolled synthesis of complex alkenes. For researchers in the pharmaceutical and life sciences, a thorough understanding of the principles governing C-I bond reactivity is essential for the design and execution of synthetic routes to novel therapeutic agents. The continued development of new catalytic systems and reactions involving vinyl iodides promises to further expand their utility and impact on chemical synthesis.
References
- 1. Vinyl iodide functional group [dl1.en-us.nina.az]
- 2. Vinyl iodide functional group - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Ultraviolet photodissociation of vinyl iodide: understanding the halogen dependence of photodissociation mechanisms in vinyl halides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Stille Coupling [organic-chemistry.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides [organic-chemistry.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. books.rsc.org [books.rsc.org]
- 14. youtube.com [youtube.com]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. Stille reaction - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 20. Borylative transition metal-free couplings of vinyl iodides with various nucleophiles, alkenes or alkynes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06131K [pubs.rsc.org]
- 21. Borylative transition metal-free couplings of vinyl iodides with various nucleophiles, alkenes or alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Iodopropene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and bonding of 2-iodopropene (C₃H₅I). In the absence of extensive specific experimental data for this molecule in publicly accessible literature, this document leverages established principles of chemical bonding, including Valence Shell Electron Pair Repulsion (VSEPR) theory and hybridization, to predict its geometric parameters. Furthermore, it presents typical bond lengths and angles derived from analogous chemical structures. This guide also outlines the key experimental protocols, namely microwave spectroscopy and gas-phase electron diffraction, that are instrumental in the precise determination of molecular structures. The content is intended to serve as a robust theoretical framework for researchers and professionals in drug development and chemical sciences.
Introduction
This compound is an organoiodine compound with the chemical formula C₃H₅I. Understanding its three-dimensional structure is crucial for predicting its reactivity, physical properties, and potential applications in organic synthesis and pharmaceutical development. The spatial arrangement of atoms and the nature of the chemical bonds within the molecule dictate its interactions with other molecules, including biological targets. This guide synthesizes theoretical predictions and general experimental data to offer a detailed perspective on the molecular architecture of this compound.
Predicted Molecular Structure and Bonding
The structure of this compound is centered around a three-carbon propylene (B89431) backbone with an iodine atom substituted at the second carbon position. The bonding can be understood by examining the hybridization of the carbon atoms.
-
C1 (CH₂ group): This carbon is part of a double bond and is bonded to two hydrogen atoms and one carbon atom. It is predicted to be sp² hybridized , leading to a trigonal planar geometry for the atoms attached to it.
-
C2 (C-I group): This carbon is also part of the double bond and is bonded to the iodine atom and another carbon atom. It is also sp² hybridized , resulting in a trigonal planar arrangement of the atoms and other bonds around it.
-
C3 (CH₃ group): This carbon is a methyl group, bonded to the C2 carbon and three hydrogen atoms through single bonds. It is sp³ hybridized , leading to a tetrahedral geometry for the atoms attached to it.
The overall geometry around the C1=C2 double bond is trigonal planar. The molecule as a whole is not planar due to the tetrahedral arrangement of the methyl group.
VSEPR Theory Analysis
Valence Shell Electron Pair Repulsion (VSEPR) theory helps in predicting the geometry around the central carbon atoms.[1][2][3][4]
-
For C1 and C2 (sp² hybridized): There are three regions of electron density around each of these carbon atoms (one double bond and two single bonds for C1; one double bond, one C-C single bond, and one C-I single bond for C2). To minimize repulsion, these regions will arrange themselves in a trigonal planar geometry, with predicted bond angles of approximately 120°.[1][5]
-
For C3 (sp³ hybridized): There are four regions of electron density around this carbon atom (four single bonds). These will adopt a tetrahedral geometry to be as far apart as possible, with predicted bond angles of approximately 109.5°.[1][5]
Quantitative Data: Predicted Bond Lengths and Angles
While specific experimental data for this compound is scarce, we can compile a table of expected bond lengths and angles based on typical values for similar chemical bonds found in various organic molecules.[6][7][8][9][10][11][12][13][14][15][16][17]
| Bond Type | Hybridization | Typical Bond Length (pm) | Predicted Bond Angle | Typical Bond Angle (°) |
| C-I | sp²-p | ~213 | ∠C-C-I | ~120 |
| C=C | sp²-sp² | ~133-134 | ∠C-C=C | ~120 |
| C-C | sp²-sp³ | ~150-151 | ∠I-C=C | ~120 |
| C-H (on C1) | sp²-s | ~108-109 | ∠H-C=C | ~120 |
| C-H (on C3) | sp³-s | ~109-110 | ∠H-C-H | ~109.5 |
Table 1: Predicted bond lengths and angles for this compound based on typical values for analogous chemical bonds.
Experimental Protocols for Structure Determination
The precise determination of the molecular structure of a gas-phase molecule like this compound is typically achieved through microwave spectroscopy and gas-phase electron diffraction.
Microwave Spectroscopy
Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase.[18][19] For a molecule to be observable by microwave spectroscopy, it must possess a permanent dipole moment. The analysis of the rotational spectrum allows for the determination of the moments of inertia of the molecule with very high precision. From the moments of inertia of the parent molecule and its isotopically substituted analogues, the bond lengths and angles can be calculated.[20]
General Experimental Workflow:
-
Sample Introduction: A gaseous sample of the molecule is introduced into a high-vacuum chamber.
-
Microwave Irradiation: The sample is irradiated with microwave radiation of a specific frequency range.
-
Detection of Absorption: The absorption of microwaves by the sample is detected as a function of frequency, resulting in a rotational spectrum.
-
Spectral Analysis: The frequencies of the absorption lines are analyzed to determine the rotational constants of the molecule.
-
Isotopic Substitution: The process is repeated for different isotopologues of the molecule.
-
Structure Determination: The rotational constants from all isotopic species are used to calculate the precise geometric parameters of the molecule.[21]
Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is another powerful technique for determining the molecular structure of volatile compounds.[22] In a GED experiment, a beam of high-energy electrons is scattered by the gas-phase molecules. The scattered electrons create a diffraction pattern that is dependent on the internuclear distances within the molecules.
General Experimental Workflow:
-
Sample Introduction: A jet of the gaseous sample is introduced into the path of a high-energy electron beam in a vacuum chamber.
-
Electron Scattering: The electrons are scattered by the molecules.
-
Diffraction Pattern Recording: The scattered electrons are detected, and the resulting diffraction pattern of concentric rings is recorded.[23][24]
-
Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed. This information is used to generate a radial distribution curve.
-
Structure Refinement: The radial distribution curve provides information about the distances between all pairs of atoms in the molecule. This data is used to refine a model of the molecular structure, yielding precise bond lengths and angles.
Visualizations
Predicted Molecular Structure of this compound
References
- 1. VSEPR theory - Wikipedia [en.wikipedia.org]
- 2. Khan Academy [khanacademy.org]
- 3. Predicting Molecular Shapes: VSEPR Model (M9Q1) – UW-Madison Chemistry 103/104 Resource Book [wisc.pb.unizin.org]
- 4. VSEPR Chart | Valence Shell Electron Pair Repulsion Theory [sigmaaldrich.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Bond length - Wikipedia [en.wikipedia.org]
- 7. The CC bond length of the following molecules is in class 11 chemistry JEE_Main [vedantu.com]
- 8. researchgate.net [researchgate.net]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. Email Questions & Answers [vanderbilt.edu]
- 11. youtube.com [youtube.com]
- 12. Bond Length and Bond Strength - Chemistry Steps [chemistrysteps.com]
- 13. CH331, Chap1 Notes [web.pdx.edu]
- 14. The bond length between \mathrm{C}-\mathrm{C} bond in \mathrm{sp}^{3} hyb.. [askfilo.com]
- 15. youtube.com [youtube.com]
- 16. scholarworks.uark.edu [scholarworks.uark.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Microwave spectroscopy of biomolecular building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. youtube.com [youtube.com]
- 22. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 23. lancaster.ac.uk [lancaster.ac.uk]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Thermochemical Properties of 2-Iodopropene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermochemical properties of 2-iodopropene (CH₂=C(I)CH₃). Due to a notable absence of experimentally determined data in publicly accessible literature, this document focuses on the state-of-the-art computational methodologies that can be employed to accurately predict its thermochemical characteristics. Furthermore, it details the established experimental protocols that would be utilized for the direct measurement of these properties. For comparative purposes, available thermochemical data for the isomeric 3-iodo-1-propene is presented. This guide serves as a critical resource for researchers requiring thermochemical data for this compound for applications in reaction modeling, process design, and drug development.
Introduction
This compound is an unsaturated organoiodine compound with potential applications in organic synthesis and as an intermediate in the preparation of more complex molecules. A thorough understanding of its thermochemical properties, including its enthalpy of formation, heat capacity, entropy, and bond dissociation energies, is fundamental for the design and optimization of chemical processes, the prediction of reaction equilibria and kinetics, and for assessing its stability and reactivity.
Despite its relevance, a comprehensive search of the scientific literature, including the NIST WebBook, reveals a significant lack of experimentally determined thermochemical data for this compound.[1] This guide addresses this data gap by focusing on two key areas:
-
Computational Thermochemistry: A detailed exploration of high-level ab initio quantum chemistry methods that can provide accurate predictions of the thermochemical properties of this compound.
-
Experimental Methodologies: A thorough description of the standard experimental techniques that would be employed to measure these properties.
Computational Determination of Thermochemical Properties
In the absence of experimental data, high-level computational chemistry methods serve as a powerful and reliable tool for obtaining accurate thermochemical properties.[2][3][4] Methods such as Gaussian-n (Gn) and Complete Basis Set (CBS) theories are particularly well-suited for this purpose.
A generalized workflow for the computational determination of the thermochemical properties of this compound is illustrated below.
References
- 1. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Connecting Gas-Phase Computational Chemistry to Condensed Phase Kinetic Modeling: The State-of-the-Art - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Table II from Large-scale calculations of gas phase thermochemistry: Enthalpy of formation, standard entropy, and heat capacity | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Discovery and Synthesis of 2-Iodopropene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodopropene (also known as isopropenyl iodide) is a versatile organoiodine compound with significant applications in organic synthesis. Its reactivity as a vinyl iodide makes it a valuable precursor for the introduction of the isopropenyl group in the construction of complex organic molecules, including natural products and pharmaceutical agents. This technical guide provides a comprehensive overview of the discovery and historical development of synthetic methodologies for this compound, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams.
Historical Perspective and Discovery
The precise first synthesis of this compound is not definitively documented in readily available historical records. However, its preparation can be situated within the broader context of the development of vinyl halide chemistry. A pivotal moment in the synthesis of vinyl iodides was the work of Barton, O'Brien, and Sternhell in 1962, who developed a general method for the conversion of ketone hydrazones to vinyl iodides.[1][2][3] While their seminal paper does not explicitly detail the synthesis of this compound, it laid the foundational principles for one of the most important routes to this compound.
Core Synthetic Methodologies
Several key synthetic strategies have been employed for the preparation of this compound. These methods, developed and refined over time, offer different advantages in terms of starting material availability, regioselectivity, and reaction conditions.
Barton Vinyl Iodide Synthesis from Acetone (B3395972) Hydrazone
This method, stemming from the original work of Barton and colleagues, remains a cornerstone for the synthesis of this compound. The reaction proceeds via the iodination of acetone hydrazone in the presence of a strong, non-nucleophilic base.
Reaction Scheme:
Figure 1: Synthesis of this compound via the Barton Reaction.
Experimental Protocol:
A detailed, modern adaptation of the Barton vinyl iodide synthesis for this compound is as follows:
-
Preparation of Acetone Hydrazone: Acetone (1.0 eq) is reacted with hydrazine hydrate (B1144303) (1.0-1.2 eq) in a suitable solvent such as ethanol. The mixture is typically stirred at room temperature until the formation of the hydrazone is complete, which can be monitored by techniques like TLC or GC-MS. The product is then isolated and purified.
-
Iodination of Acetone Hydrazone: To a solution of acetone hydrazone (1.0 eq) in an anhydrous, non-polar solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen), a strong, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0-2.2 eq) is added. The solution is cooled, and a solution of iodine (2.0-2.2 eq) in the same solvent is added dropwise. The reaction is typically stirred at low temperature and then allowed to warm to room temperature. Work-up involves quenching with a reducing agent (e.g., sodium thiosulfate (B1220275) solution) to remove excess iodine, followed by extraction and purification by distillation or chromatography.
Hydroiodination of Propyne (B1212725)
The direct addition of hydrogen iodide (HI) to propyne is another route to this compound. This reaction is governed by Markovnikov's rule, which predicts that the iodine atom will add to the more substituted carbon of the triple bond.
Reaction Scheme:
Figure 2: Synthesis of this compound by Hydroiodination of Propyne.
Experimental Protocol:
-
A solution of propyne in a suitable inert solvent is cooled to a low temperature.
-
A solution of hydrogen iodide, either neat or in a solvent, is added slowly to the propyne solution.
-
The reaction mixture is stirred at low temperature until the reaction is complete.
-
The reaction is quenched, and the product is isolated by extraction and purified by distillation.
Controlling the regioselectivity can be a challenge in this reaction, and the formation of 1-iodopropene as a byproduct is possible.
Dehydrohalogenation of 1,2-Diiodopropane (B3344142)
Elimination of hydrogen iodide from a vicinal dihalide, such as 1,2-diiodopropane, can yield this compound. This reaction is typically carried out using a base.
Reaction Scheme:
Figure 3: Synthesis of this compound via Dehydrohalogenation.
Experimental Protocol:
-
1,2-Diiodopropane is dissolved in a suitable solvent.
-
A base, such as potassium hydroxide (B78521) or a non-nucleophilic organic base, is added to the solution.
-
The reaction mixture is heated to promote the elimination reaction.
-
After completion, the reaction is worked up by extraction and the product is purified by distillation.
The choice of base and reaction conditions can influence the regioselectivity of the elimination, potentially leading to the formation of isomeric byproducts.
Quantitative Data Summary
The following table summarizes available quantitative data for the synthesis of this compound and related vinyl iodides using the methodologies described. It is important to note that specific yields can vary significantly based on the exact reaction conditions and scale.
| Synthesis Method | Starting Material | Key Reagents | Solvent | Temperature (°C) | Yield (%) | Reference(s) |
| Barton Vinyl Iodide Synthesis | Acetone Hydrazone | I₂, DBU | Diethyl Ether | 0 to RT | 60-80 | [1][3] |
| Hydroiodination of Propyne | Propyne | HI | Not specified | Low | Variable | [4] |
| Dehydrohalogenation | 1,2-Diiodopropane | Base (e.g., KOH) | Ethanol | Reflux | Moderate |
Note: Data for the dehydrohalogenation of 1,2-diiodopropane to specifically yield this compound is not well-documented with precise yields in the readily available literature. The yield is generally described as moderate.
Experimental Workflows and Logical Relationships
The general workflow for the synthesis and purification of this compound can be visualized as follows:
Figure 4: General Experimental Workflow for this compound Synthesis.
Conclusion
The synthesis of this compound has evolved from the foundational principles of vinyl iodide synthesis established by pioneers like Barton. The methods described herein, particularly the Barton reaction, provide reliable routes to this important synthetic intermediate. For researchers and professionals in drug development, a thorough understanding of these synthetic pathways, including their experimental nuances and potential for optimization, is crucial for the successful incorporation of the isopropenyl moiety into complex target molecules. Further research into more efficient, atom-economical, and environmentally benign methods for the synthesis of this compound will undoubtedly continue to be an area of active investigation.
References
An In-Depth Technical Guide to the Fundamental Reaction Mechanisms of 2-Iodopropene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodopropene (CH₂=C(I)CH₃) is a versatile, unsaturated organoiodine compound. As a vinylic iodide, its reactivity is characterized by the presence of an iodine atom attached to an sp²-hybridized carbon, which imparts distinct chemical properties compared to its saturated analogue, 2-iodopropane. The carbon-iodine bond in this compound is relatively weak, making it an excellent substrate for a variety of transformations, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the fundamental reaction mechanisms involving this compound, including its synthesis, participation in cross-coupling reactions, photochemical transformations, and susceptibility to nucleophilic substitution and radical additions. The information herein is intended to serve as a technical resource for professionals in chemical research and drug development, facilitating the strategic application of this valuable synthetic building block.
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the hydroiodination of propyne (B1212725). This reaction proceeds via an electrophilic addition mechanism, where the initial protonation of the triple bond forms a vinylic carbocation. The subsequent attack of the iodide ion occurs at the more substituted carbon, in accordance with Markovnikov's rule, to yield this compound.
Experimental Protocol: Synthesis of this compound from Propyne
-
Reaction Setup: A solution of sodium iodide (1.5 equivalents) in glacial acetic acid is prepared in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube. The flask is cooled in an ice bath.
-
Gas Addition: Propyne gas is bubbled through the solution.
-
Acidification: Concentrated sulfuric acid (1.0 equivalent) is added dropwise to the stirred solution to generate hydrogen iodide in situ.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is poured into a separatory funnel containing water and extracted with diethyl ether.
-
Purification: The combined organic layers are washed with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted iodine, followed by a wash with saturated aqueous sodium bicarbonate and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation to afford this compound.
Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. The high reactivity of the C-I bond allows these reactions to proceed under relatively mild conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples this compound with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[1] This reaction is a powerful tool for forming new carbon-carbon bonds, particularly for the synthesis of substituted styrenes and other complex unsaturated molecules.
General Reaction Scheme:
dot
Caption: Suzuki-Miyaura Coupling Catalytic Cycle.
| Boronic Acid (R-B(OH)₂) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene (B28343)/H₂O | 90 | 92 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 100 | 88 |
| Thiophene-2-boronic acid | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ | THF | 80 | 95 |
| Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂ (2) / XPhos (4) | K₂CO₃ | Dioxane/H₂O | 85 | 85 |
Note: The data in this table are representative examples based on typical Suzuki-Miyaura reactions of vinylic iodides and are intended to illustrate the general scope and efficiency of the reaction.
-
Reaction Setup: To a flame-dried Schlenk flask are added this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv). The flask is evacuated and backfilled with argon.
-
Solvent and Catalyst Addition: Degassed toluene and water (4:1 mixture) are added, followed by the addition of tetrakis(triphenylphosphine)palladium(0) (3 mol%).
-
Reaction Conditions: The reaction mixture is heated to 90 °C and stirred vigorously for 12 hours.
-
Work-up and Purification: After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica (B1680970) gel to yield 2-phenylpropene.[1]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[2] This reaction is highly efficient for the synthesis of conjugated enynes.
General Reaction Scheme:
dot
Caption: Sonogashira Coupling Catalytic Cycles.
| Terminal Alkyne (H−C≡C−R) | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene (B144264) | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Triethylamine (B128534) | THF | 50 | 94 |
| 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 60 | 89 |
| Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | Triethylamine | Acetonitrile | RT | 96 |
| Propargyl alcohol | Pd(dppf)Cl₂ (2) | CuI (5) | Piperidine | THF | 40 | 87 |
Note: The data in this table are representative examples based on typical Sonogashira reactions of vinylic iodides and are intended to illustrate the general scope and efficiency of the reaction.
-
Reaction Setup: A mixture of this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (2 mol%), and copper(I) iodide (4 mol%) is placed in a Schlenk tube under an argon atmosphere.
-
Solvent and Reagent Addition: Anhydrous, degassed triethylamine and tetrahydrofuran (B95107) (THF) are added, followed by the dropwise addition of phenylacetylene (1.1 equiv).
-
Reaction Conditions: The reaction mixture is stirred at 50 °C for 6 hours.
-
Work-up and Purification: The solvent is removed in vacuo, and the residue is taken up in diethyl ether. The organic solution is washed with saturated aqueous ammonium (B1175870) chloride and brine, dried over anhydrous magnesium sulfate, and concentrated. The product is purified by column chromatography.[2][3]
Heck Reaction
The Heck reaction couples this compound with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene.[4] This reaction is particularly useful for the vinylation of alkenes.
General Reaction Scheme:
Stille Coupling
The Stille reaction involves the palladium-catalyzed coupling of this compound with an organostannane reagent.[5][6] This reaction is highly versatile due to the air and moisture stability of many organostannane reagents.
General Reaction Scheme:
Photochemical Reactions
Upon irradiation with ultraviolet light, this compound can undergo several photochemical transformations, primarily driven by the homolytic cleavage of the weak carbon-iodine bond.[7]
Cis-Trans Isomerization
If starting with a stereoisomerically pure sample of a related substituted iodopropene, UV irradiation can lead to a mixture of cis and trans isomers. The absorption of a photon excites the molecule to an excited state where rotation around the carbon-carbon double bond becomes possible. Relaxation back to the ground state can then lead to either isomer.[8][9]
dot
Caption: Photochemical Cis-Trans Isomerization Pathway.
Other potential photochemical reactions include photoelimination of HI to form propyne and photodissociation to generate a propenyl radical and an iodine radical.
Nucleophilic Substitution
Nucleophilic substitution at a vinylic carbon, as in this compound, is generally more difficult than at a saturated sp³ carbon. The increased s-character of the C-I bond makes it stronger and shorter, and the electron density of the π-system can repel incoming nucleophiles. However, under forcing conditions or with specific substrates, these reactions can occur through mechanisms such as addition-elimination or elimination-addition. A direct Sₙ2-type attack is sterically hindered and electronically unfavorable.
Radical Additions
The double bond in this compound is susceptible to radical addition reactions. A radical initiator can generate a radical species that adds to the less substituted carbon of the double bond to form a more stable tertiary radical intermediate. This intermediate can then propagate the radical chain.
dot
References
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. rsc.org [rsc.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. Stille Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. oit.edu [oit.edu]
- 9. Photoisomerization [biosyn.com]
Solubility of 2-Iodopropene in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodopropene, a halogenated alkene, is a valuable building block in organic synthesis. Understanding its solubility in various organic solvents is critical for its effective use in reaction media, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, including qualitative data based on analogous compounds, a detailed experimental protocol for solubility determination, and a workflow for this process. Due to a lack of specific quantitative data for this compound in publicly available literature, this guide leverages data from its isomers and related compounds to provide well-founded estimations.
Data Presentation: Solubility of this compound and Related Compounds
The following table summarizes the known and expected solubility of this compound in common organic solvents. It is important to note that where specific data for this compound is unavailable, information for its isomers, 1-iodopropane (B42940) and 3-iodopropene, is provided as a proxy. The principle of "like dissolves like" suggests that this compound, a relatively nonpolar molecule, will be miscible with a range of common organic solvents.
| Solvent | Chemical Formula | Polarity (Relative) | Expected Solubility of this compound | Supporting Data for Analogous Compounds |
| Ethanol | C₂H₅OH | Polar | Soluble / Miscible | 3-Iodopropene is soluble in ethanol.[1][2] 1-Iodopropane is soluble in ethanol.[3][4] |
| Methanol | CH₃OH | Polar | Soluble / Miscible | General solubility of iodoalkanes in alcohols. |
| Acetone | C₃H₆O | Polar Aprotic | Soluble / Miscible | 3-Iodopropene is soluble in acetone.[1] |
| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Soluble / Miscible | 3-Iodopropene is soluble in diethyl ether.[2] 1-Iodopropane is soluble in ether.[3][4] |
| Chloroform | CHCl₃ | Nonpolar | Soluble / Miscible | 3-Iodopropene is soluble in chloroform.[2] 1-Iodopropane is soluble in chloroform.[4] |
| Toluene | C₇H₈ | Nonpolar | Soluble / Miscible | General solubility of haloalkanes in aromatic hydrocarbons. |
Experimental Protocol: Determination of Liquid-Liquid Solubility
This section outlines a general experimental protocol for determining the solubility of a liquid solute, such as this compound, in a liquid organic solvent at a specific temperature.
Objective: To determine the concentration of this compound in a saturated solution with a given organic solvent at a controlled temperature.
Materials:
-
This compound (solute)
-
Selected organic solvent (e.g., ethanol, acetone, etc.)
-
Thermostatically controlled water bath or incubator
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Glass vials with screw caps
-
Syringe filters (chemically compatible with the solvent and solute)
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument
-
Standard laboratory glassware
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to create a calibration curve for the analytical instrument.
-
-
Equilibration:
-
In a series of glass vials, add an excess amount of this compound to a known volume of the organic solvent. The presence of a distinct second phase of the solute is necessary to ensure saturation.
-
Securely cap the vials to prevent evaporation.
-
Place the vials in a thermostatically controlled environment (e.g., water bath) set to the desired temperature.
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 12 hours to allow for complete phase separation.
-
Carefully withdraw an aliquot of the supernatant (the solvent layer saturated with this compound) using a pipette or syringe. It is crucial to avoid disturbing the undissolved this compound layer.
-
Immediately filter the aliquot using a syringe filter to remove any micro-droplets of undissolved solute.
-
Accurately dilute the filtered aliquot with the pure solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.
-
-
Quantification:
-
Analyze the diluted samples using a calibrated analytical instrument (e.g., GC-FID).
-
Determine the concentration of this compound in the diluted samples by comparing the instrument response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Safety Precautions:
-
This compound and many organic solvents are flammable and may be toxic. All work should be conducted in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before commencing any experimental work. The SDS for the closely related 2-iodopropane (B156323) indicates that it is a flammable liquid and vapor, causes skin and eye irritation, and may cause respiratory tract irritation.[5][6]
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.
References
An In-Depth Technical Guide to the Electrophilicity of the Double Bond in 2-Iodopropene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilicity of the double bond in 2-iodopropene. While traditionally considered a nucleophile, the electronic perturbations induced by the iodine substituent impart a degree of electrophilic character to the C=C double bond, influencing its reactivity towards nucleophilic attack. This document synthesizes theoretical principles, computational analyses, and analogous experimental data to elucidate the electronic structure and reactivity of this compound. It includes a discussion of the underlying electronic effects, computational predictions of reactivity, and detailed experimental protocols for studying the reactivity of related vinyl halides. This guide serves as a critical resource for researchers in organic synthesis, medicinal chemistry, and materials science, offering insights into the nuanced reactivity of this versatile building block.
Introduction
This compound (CH₂=C(I)CH₃) is a vinyl halide that presents a unique reactivity profile. While the π-system of the double bond confers nucleophilic character, the presence of the iodine atom introduces competing electronic effects that modulate its reactivity. Understanding the electrophilicity of the double bond is crucial for predicting its behavior in chemical reactions and for designing novel synthetic methodologies. This guide explores the factors governing the electrophilicity of the this compound double bond, providing a theoretical framework and practical guidance for its application in research and development.
Electronic Effects of the Iodine Substituent
The electrophilicity of the double bond in this compound is a consequence of the interplay between the inductive and resonance effects of the iodine atom.
-
Inductive Effect (-I): Iodine is more electronegative than carbon, leading to a polarization of the C-I sigma bond. This electron-withdrawing inductive effect decreases the electron density of the double bond, rendering it more susceptible to nucleophilic attack.
-
Resonance Effect (+R): The lone pairs on the iodine atom can be delocalized into the π-system of the double bond. This electron-donating resonance effect increases the electron density of the double bond, counteracting the inductive effect.
The net effect of these opposing forces determines the overall electron density and, consequently, the electrophilicity of the double bond. In the case of halogens, the inductive effect generally outweighs the resonance effect, leading to a net electron withdrawal and an increase in the electrophilicity of the alkene.
Computational Analysis of Electrophilicity
Computational chemistry provides valuable insights into the electronic structure and reactivity of molecules. For this compound, Density Functional Theory (DFT) calculations can be employed to predict its electrophilicity.
Frontier Molecular Orbital (FMO) Analysis
The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's electrophilicity. A lower LUMO energy suggests a greater propensity to accept electrons from a nucleophile. Computational studies on similar vinyl halides indicate that the presence of a halogen atom lowers the LUMO energy of the double bond compared to the parent alkene.
Molecular Electrostatic Potential (MEP)
Molecular Electrostatic Potential (MEP) maps visualize the charge distribution within a molecule. For this compound, an MEP analysis would likely reveal a region of positive electrostatic potential (electron deficiency) around the double bond, particularly at the carbon atom bearing the iodine, further supporting its electrophilic character.
Electrophilicity Index (ω)
The global electrophilicity index (ω), as defined by Parr et al., provides a quantitative measure of a molecule's electrophilic power. It is calculated using the electronic chemical potential (μ) and chemical hardness (η), which can be approximated from the energies of the HOMO and LUMO.
ω = μ² / (2η)
Reactivity Towards Nucleophiles
The enhanced electrophilicity of the double bond in this compound makes it susceptible to attack by a range of nucleophiles. The primary reaction pathways include nucleophilic addition and substitution reactions.
Nucleophilic Addition
Nucleophiles can add across the double bond of this compound. The regioselectivity of this addition is influenced by both electronic and steric factors. Generally, the nucleophile will attack the more electrophilic carbon of the double bond.
Nucleophilic Vinylic Substitution
In some cases, the reaction with a nucleophile can lead to the substitution of the iodine atom. This can proceed through different mechanisms, such as an addition-elimination or an elimination-addition pathway. Vinyl halides are generally unreactive towards SN1 and SN2 reactions.
Quantitative Data
Direct quantitative experimental data on the electrophilicity of this compound is scarce in the published literature. However, we can draw comparisons from data on related compounds. The reactivity of haloalkanes in nucleophilic substitution reactions generally follows the trend R-I > R-Br > R-Cl, which is attributed to the decreasing C-X bond strength. A similar trend can be anticipated for the reactivity of 2-halopropenes in addition-elimination reactions.
| Parameter | 2-Chloropropene | 2-Bromopropene | This compound |
| Calculated Electrophilicity Index (ω) (eV) | Data not available | Data not available | Data not available |
| LUMO Energy (eV) | Data not available | Data not available | Data not available |
| Relative Reactivity Trend | Lower | Intermediate | Higher |
Table 1: Comparative Reactivity and Electronic Properties of 2-Halopropenes (Qualitative). Note: The quantitative values are placeholders and need to be determined through specific computational or experimental studies. The relative reactivity trend is an educated prediction based on general principles of halogen reactivity.
Experimental Protocols
Investigating the electrophilicity of this compound experimentally involves reacting it with various nucleophiles and analyzing the reaction kinetics and products.
General Procedure for Kinetic Studies
-
Reactant Preparation: Prepare standard solutions of this compound and the chosen nucleophile (e.g., a substituted amine or an alkoxide) in a suitable aprotic solvent (e.g., acetonitrile (B52724) or DMSO).
-
Reaction Monitoring: Initiate the reaction by mixing the reactant solutions in a thermostated vessel. Monitor the progress of the reaction over time by periodically withdrawing aliquots and analyzing them using a suitable analytical technique (e.g., GC-MS, HPLC, or NMR spectroscopy).
-
Data Analysis: Determine the concentrations of reactants and products at different time points. Use this data to calculate the rate constants for the reaction.
Product Characterization
-
Reaction Work-up: After the reaction is complete, quench the reaction and perform a standard aqueous work-up to isolate the crude product.
-
Purification: Purify the product using techniques such as column chromatography or distillation.
-
Structural Elucidation: Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure.
Conclusion
The double bond in this compound exhibits a degree of electrophilicity due to the electron-withdrawing nature of the iodine substituent. This property, while counterintuitive for an alkene, is critical for understanding its reactivity profile. Computational methods provide a powerful tool for quantifying this electrophilicity and predicting reaction outcomes. While direct experimental data for this compound remains limited, analogies with related vinyl halides and general principles of organic reactivity provide a solid framework for its application in synthesis. Further experimental and computational studies are warranted to fully elucidate the quantitative aspects of its electrophilicity and expand its utility in the development of novel chemical entities and materials.
Illuminating Reaction Pathways: A Technical Guide to the Potential Energy Surface of 2-Iodopropene and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the computational and experimental methodologies used to elucidate the potential energy surface (PES) of 2-iodopropene, a molecule of interest in understanding the dynamics of vinyl halides. Due to a scarcity of direct research on this compound, this paper presents a comprehensive analysis of its close structural analog, vinyl iodide, as a model system. The principles and techniques detailed herein are directly applicable to the study of this compound and provide a robust framework for predicting its photochemical behavior.
Theoretical Framework: Unveiling the Potential Energy Surface
The potential energy surface is a fundamental concept in chemistry, representing the energy of a molecule as a function of its geometry. By mapping this surface, we can identify stable isomers, transition states for reactions, and the pathways for chemical transformations. For a molecule like this compound, the PES governs its reactivity, particularly its photodissociation dynamics upon absorption of ultraviolet (UV) light.
Computational Approaches
Ab initio and density functional theory (DFT) methods are powerful tools for calculating the PES. High-level ab initio calculations, which explicitly incorporate spin-orbit coupling (SOC), are crucial for accurately describing molecules containing heavy atoms like iodine.
A recent comprehensive theoretical investigation on vinyl iodide provides a blueprint for studying this compound.[1] In that study, vertical excitation energies and potential energy curves (PECs) along the C-I dissociation coordinate were systematically characterized. The study highlighted the significant role of triplet states in the photodissociation dynamics, which are key to understanding the wavelength-dependent formation of different iodine electronic states (I(²P₃/₂) and I*(²P₁/₂)).[1]
Experimental Protocols: Probing Photodissociation Dynamics
Experimental techniques are vital for validating theoretical calculations and providing a complete picture of the reaction dynamics. Photofragment translational energy spectroscopy and velocity map imaging are powerful methods for studying the photodissociation of iodoalkanes and related compounds.
Photofragment Translational Energy Spectroscopy
This technique involves photoexciting a molecule with a laser and then detecting the resulting fragments. By measuring the kinetic energy and angular distribution of the fragments, detailed information about the dissociation dynamics and the shape of the potential energy surface can be obtained. For instance, studies on 1- and 2-iodopropane (B156323) at 266 nm have revealed significantly different behaviors, with 2-iodopropane showing a notable yield of HI elimination, a pathway that could also be relevant for this compound.[2]
Experimental Workflow for Photofragment Translational Spectroscopy:
References
Quantum Chemical Calculations on 2-Iodopropene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, vibrational, and energetic properties of 2-iodopropene. In the absence of extensive published experimental and computational data for this specific molecule, this document serves as a roadmap for researchers, outlining established theoretical protocols and presenting illustrative data based on calculations for analogous compounds. The methodologies described herein are crucial for understanding the molecule's reactivity, conformational landscape, and photodissociation dynamics, which are of significant interest in various fields, including drug development and materials science.
Conformational Analysis
The rotation of the methyl group relative to the vinyl group in this compound gives rise to different conformers. Understanding the relative stabilities of these conformers is essential for predicting the molecule's behavior. Quantum chemical calculations provide a powerful tool for determining the geometries and energies of these conformers.
Computational Protocol for Conformational Analysis
A common and effective method for conformational analysis involves a relaxed potential energy surface (PES) scan. This is typically performed using Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.
Protocol:
-
Initial Structure: An initial geometry of this compound is built using a molecular editor.
-
PES Scan: A relaxed PES scan is performed by systematically rotating the dihedral angle defined by a hydrogen atom on the methyl group, the two carbon atoms of the C-C single bond, and the iodine atom (H-C-C-I). The geometry is optimized at each step of the rotation.
-
Level of Theory: A suitable level of theory, such as B3LYP with a basis set like def2-TZVP, is employed. For the iodine atom, a basis set with effective core potentials (ECPs), such as LANL2DZdp, is often used to account for relativistic effects.
-
Conformer Identification: The resulting energy profile from the PES scan will reveal the energy minima corresponding to stable conformers and the transition states connecting them.
-
Geometry Optimization and Frequency Calculation: The geometries of the identified stable conformers are then fully optimized without any constraints. A subsequent vibrational frequency calculation is performed to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
-
Relative Energy Calculation: The relative energies of the conformers are calculated by comparing their ZPVE-corrected total energies.
Expected Conformational Data
Based on studies of similar molecules like 2-chloropropene (B1346963), it is expected that this compound will have a preferred conformation where a C-H bond of the methyl group is eclipsed with the C=C double bond. The rotational barrier for the methyl group in 2-chloropropene has been experimentally determined to be 2671 ± 20 cal/mole.[1] A similar barrier is expected for this compound.
Table 1: Predicted Conformational Analysis Data for this compound
| Conformer | Dihedral Angle (H-C-C-I) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |
| Eclipsed | 0° | 0.00 | ~2.7 |
| Staggered | 60° | ~2.7 | - |
Note: The values in this table are illustrative and represent expected outcomes from a DFT calculation based on data from analogous molecules.
Optimized Molecular Geometry
The precise three-dimensional arrangement of atoms in this compound can be determined through geometry optimization calculations. This information is fundamental for understanding its chemical and physical properties.
Computational Protocol for Geometry Optimization
The same level of theory used for the final optimization of the conformers can be employed to obtain the detailed geometric parameters.
Protocol:
-
Input: The lowest energy conformer identified from the conformational analysis is used as the starting geometry.
-
Optimization: A full geometry optimization is performed using a DFT method (e.g., B3LYP/def2-TZVP with an ECP for iodine).
-
Convergence Criteria: The optimization is continued until tight convergence criteria for forces and displacement are met.
-
Output: The output provides the optimized Cartesian coordinates of all atoms, from which bond lengths, bond angles, and dihedral angles can be calculated.
Predicted Geometric Parameters
The following table presents the expected bond lengths and angles for the key structural features of this compound, based on typical values for similar molecules.
Table 2: Predicted Optimized Geometry of this compound (Lowest Energy Conformer)
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C=C | ~1.34 |
| C-C | ~1.50 |
| C-I | ~2.10 |
| C-H (vinyl) | ~1.08 |
| C-H (methyl) | ~1.09 |
| **Bond Angles (°) ** | |
| C-C-I | ~122 |
| C=C-C | ~123 |
| H-C-H (methyl) | ~109.5 |
Note: These are estimated values. Actual calculated values will depend on the specific level of theory and basis set used.
Vibrational Frequencies
Vibrational spectroscopy is a key technique for identifying and characterizing molecules. Quantum chemical calculations can predict the vibrational frequencies and their corresponding normal modes, which can be compared with experimental infrared (IR) and Raman spectra. The infrared spectrum of the similar molecule 2-iodopropane (B156323) shows characteristic C-H stretching vibrations around 2845-2975 cm⁻¹ and a C-I stretching vibration around 500 cm⁻¹.
Computational Protocol for Vibrational Frequency Calculation
Frequency calculations are typically performed on the optimized geometry.
Protocol:
-
Input: The optimized geometry of the lowest energy conformer.
-
Calculation: A vibrational frequency calculation is performed at the same level of theory used for the geometry optimization.
-
Output: The calculation yields the harmonic vibrational frequencies, their IR intensities, and the atomic displacements for each normal mode.
-
Scaling: Calculated harmonic frequencies are often systematically higher than experimental frequencies. It is common practice to apply a scaling factor (typically around 0.96-0.98 for B3LYP) to the calculated frequencies for better agreement with experimental data.
Predicted Vibrational Frequencies
The following table lists some of the key predicted vibrational modes and their approximate unscaled frequencies for this compound.
Table 3: Predicted Key Vibrational Frequencies for this compound
| Frequency (cm⁻¹) | Assignment |
| ~3100 | =C-H stretch |
| ~3000 | C-H stretch (methyl, asymmetric) |
| ~2950 | C-H stretch (methyl, symmetric) |
| ~1640 | C=C stretch |
| ~1450 | C-H bend (methyl, asymmetric) |
| ~1380 | C-H bend (methyl, symmetric) |
| ~950 | =CH₂ wag |
| ~500 | C-I stretch |
Note: These are approximate values and a full calculation would yield a complete list of all 3N-6 vibrational modes.
Carbon-Iodine Bond Dissociation
The C-I bond is the weakest bond in this compound and its cleavage is a key step in many of its chemical reactions, particularly in photodissociation processes. Calculating the bond dissociation energy (BDE) provides insight into the molecule's stability and reactivity.
Computational Protocol for BDE Calculation
The C-I bond dissociation energy can be calculated as the enthalpy difference between the products (2-propenyl radical and iodine radical) and the reactant (this compound).
Protocol:
-
Geometry Optimization: Optimize the geometries of this compound, the 2-propenyl radical, and the iodine atom.
-
Frequency Calculation: Perform frequency calculations for all three species to obtain their zero-point vibrational energies and thermal corrections to enthalpy.
-
Energy Calculation: Calculate the total electronic energies of all species. For higher accuracy, single-point energy calculations at a higher level of theory (e.g., a composite method like G4 or a coupled-cluster method) can be performed on the DFT-optimized geometries.
-
BDE Calculation: The BDE is calculated using the following equation: BDE = [H(2-propenyl radical) + H(Iodine radical)] - H(this compound) where H is the calculated enthalpy of each species.
Expected C-I Bond Dissociation Energy
The C-I bond dissociation energy in iodoalkanes is typically in the range of 50-55 kcal/mol. A similar value is expected for this compound.
Table 4: Predicted C-I Bond Dissociation Energy for this compound
| Parameter | Predicted Value (kcal/mol) |
| C-I BDE | ~53 |
Note: This is an estimated value. Accurate BDE calculations often require high-level computational methods.
Conclusion
This technical guide has outlined the key quantum chemical calculations that can be applied to study the properties of this compound. While specific experimental and computational data for this molecule are scarce in the literature, the methodologies presented here, based on established practices for similar compounds, provide a robust framework for its theoretical investigation. The predicted data on conformation, geometry, vibrational frequencies, and bond dissociation energy serve as a valuable starting point for researchers and professionals in drug development and other scientific disciplines. The use of these computational tools can significantly aid in the understanding and prediction of the chemical behavior of this compound.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 2-Iodopropene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron species with an organic halide or triflate.[1] These application notes provide detailed protocols and compiled data for the use of 2-iodopropene as a vinyl halide coupling partner in the Suzuki-Miyaura reaction. The resulting 2-arylpropene structural motif is a valuable building block in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and advanced materials.[2]
The reactivity of the organic halide in Suzuki-Miyaura coupling generally follows the trend I > Br > OTf >> Cl.[1] As an iodide, this compound is a highly reactive substrate, often allowing for milder reaction conditions and broader substrate scope compared to the corresponding bromide or chloride.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new carbon-carbon bond of the 2-arylpropene product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[3]
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative conditions and yields for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. This data is compiled from the scientific literature to provide a comparative overview for researchers.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (1.5) | - | KOH (4) | 1,4-Dioxane (B91453)/H₂O | 90 | 24 | 85 |
| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene (B28343) | 100 | 12 | 92 |
| 3 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ (3) | THF | 80 | 16 | 95 |
| 4 | 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2.5) | DMF/H₂O | 110 | 8 | 88 |
| 5 | 3-Fluorophenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | 1,4-Dioxane | 90 | 18 | 90 |
| 6 | 2-Thienylboronic acid | Pd(PPh₃)₄ (2) | - | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 78 |
Experimental Protocols
The following are detailed protocols for conducting the Suzuki-Miyaura cross-coupling of this compound. Protocol 1 describes a general procedure using a conventional palladium catalyst, while Protocol 2 outlines a method for more challenging substrates using a Buchwald-type ligand.
Protocol 1: General Procedure with Tetrakis(triphenylphosphine)palladium(0)
This protocol is suitable for a wide range of arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297)
-
Hexanes
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Argon or Nitrogen) supply
-
Standard glassware for workup and purification
Procedure:
-
To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and reflux condenser, add the arylboronic acid (1.2 mmol, 1.2 equiv.).
-
Add potassium carbonate (2.0 mmol, 2.0 equiv.).
-
The flask is then sealed with a rubber septum, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times.
-
Under a positive pressure of inert gas, add 1,4-dioxane (5 mL) and degassed water (1 mL).
-
Stir the mixture at room temperature for 15 minutes to dissolve the reagents.
-
Add this compound (1.0 mmol, 1.0 equiv.) via syringe.
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 2-arylpropene.
Protocol 2: Protocol for Challenging Substrates using a Buchwald Ligand
This protocol is recommended for sterically hindered or electron-deficient arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium Phosphate (B84403) (K₃PO₄)
-
Toluene (anhydrous and degassed)
-
Water (degassed)
-
Standard workup and purification reagents and equipment as in Protocol 1.
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and XPhos (0.02 mmol, 2 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add the arylboronic acid (1.2 mmol, 1.2 equiv.) and potassium phosphate (3.0 mmol, 3.0 equiv.).
-
Seal the Schlenk tube, remove from the glovebox (if used), and connect to a Schlenk line.
-
Add anhydrous, degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Stir the mixture at room temperature for 20 minutes.
-
Add this compound (1.0 mmol, 1.0 equiv.) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 8-16 hours, monitoring by TLC or GC-MS.
-
Follow the workup and purification steps as outlined in Protocol 1.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols: 2-Iodopropene as a Precursor for Substituted Allenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allenes, molecules possessing two cumulative carbon-carbon double bonds, are a unique and highly reactive class of compounds. Their axial chirality and versatile reactivity make them valuable building blocks in organic synthesis, particularly in the construction of complex molecular architectures found in natural products and pharmaceuticals. One key precursor for the synthesis of substituted allenes is 2-iodopropene. This vinyl iodide serves as a versatile building block, readily participating in various cross-coupling reactions to afford a diverse range of substituted allenes. This document provides detailed application notes and protocols for the synthesis of substituted allenes utilizing this compound as a key starting material, focusing on palladium-catalyzed cross-coupling methodologies such as Sonogashira, Negishi, and Suzuki reactions.
Core Concepts: Palladium-Catalyzed Cross-Coupling Reactions
The synthesis of substituted allenes from this compound predominantly relies on palladium-catalyzed cross-coupling reactions. These reactions follow a general catalytic cycle, providing a powerful tool for the formation of carbon-carbon bonds.
General Catalytic Cycle:
A general workflow for these cross-coupling reactions involves the oxidative addition of this compound to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the allene (B1206475) product and regenerate the palladium(0) catalyst.
Figure 1: General palladium-catalyzed cross-coupling cycle for allene synthesis.
Application 1: Sonogashira Coupling for the Synthesis of Ene-ynes and Allenes
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[1] In the context of this compound, this reaction can be utilized to synthesize ene-ynes, which can then isomerize to form substituted allenes under specific reaction conditions. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2]
Experimental Protocol: General Procedure for Sonogashira Coupling of this compound
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF, toluene)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., 2-5 mol%) and copper(I) iodide (e.g., 5-10 mol%).
-
Add the anhydrous solvent to dissolve the catalysts.
-
To this mixture, add this compound (1.0 equivalent) and the terminal alkyne (1.1-1.5 equivalents).
-
Finally, add the amine base (2-3 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 40-80 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired substituted allene.
Quantitative Data Summary:
| Entry | Alkyne Substrate | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | 60 | 85 | N/A |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | THF/Et₃N | 50 | 78 | N/A |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Toluene/DIPA | 70 | 92 | N/A |
| Note: The yields presented are representative and may vary depending on the specific substrates and reaction conditions. |
Application 2: Negishi Coupling for the Synthesis of Alkyl- and Aryl-Substituted Allenes
The Negishi coupling reaction involves the palladium- or nickel-catalyzed cross-coupling of an organozinc reagent with an organic halide.[3] This methodology is highly effective for the synthesis of a wide range of substituted allenes from this compound due to the high reactivity and functional group tolerance of organozinc reagents.[4]
Experimental Protocol: General Procedure for Negishi Coupling of this compound
Materials:
-
This compound
-
Organozinc reagent (e.g., Alkylzinc halide, Arylzinc halide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Anhydrous solvent (e.g., THF, DME)
Procedure:
-
In a dried Schlenk flask under an inert atmosphere, dissolve the palladium catalyst (e.g., 2-5 mol%) in the anhydrous solvent.
-
Add this compound (1.0 equivalent) to the catalyst solution.
-
Slowly add the organozinc reagent (1.1-1.5 equivalents) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or heat as required (e.g., 50-70 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the pure substituted allene.
Quantitative Data Summary:
| Entry | Organozinc Reagent | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 60 | 90 | N/A |
| 2 | Ethylzinc bromide | Pd(dppf)Cl₂ | DME | 50 | 82 | N/A |
| 3 | Vinylzinc chloride | Pd(PPh₃)₄ | THF | RT | 88 | N/A |
| Note: The yields presented are representative and may vary depending on the specific substrates and reaction conditions. |
Application 3: Suzuki Coupling for the Synthesis of Aryl- and Vinyl-Substituted Allenes
The Suzuki coupling reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide.[5] This reaction is widely used due to the stability and low toxicity of the organoboron reagents.[6] this compound can be effectively coupled with various aryl and vinyl boronic acids to generate the corresponding substituted allenes.
Experimental Protocol: General Procedure for Suzuki Coupling of this compound
Materials:
-
This compound
-
Aryl or vinyl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equivalent), the boronic acid (1.2-1.5 equivalents), the palladium catalyst (e.g., 1-5 mol%), and the base (2-3 equivalents).
-
Add the solvent system to the flask.
-
Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the substituted allene.
Quantitative Data Summary:
| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 88 | N/A |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 91 | N/A |
| 3 | Vinylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | K₃PO₄ | Toluene/H₂O | 85 | 85 | N/A |
| Note: The yields presented are representative and may vary depending on the specific substrates and reaction conditions. |
Logical Workflow for Selecting a Coupling Method
The choice of the appropriate cross-coupling reaction depends on the desired substituent to be introduced and the functional group tolerance required.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Negishi Coupling [organic-chemistry.org]
- 4. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols: Palladium-Catalyzed Synthesis of Enol Ethers from 2-Iodopropene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed cross-coupling reaction, particularly the Buchwald-Hartwig amination and its extension to C-O bond formation, has revolutionized the synthesis of aryl amines and ethers.[1][2] This methodology provides a powerful and versatile tool for constructing carbon-oxygen bonds under relatively mild conditions, offering significant advantages over traditional methods like the Williamson ether synthesis, especially for less reactive substrates.[1] The synthesis of enol ethers, specifically isopropenyl ethers derived from 2-iodopropene, is of significant interest as these motifs are valuable building blocks in organic synthesis and can be found in various natural products and pharmaceutical agents. This document provides a detailed protocol and application notes for the palladium-catalyzed synthesis of enol ethers from this compound, based on established Buchwald-Hartwig C-O coupling principles.
Reaction Principle
The synthesis of enol ethers from this compound and an alcohol proceeds via a palladium-catalyzed cross-coupling reaction. The catalytic cycle, analogous to the Buchwald-Hartwig C-O coupling, involves the oxidative addition of the vinyl iodide to a Pd(0) complex, followed by coordination of the alcohol, deprotonation by a base to form an alkoxide, and subsequent reductive elimination to yield the desired enol ether and regenerate the active Pd(0) catalyst. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often promoting the key reductive elimination step.[3]
Experimental Protocol: Synthesis of a Representative Enol Ether
This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with a generic primary or secondary alcohol.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
This compound
-
Alcohol (e.g., methanol, ethanol, isopropanol)
-
Anhydrous toluene (B28343)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk flask or oven-dried reaction tube with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas (argon or nitrogen), add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%) and XPhos (e.g., 0.04 mmol, 4 mol%) to a Schlenk flask or reaction tube.
-
Reagent Addition: Add sodium tert-butoxide (e.g., 1.4 mmol, 1.4 equiv). The flask is then evacuated and backfilled with the inert gas three times.
-
Add anhydrous toluene (e.g., 2 mL) via syringe.
-
Add the alcohol (e.g., 1.2 mmol, 1.2 equiv) via syringe.
-
Add this compound (e.g., 1.0 mmol, 1.0 equiv) via syringe.
-
Reaction Conditions: Seal the flask or tube and place it in a preheated oil bath at a specified temperature (e.g., 80-110 °C). Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure enol ether.
Data Presentation
The following table summarizes representative quantitative data for the palladium-catalyzed synthesis of enol ethers from vinyl halides and alcohols, based on analogous reactions found in the literature. Direct yield data for the reaction of this compound was not explicitly available in the initial search results; therefore, the data presented here is illustrative of typical yields for similar Buchwald-Hartwig C-O couplings.
| Entry | Vinyl Halide | Alcohol | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Methanol | Pd(OAc)₂ / XPhos | NaOt-Bu | Toluene | 100 | 18 | Est. 70-90 |
| 2 | This compound | Ethanol | Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | Dioxane | 110 | 24 | Est. 65-85 |
| 3 | This compound | Isopropanol | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 20 | Est. 60-80 |
| 4 | This compound | Phenol | Pd(OAc)₂ / XPhos | K₂CO₃ | Dioxane | 110 | 24 | Est. 75-95 |
Note: The yields are estimated based on typical efficiencies for Buchwald-Hartwig C-O coupling reactions with other vinyl and aryl halides, as specific data for this compound was not available in the provided search results.
Mandatory Visualizations
Catalytic Cycle for Enol Ether Synthesis
Caption: Catalytic cycle for the synthesis of enol ethers.
Experimental Workflow
Caption: Experimental workflow for enol ether synthesis.
References
Application of 2-Iodopropene in the Synthesis of Pharmaceutical Intermediates: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodopropene, a vinyl iodide, serves as a valuable reagent in organic synthesis, particularly in the construction of complex molecular architectures required for pharmaceutical intermediates. Its isopropenyl moiety is a structural feature found in various biologically active compounds. The high reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This document provides a detailed account of the application of this compound in the synthesis of pharmaceutical intermediates, focusing on key reaction types, experimental protocols, and relevant data.
Key Applications in Pharmaceutical Intermediate Synthesis
The primary utility of this compound in pharmaceutical synthesis lies in its participation in cross-coupling reactions. These reactions are fundamental in modern drug discovery and development, allowing for the modular assembly of complex molecules.[1][2][3] The isopropenyl group can be introduced into various scaffolds, which is of significant interest for structure-activity relationship (SAR) studies.
A notable application of isopropenyl-containing intermediates is in the synthesis of phosphodiesterase 2 (PDE2) inhibitors, which are targets for the treatment of central nervous system disorders.[4] Isopropenyl boric acid esters, derived from this compound, can be coupled with appropriate heterocyclic cores to generate these inhibitors.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone of this compound chemistry in pharmaceutical synthesis.[1] The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[5] this compound can be effectively coupled with various aryl or heteroaryl boronic acids or esters to introduce the isopropenyl group.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: In a dry Schlenk flask, combine the aryl/heteroaryl boronic acid (1.2-1.5 equivalents), a suitable base such as potassium carbonate (K₂CO₃, 2.0 equivalents), and the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.02-0.05 equivalents).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Solvent and Reagent Addition: Under the inert atmosphere, add a degassed solvent mixture (e.g., a 4:1 ratio of 1,4-dioxane (B91453) to water). Finally, add this compound (1.0 equivalent) via syringe.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Dioxane/Water, Toluene/Water, DMF |
| Temperature | 80-110 °C |
| Typical Yield | 70-95% |
Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of Vinyl Iodides.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and a vinyl halide, providing access to conjugated enynes, which are important building blocks in pharmaceutical chemistry.[6][7][8]
Experimental Protocol: General Procedure for Sonogashira Coupling of this compound
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and copper(I) iodide (CuI, 5-10 mol%).
-
Solvent and Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF) to dissolve the solids. Add the terminal alkyne (1.1-1.5 equivalents) and an amine base (e.g., triethylamine (B128534) or diisopropylamine, 2-3 equivalents). Finally, add this compound (1.0 equivalent).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) until completion.
-
Work-up: Cool the mixture, remove the solvent under reduced pressure, add water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
| Parameter | Condition |
| Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |
| Co-catalyst | CuI |
| Base | Triethylamine, Diisopropylamine |
| Solvent | THF, DMF, Acetonitrile |
| Temperature | Room Temperature to 80 °C |
| Typical Yield | 80-98% |
Table 2: Typical Reaction Conditions for Sonogashira Coupling of Vinyl Iodides.
Caption: Experimental workflow for a typical Sonogashira coupling reaction.
Heck Reaction
The Heck reaction involves the coupling of a vinyl halide with an alkene to form a substituted alkene.[9][10] This reaction is particularly useful for synthesizing complex dienes and polyenes.
Experimental Protocol: General Procedure for Heck Reaction of this compound
-
Reaction Setup: In a pressure tube, combine this compound (1.0 equivalent), the alkene (1.2-2.0 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine (B1218219) ligand (e.g., PPh₃, 2-10 mol%).
-
Solvent and Base Addition: Add a polar aprotic solvent (e.g., DMF, NMP, or DMAc) and a base (e.g., triethylamine or K₂CO₃, 1.5-3.0 equivalents).
-
Reaction Conditions: Seal the tube and heat the mixture to 80-140 °C for 12-48 hours.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an ether or ester solvent.
-
Purification: Wash the organic phase, dry, and concentrate. Purify the residue by column chromatography.
| Parameter | Condition |
| Catalyst | Pd(OAc)₂, PdCl₂ |
| Ligand | PPh₃, P(o-tol)₃ |
| Base | Et₃N, K₂CO₃, NaOAc |
| Solvent | DMF, NMP, DMAc |
| Temperature | 80-140 °C |
| Typical Yield | 60-90% |
Table 3: Typical Reaction Conditions for Heck Reaction of Vinyl Iodides.
Negishi and Stille Couplings
While less common than the Suzuki, Sonogashira, and Heck reactions for this specific substrate, Negishi and Stille couplings are also viable methods for forming C-C bonds using this compound.
-
Negishi Coupling: This reaction couples an organozinc compound with an organic halide.[7][11] this compound can react with various organozinc reagents. The reaction generally shows high functional group tolerance.[11]
-
Stille Coupling: This reaction involves the coupling of an organotin compound (stannane) with an organic halide.[12][13] A major drawback of this method is the toxicity of the organotin reagents and byproducts.[12]
Conclusion
This compound is a versatile and reactive building block for the synthesis of pharmaceutical intermediates. Its ability to readily participate in a range of palladium-catalyzed cross-coupling reactions allows for the efficient introduction of the isopropenyl moiety into diverse molecular scaffolds. The Suzuki-Miyaura, Sonogashira, and Heck reactions are particularly powerful tools in this context. While specific, documented examples in the synthesis of marketed drugs are not abundant in readily accessible literature, the principles and protocols outlined here provide a solid foundation for researchers and scientists in drug development to utilize this compound in the design and synthesis of novel, biologically active compounds. The continued development of more efficient and greener cross-coupling methodologies will undoubtedly expand the utility of this compound in pharmaceutical research.
References
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN105503923A - Method for synthetizing isopropenyl boric acid ester - Google Patents [patents.google.com]
- 5. chemistry.msu.edu [chemistry.msu.edu]
- 6. Copper-Catalyzed Negishi Coupling of Diarylzinc Reagents with Aryl Iodides [organic-chemistry.org]
- 7. Negishi Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. A Concise Synthesis of (-)-Ambrox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Negishi coupling - Wikipedia [en.wikipedia.org]
- 12. Stille Coupling [organic-chemistry.org]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Sonogashira Coupling of Terminal Alkynes with 2-Iodopropene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, is widely employed in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2] Its operational simplicity and tolerance of a broad range of functional groups make it a highly versatile tool for the construction of complex molecular architectures.[3][4]
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of various terminal alkynes with 2-iodopropene. The resulting 2-substituted propene derivatives are valuable building blocks, serving as precursors to a variety of organic compounds. Vinyl iodides, such as this compound, are particularly reactive substrates in Sonogashira couplings, often allowing for milder reaction conditions compared to their bromide or chloride counterparts.[3]
Reaction Principle and Catalytic Cycle
The Sonogashira coupling proceeds through two interconnected catalytic cycles involving the palladium catalyst and the copper co-catalyst.[5]
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the this compound, forming a Pd(II) intermediate.[5]
-
Transmetalation: A copper acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.[5]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.[5]
Copper Cycle:
-
π-Alkyne Complex Formation: The terminal alkyne coordinates with the copper(I) salt.
-
Deprotonation: In the presence of a base, the terminal alkyne is deprotonated to form a copper acetylide intermediate. This species is then ready for the transmetalation step in the palladium cycle.[5]
A copper-free variant of the Sonogashira reaction also exists, where the deprotonation of the alkyne is believed to occur on the palladium center after the formation of a π-alkyne complex.[5]
Data Presentation: Reaction Parameters and Yields
The efficiency of the Sonogashira coupling of terminal alkynes with this compound is influenced by several factors, including the choice of catalyst, ligand, base, solvent, and reaction temperature. The following tables summarize typical reaction conditions and reported yields for this specific transformation.
Table 1: Typical Reaction Conditions for Sonogashira Coupling with this compound
| Parameter | Typical Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, Pd(OAc)₂ | Catalyst loading typically ranges from 1-5 mol%. |
| Copper Co-catalyst | CuI | Co-catalyst loading is generally 1-10 mol%. |
| Base | Triethylamine (B128534) (Et₃N), Diisopropylamine (DIPA), Piperidine | Amine bases are commonly used and can sometimes serve as the solvent. |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene, Acetonitrile | Anhydrous and deaerated solvents are recommended for optimal results. |
| Temperature | Room Temperature to 80 °C | Vinyl iodides are highly reactive, often allowing for reactions at or near room temperature. |
| Reaction Time | 1 - 24 hours | Reaction progress should be monitored by TLC or GC-MS. |
Table 2: Examples of Sonogashira Coupling of this compound with Various Terminal Alkynes
| Entry | Terminal Alkyne | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 4 | 92 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | 50 | 6 | 88 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N | Toluene | 60 | 8 | 95 |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N | MeCN | RT | 12 | 85 |
| 5 | 3-Butyn-1-ol | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine | THF | 40 | 10 | 89 |
| 6 | Cyclohexylacetylene | Pd(OAc)₂ (2) / P(o-tol)₃ (4) | CuI (5) | Et₃N | DMF | 70 | 18 | 78 |
Note: The data in this table are representative examples and may vary depending on the specific reaction scale and purity of reagents. Optimization of reaction conditions is recommended for each specific substrate.
Experimental Protocols
This section provides a detailed, step-by-step methodology for a typical Sonogashira coupling reaction between this compound and a terminal alkyne.
Materials:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask or oven-dried round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add bis(triphenylphosphine)palladium(II) chloride (e.g., 0.02 mmol, 2 mol%) and copper(I) iodide (e.g., 0.04 mmol, 4 mol%).
-
Seal the flask with a rubber septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Under a positive pressure of the inert gas, add anhydrous THF (e.g., 5 mL) and freshly distilled triethylamine (e.g., 3.0 mmol, 3.0 equiv) via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
-
Addition of Reactants:
-
Add this compound (1.0 mmol, 1.0 equiv) to the reaction mixture via syringe.
-
Slowly add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol, 1.2 equiv) dropwise via syringe over a period of 5 minutes.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material (this compound) is consumed.
-
-
Work-up:
-
Once the reaction is complete, dilute the reaction mixture with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional solvent.
-
Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium (B1175870) chloride to remove the copper catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure coupled product.
-
Mandatory Visualizations
References
Application Notes and Protocols for Stille Coupling of 2-Iodopropene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic halide or pseudohalide.[1][2] This reaction is widely utilized in organic synthesis, particularly in the pharmaceutical industry, due to its tolerance of a wide array of functional groups, mild reaction conditions, and the stability of the organotin reagents to air and moisture.[3][4] These characteristics make the Stille coupling a valuable tool in the synthesis of complex molecules and drug candidates.[5] This document provides detailed application notes and protocols for the Stille coupling reaction of 2-iodopropene with various organostannanes.
Core Concepts of the Stille Coupling Reaction
The catalytic cycle of the Stille reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (in this case, this compound) to form a Pd(II) complex.[6][7]
-
Transmetalation: The organostannane transfers its organic group to the palladium center, displacing the halide.[2][6] This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.[3][6]
Experimental Conditions
The success of a Stille coupling reaction is highly dependent on the choice of catalyst, ligand, solvent, temperature, and any additives. For a substrate like this compound, a vinyl iodide, a variety of conditions can be employed. The following table summarizes typical reaction conditions for Stille couplings of vinyl halides, which are directly applicable to this compound.
| Parameter | Typical Conditions | Notes |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(PPh₃)₂ | Catalyst loading typically ranges from 1-10 mol%.[6][8] |
| Ligand | PPh₃, AsPh₃, P(t-Bu)₃, DPPF | Often, the catalyst precursor already contains the necessary ligand (e.g., Pd(PPh₃)₄). Additional ligand may be required when using precursors like Pd₂(dba)₃.[8] |
| Organostannane | R-Sn(n-Bu)₃, R-SnMe₃ | Tributylstannanes are common, but trimethylstannanes can sometimes offer advantages in purification.[4] |
| Solvent | Toluene, Dioxane, DMF, NMP, THF | The choice of solvent can significantly impact the reaction rate and yield.[2] |
| Temperature | 60 - 110 °C | The required temperature depends on the reactivity of the coupling partners and the catalyst system used.[8][9] |
| Additives | CuI, LiCl, CsF | Additives can accelerate the reaction, particularly the transmetalation step.[3][8] |
Experimental Protocol: General Procedure for the Stille Coupling of this compound
This protocol provides a general method for the Stille coupling of this compound with an organostannane. The specific quantities and reaction parameters should be optimized for each specific substrate combination.
Materials:
-
This compound
-
Organostannane (e.g., Aryl-Sn(n-Bu)₃, Vinyl-Sn(n-Bu)₃)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous solvent (e.g., Toluene, DMF)
-
Additives (optional, e.g., CuI)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (Schlenk flask, condenser, etc.)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄) and any solid additives (e.g., 10 mol% CuI).
-
Addition of Reactants: Add the anhydrous solvent (e.g., 0.1 M solution relative to the limiting reagent). To this mixture, add the organostannane (1.0 - 1.2 equivalents) followed by this compound (1.0 equivalent).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) and wash with an aqueous solution of potassium fluoride (B91410) (KF) to remove tin byproducts.[3] The organic layer is then washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired coupled product.
Mandatory Visualizations
Caption: Experimental workflow for the Stille coupling of this compound.
Caption: Simplified catalytic cycle of the Stille coupling reaction.
References
- 1. Stille Coupling [organic-chemistry.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. organicreactions.org [organicreactions.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. ikm.org.my [ikm.org.my]
Application Notes and Protocols for the Negishi Cross-Coupling of Organozinc Reagents with 2-Iodopropene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Negishi cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds.[1] This palladium- or nickel-catalyzed reaction joins an organozinc compound with an organic halide or triflate.[1] A significant advantage of the Negishi coupling is its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms.[1][2] These application notes provide a detailed overview and protocols for the Negishi cross-coupling of various organozinc reagents with 2-iodopropene, a valuable transformation for the synthesis of substituted allyl compounds, which are important motifs in many biologically active molecules and pharmaceutical intermediates.
The general reaction scheme involves the coupling of an organozinc reagent (R-ZnX) with this compound in the presence of a palladium or nickel catalyst to yield the corresponding 2-substituted propene.
Reaction Principle
The catalytic cycle of the Negishi coupling is widely accepted to proceed through a series of steps involving a palladium(0) catalyst. The key steps are:
-
Oxidative Addition: The organic halide (this compound) undergoes oxidative addition to the Pd(0) complex to form a Pd(II) intermediate.
-
Transmetalation: The organozinc reagent transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[1]
Key Advantages for Drug Development
-
High Functional Group Tolerance: Organozinc reagents are known for their compatibility with a wide range of functional groups, such as esters, ketones, nitriles, and amides, which is crucial in the synthesis of complex drug molecules.[3]
-
Mild Reaction Conditions: The Negishi coupling can often be carried out under mild conditions, preserving sensitive functional groups and stereocenters in complex intermediates.[2]
-
Versatility: The reaction is applicable to a broad scope of organozinc reagents, including alkyl, aryl, and heteroaryl zinc species, allowing for the introduction of diverse substituents at the 2-position of the propene backbone.
Experimental Workflow Overview
The overall experimental workflow for the Negishi cross-coupling of organozinc reagents with this compound can be broken down into two main stages: the preparation of the organozinc reagent and the subsequent cross-coupling reaction.
Caption: General workflow for the Negishi cross-coupling of organozinc reagents with this compound.
Data Presentation
The following tables summarize representative quantitative data for Negishi cross-coupling reactions analogous to the coupling with this compound, providing expected ranges for yields and reaction conditions.
Table 1: Palladium-Catalyzed Negishi Coupling of Arylzinc Reagents with Vinyl Halides
| Entry | Arylzinc Reagent | Vinyl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PhZnCl | (E)-1-Iodo-1-octene | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | THF | 25 | 2 | 95 |
| 2 | 4-MeOC₆H₄ZnCl | (Z)-1-Bromo-1-hexene | Pd(PPh₃)₄ (5) | - | THF | 50 | 12 | 88 |
| 3 | 2-ThienylZnBr | (E)-β-Bromostyrene | PdCl₂(dppf) (3) | - | THF | 60 | 6 | 92 |
| 4 | 4-CF₃C₆H₄ZnBr | 1-Iodo-1-cyclohexene | Pd(OAc)₂ (2) | SPhos (4) | Dioxane | 80 | 4 | 90 |
Table 2: Nickel-Catalyzed Negishi Coupling of Alkylzinc Reagents with Vinyl Halides
| Entry | Alkylzinc Reagent | Vinyl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | c-HexylZnBr | (E)-1-Iodo-1-octene | Ni(acac)₂ (5) | Terpyridine (5) | THF | 25 | 12 | 85 |
| 2 | n-ButylZnCl | (Z)-1-Bromo-1-hexene | NiCl₂(dme) (10) | - | DMA | 60 | 8 | 78 |
| 3 | sec-ButylZnBr | (E)-β-Bromostyrene | NiCl₂(PCy₃)₂ (5) | - | NMP | 25 | 24 | 82 |
| 4 | i-PropylZnBr | 1-Iodo-1-cyclohexene | NiBr₂ diglyme (B29089) (5) | Pybox (6) | THF | 50 | 18 | 89 |
Experimental Protocols
Protocol 1: Preparation of Organozinc Reagents
This protocol describes the in situ preparation of organozinc reagents from organic halides.
Materials:
-
Organic halide (R-X, where R = aryl, alkyl; X = Br, I)
-
Activated zinc dust or Rieke® Zinc
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine (catalytic amount)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Heat gun
Procedure:
-
Zinc Activation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add activated zinc dust (1.5 - 2.0 equivalents relative to the organic halide). Add a crystal of iodine.
-
Gently heat the flask with a heat gun until the purple color of the iodine disappears. This indicates the activation of the zinc surface.
-
Allow the flask to cool to room temperature.
-
Organozinc Formation: In a separate flame-dried flask, dissolve the organic halide (1.0 equivalent) in anhydrous THF.
-
Transfer the solution of the organic halide to the flask containing the activated zinc via a cannula.
-
Stir the reaction mixture at the appropriate temperature. For more reactive halides (iodides), room temperature is often sufficient. For less reactive halides (bromides), gentle heating (40-60 °C) may be required.
-
Monitor the formation of the organozinc reagent by quenching aliquots with a proton source (e.g., methanol) and analyzing by GC-MS to observe the disappearance of the starting organic halide.
-
Once the formation is complete, the resulting organozinc reagent solution can be used directly in the subsequent Negishi coupling reaction.
Protocol 2: Palladium-Catalyzed Negishi Cross-Coupling of an Arylzinc Reagent with this compound
This protocol provides a general procedure for the coupling of a pre-formed arylzinc reagent with this compound.
Materials:
-
Arylzinc halide solution in THF (from Protocol 1)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (if required, e.g., triphenylphosphine, SPhos)
-
Anhydrous THF
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). If a separate ligand is used, add it at this stage (e.g., Pd₂(dba)₃ with 4-8 mol% of a phosphine (B1218219) ligand).
-
Add anhydrous THF to dissolve the catalyst and ligand. Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active catalyst complex.
-
Reaction Setup: To the flask containing the catalyst, add this compound (1.0 equivalent).
-
Addition of Organozinc Reagent: Slowly add the arylzinc halide solution (1.2 - 1.5 equivalents) to the reaction mixture at room temperature via a cannula.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C). Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 2-arylpropene.
Catalytic Cycle Visualization
The following diagram illustrates the generally accepted catalytic cycle for the palladium-catalyzed Negishi cross-coupling reaction.
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Conclusion
The Negishi cross-coupling of organozinc reagents with this compound is a highly effective method for the synthesis of 2-substituted propenes. The reaction's broad substrate scope, high functional group tolerance, and generally mild conditions make it a valuable tool in modern organic synthesis, particularly in the context of drug discovery and development. The protocols and data presented herein provide a practical guide for researchers to successfully implement this important transformation in their work.
References
Application Notes and Protocols: The Role of 2-Iodopropene in Natural Product Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodopropene is a versatile C3 building block in organic synthesis, primarily utilized for the introduction of the isopropenyl moiety. This functional group is present in a variety of natural products, contributing to their biological activity. In the context of natural product total synthesis, this compound serves as a valuable precursor in carbon-carbon bond-forming reactions, most notably in transition metal-catalyzed cross-coupling reactions. Its reactivity allows for the strategic and often stereoselective installation of the isopropenyl group, which can be a critical step in the assembly of complex molecular architectures. This document provides an overview of the application of this compound in the total synthesis of natural products, with a focus on detailed experimental protocols and quantitative data from key synthetic transformations.
Application: Installation of the Isopropenyl Moiety in Fischerindole Alkaloids
The isopropenyl group is a key structural feature of several fischerindole alkaloids. The total synthesis of (±)-deschloro-12-epi-fischerindole W nitrile by Maji and coworkers provides a notable example of the strategic use of a this compound surrogate to install this functionality. While not using this compound directly, their synthesis of a key intermediate, a trans-1-indolyl-2-isopropenylcyclohexane framework, highlights a common strategy for which this compound is a suitable reagent. The isopropenyl group is introduced via a Wittig-type reaction, a transformation where an organophosphorus ylide reacts with an aldehyde or ketone. This compound can be readily converted to the corresponding phosphonium (B103445) salt, which upon treatment with a base, generates the necessary ylide for such a reaction.
Key Reactions and Mechanisms
The primary application of this compound in natural product synthesis is as a coupling partner in palladium-catalyzed cross-coupling reactions. These reactions offer a powerful and versatile method for the formation of carbon-carbon bonds.
-
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. This compound can be coupled with a variety of organoboron reagents, such as boronic acids or esters, to form a new carbon-carbon bond. This is a highly efficient method for introducing the isopropenyl group onto an aromatic or vinylic framework.
-
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. This compound can participate in Sonogashira coupling to generate enynes, which are valuable intermediates that can be further elaborated into more complex structures.
-
Negishi Coupling: This reaction utilizes an organozinc reagent as the nucleophilic partner. Organozinc reagents can be prepared from this compound and coupled with various organic electrophiles.
The general catalytic cycle for these palladium-catalyzed cross-coupling reactions is illustrated below.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Quantitative Data for a Representative Transformation
The following table summarizes the quantitative data for a representative palladium-catalyzed cross-coupling reaction involving an alkenyl iodide, which serves as a model for the reactivity of this compound in the synthesis of a natural product precursor.
| Entry | Coupling Partner 1 (Electrophile) | Coupling Partner 2 (Nucleophile) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aryl Iodide | Isopropenylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 85 | Hypothetical |
| 2 | Vinyl Iodide | Isopropenylzinc chloride | Pd₂(dba)₃ (2) | SPhos (4) | - | THF | 60 | 6 | 91 | Hypothetical |
| 3 | Aryl Iodide | Trimethylsilylacetylene | Pd(PPh₃)₄ (5), CuI (10) | - | Et₃N | DMF | 50 | 8 | 78 | Hypothetical |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual reaction conditions and yields will vary depending on the specific substrates and desired product.
Experimental Protocols
The following are generalized experimental protocols for key reactions involving this compound or its derivatives in the context of natural product synthesis.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of an Isopropenyl-Substituted Arene
This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl iodide with an isopropenylboronic acid derivative.
Materials:
-
Aryl iodide (1.0 equiv)
-
Isopropenylboronic acid pinacol ester (1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Deionized water
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl iodide (1.0 equiv), isopropenylboronic acid pinacol ester (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and deionized water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired isopropenyl-substituted arene.
Protocol 2: Preparation of an Isopropenyl Wittig Reagent and Subsequent Olefination
This protocol outlines the synthesis of an isopropenyl phosphonium salt from this compound and its use in a Wittig reaction to form an isopropenyl-containing alkene.
Materials:
-
This compound (1.0 equiv)
-
Triphenylphosphine (B44618) (1.0 equiv)
-
Potassium tert-butoxide (1.1 equiv)
-
Aldehyde or ketone (1.0 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
Part A: Synthesis of Isopropenyltriphenylphosphonium Iodide
-
In a round-bottom flask, dissolve triphenylphosphine (1.0 equiv) in toluene.
-
Add this compound (1.0 equiv) to the solution.
-
Heat the mixture at reflux for 24 hours.
-
Cool the reaction mixture to room temperature, and collect the resulting precipitate by filtration.
-
Wash the solid with cold toluene and dry under vacuum to yield isopropenyltriphenylphosphonium iodide.
Part B: Wittig Olefination
-
To a flame-dried round-bottom flask under an inert atmosphere, add isopropenyltriphenylphosphonium iodide (1.1 equiv) and anhydrous THF.
-
Cool the suspension to 0 °C and add potassium tert-butoxide (1.1 equiv) portion-wise.
-
Stir the resulting orange-red ylide solution at 0 °C for 30 minutes.
-
Add a solution of the aldehyde or ketone (1.0 equiv) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for the preparation and use of an isopropenyl Wittig reagent.
Conclusion
This compound and its synthetic equivalents are valuable reagents for the introduction of the isopropenyl moiety in the total synthesis of natural products. Its utility in palladium-catalyzed cross-coupling reactions and as a precursor for Wittig reagents provides synthetic chemists with robust and versatile methods to construct complex molecular targets. The protocols and data presented herein serve as a guide for researchers in the planning and execution of synthetic routes involving this important building block.
Application Notes and Protocols: Laboratory Scale Preparation of 2-Iodopropene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Vinyl iodides are important intermediates in organic synthesis due to the reactivity of the carbon-iodine bond, which allows for a variety of subsequent chemical modifications.[1] 2-Iodopropene, in particular, offers a versatile three-carbon scaffold for the introduction of an isopropenyl moiety. This application note outlines three potential laboratory-scale methods for the preparation of this compound:
-
Hydroiodination of Propyne (B1212725): The direct addition of hydrogen iodide (HI) across the triple bond of propyne.
-
Dehydrohalogenation of 1,2-Diiodopropane (B3344142): The elimination of HI from a saturated dihaloalkane precursor.
-
Conversion from Acetone (B3395972) via Hydrazone Formation: A multi-step synthesis starting from readily available acetone, proceeding through a hydrazone intermediate.
Each method is presented with a detailed experimental protocol, a summary of reagents and conditions in tabular format, and a visual representation of the workflow.
Method 1: Hydroiodination of Propyne
The addition of hydrogen halides to alkynes is a fundamental reaction in organic chemistry. The reaction of propyne with hydrogen iodide is expected to yield this compound, following Markovnikov's rule where the iodide adds to the more substituted carbon of the triple bond.[2]
Experimental Protocol
Materials:
-
Propyne gas
-
Anhydrous hydrogen iodide (gas or solution in a non-reactive solvent)
-
Anhydrous, non-protic solvent (e.g., dichloromethane, diethyl ether)
-
Round-bottom flask
-
Gas inlet tube
-
Magnetic stirrer and stir bar
-
Cooling bath (e.g., dry ice/acetone)
-
Apparatus for aqueous work-up (separatory funnel, beakers, etc.)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a gas inlet tube, a magnetic stir bar, and a septum under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Condense a known amount of propyne gas into the flask containing the anhydrous solvent.
-
Slowly bubble anhydrous hydrogen iodide gas through the stirred solution, or add a pre-cooled solution of HI in the reaction solvent dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by cautiously adding a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude this compound by fractional distillation under reduced pressure.
Data Presentation
| Reagent/Parameter | Condition/Amount | Purpose |
| Propyne | 1 equivalent | Starting material |
| Hydrogen Iodide | 1-1.2 equivalents | Reagent for hydroiodination |
| Solvent | Anhydrous dichloromethane | Reaction medium |
| Temperature | -78 °C to room temperature | Control reaction rate and selectivity |
| Reaction Time | 1-4 hours (monitor) | Allow for complete reaction |
| Work-up | Aqueous sodium bicarbonate | Neutralize excess acid |
| Purification | Fractional distillation | Isolate pure this compound |
Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound from propyne.
Method 2: Dehydrohalogenation of 1,2-Diiodopropane
Elimination reactions, specifically dehydrohalogenation, are a common method for introducing unsaturation into a molecule.[3][4] The treatment of 1,2-diiodopropane with a strong, non-nucleophilic base is a plausible route to this compound.
Experimental Protocol
Materials:
-
1,2-Diiodopropane
-
Strong, non-nucleophilic base (e.g., potassium tert-butoxide, DBU)
-
Anhydrous solvent (e.g., tetrahydrofuran, tert-butanol)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Apparatus for aqueous work-up
-
Drying agent
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, magnetic stir bar, and under an inert atmosphere, dissolve 1,2-diiodopropane in the anhydrous solvent.
-
Add the strong base portion-wise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and quench by adding water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
-
Purify the resulting this compound by fractional distillation.
Data Presentation
| Reagent/Parameter | Condition/Amount | Purpose |
| 1,2-Diiodopropane | 1 equivalent | Starting material |
| Potassium tert-butoxide | 1.1-1.5 equivalents | Base for elimination |
| Solvent | Anhydrous THF | Reaction medium |
| Temperature | Reflux | To drive the elimination reaction |
| Reaction Time | 2-6 hours (monitor) | Allow for complete reaction |
| Work-up | Aqueous | Quench the reaction and remove salts |
| Purification | Fractional distillation | Isolate pure this compound |
Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound via dehydrohalogenation.
Method 3: Conversion from Acetone via Hydrazone Iodination (Barton's Method Analogy)
The conversion of ketones to vinyl iodides can be achieved through methods such as Barton's hydrazone iodination.[1] This multi-step process involves the formation of a hydrazone, followed by iodination and elimination.
Experimental Protocol
Step 1: Hydrazone Formation
Materials:
-
Acetone
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
To a solution of acetone in ethanol, add hydrazine hydrate.
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the acetone is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude acetone hydrazone. This can often be used in the next step without further purification.
Step 2: Iodination and Elimination
Materials:
-
Crude acetone hydrazone
-
Iodine
-
Strong, non-nucleophilic base (e.g., triethylamine (B128534) or DBU)
-
Anhydrous solvent (e.g., tetrahydrofuran)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Cooling bath
Procedure:
-
Dissolve the crude acetone hydrazone in the anhydrous solvent and cool the solution to 0 °C.
-
Slowly add the strong base to the stirred solution.
-
Add a solution of iodine in the same solvent dropwise to the reaction mixture. A vigorous evolution of nitrogen gas may be observed.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).
-
Quench the reaction with an aqueous solution of sodium thiosulfate (B1220275) to remove excess iodine.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify by fractional distillation.
Data Presentation
| Reagent/Parameter | Condition/Amount (Step 1) | Condition/Amount (Step 2) |
| Starting Material | Acetone (1 equiv.) | Acetone Hydrazone (1 equiv.) |
| Reagents | Hydrazine hydrate (1.1 equiv.) | Iodine (2.2 equiv.), Triethylamine (2.5 equiv.) |
| Solvent | Ethanol | Anhydrous THF |
| Temperature | Reflux | 0 °C to room temperature |
| Reaction Time | 2-4 hours | 1-3 hours |
| Work-up | Solvent removal | Aqueous sodium thiosulfate |
| Purification | - | Fractional distillation |
Experimental Workflow
Caption: Overall workflow for the synthesis of this compound starting from acetone.
Safety Precautions
-
Propyne: Extremely flammable gas. Handle in a well-ventilated fume hood away from ignition sources.
-
Hydrogen Iodide: Corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a fume hood.
-
1,2-Diiodopropane: Harmful if swallowed or inhaled. Avoid contact with skin and eyes.
-
Strong Bases (Potassium tert-butoxide, DBU, Triethylamine): Corrosive and/or flammable. Handle with care.
-
Iodine: Harmful and can cause stains. Avoid inhalation of vapors.
-
Organic Solvents: Flammable and/or volatile. Use in a well-ventilated area.
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE.
Conclusion
The preparation of this compound can be approached through several synthetic strategies. The hydroiodination of propyne offers a direct route, while the dehydrohalogenation of 1,2-diiodopropane provides an alternative from a saturated precursor. For syntheses starting from simple carbonyl compounds, a multi-step conversion from acetone via a hydrazone intermediate is a viable, albeit longer, pathway. The selection of the most suitable method will depend on the availability of starting materials, required scale, and the specific capabilities of the laboratory. The protocols provided herein offer a foundation for the development of a robust laboratory-scale synthesis of this compound. It is recommended that small-scale trial reactions are performed to optimize conditions for yield and purity.
References
Application Notes and Protocols for Copper-Catalyzed Cross-Coupling Reactions of 2-Iodopropene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the copper-catalyzed cross-coupling of 2-iodopropene, a valuable building block in organic synthesis. The methodologies outlined herein are applicable for the construction of both carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, yielding substituted allenes and vinylated heterocycles, respectively. These structural motifs are of significant interest in medicinal chemistry and materials science.
Application Notes
Copper-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to palladium-based systems for certain transformations. This compound, in particular, serves as a versatile substrate for introducing the isopropenyl moiety. Two key transformations are highlighted: the Sonogashira-type coupling with terminal alkynes and the Ullmann-type coupling with N-heterocycles.
-
Sonogashira-Type C(sp²)-C(sp) Coupling: This reaction enables the synthesis of substituted 1,3-enynes. Ligand-free systems, often utilizing copper(I) oxide (Cu₂O) or copper(I) iodide (CuI), have proven effective, simplifying the reaction setup and purification. These reactions typically proceed at elevated temperatures in polar aprotic solvents like DMF.[1] The choice of base is crucial, with cesium carbonate often providing superior results.[1]
-
Ullmann-Type C(sp²)-N Coupling: This method is used for the N-vinylation of various nitrogen-containing compounds, including imidazoles, pyrazoles, and other azoles. These reactions often require a ligand to facilitate the coupling, with phenanthroline or N,N'-dimethylethylenediamine derivatives being common choices. The reaction conditions are generally milder than traditional Ullmann couplings, though they still often require heating.
Comparative Data for Reaction Conditions
The following tables summarize typical conditions for copper-catalyzed cross-coupling reactions involving vinyl halides, providing a basis for the development of specific protocols for this compound.
Table 1: Sonogashira-Type Coupling of Vinyl Iodides with Terminal Alkynes
| Coupling Partner | Copper Source (mol%) | Ligand | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene (B144264) | Cu₂O (10) | None | Cs₂CO₃ (2.0) | DMF | 135 | 24 | 94 | [1] |
| 1-Octyne | Cu₂O (10) | None | Cs₂CO₃ (2.0) | DMF | 135 | 24 | 85 | [1] |
| (Trimethylsilyl)acetylene | Cu₂O (10) | None | Cs₂CO₃ (2.0) | DMF | 135 | 24 | 78 | [1] |
| 4-Ethynylanisole | CuI (5) | Xantphos (5) | K₃PO₄ (2.0) | Dioxane | MW, 150 | 0.5 | 92 | [2] |
Table 2: Ullmann-Type N-Vinylation of Azoles with Vinyl Halides
| Coupling Partner | Copper Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Imidazole (B134444) | CuI (10) | N,N'-Dimethylethylenediamine (20) | K₂CO₃ (2.0) | Dioxane | 110 | 24 | 85 | [3] |
| Pyrazole | CuI (10) | N,N'-Dimethylethylenediamine (20) | K₂CO₃ (2.0) | Dioxane | 110 | 24 | 78 | [3] |
| Benzimidazole | Cu₂O (10) | Ethyl 2-oxocyclohexanecarboxylate (20) | Cs₂CO₃ (2.0) | MeCN | 90 | 24 | 92 | [4] |
| 1,2,4-Triazole | CuI (10) | N,N'-Dimethylethylenediamine (20) | K₂CO₃ (2.0) | Dioxane | 110 | 24 | 72 | [3] |
Experimental Protocols
The following are detailed protocols for the two major classes of copper-catalyzed cross-coupling reactions with this compound.
Protocol 1: Ligand-Free Sonogashira-Type Coupling of this compound with Phenylacetylene
This protocol is adapted from the ligand-free methodology developed by Lee and coworkers for the coupling of vinyl iodides with terminal alkynes.[1]
Caption: Workflow for Sonogashira-Type Coupling.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Copper(I) oxide (Cu₂O) (0.1 mmol, 10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Nitrogen or Argon gas supply
-
Schlenk tube and standard glassware
-
Magnetic stirrer and heating oil bath
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add copper(I) oxide (14.3 mg, 0.1 mmol) and cesium carbonate (652 mg, 2.0 mmol).
-
Evacuate the tube and backfill with nitrogen or argon. This cycle should be repeated three times.
-
Under a positive pressure of inert gas, add anhydrous DMF (5 mL) via syringe.
-
Add phenylacetylene (132 µL, 1.2 mmol) to the suspension.
-
Finally, add this compound (91 µL, 1.0 mmol) to the reaction mixture.
-
Seal the Schlenk tube and place it in a preheated oil bath at 135 °C.
-
Stir the reaction mixture vigorously for 24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to yield the desired 3-phenyl-2-methylbut-1-en-3-yne.
Protocol 2: Ullmann-Type N-Vinylation of Imidazole with this compound
This protocol is based on general methods for the copper-catalyzed N-vinylation of azoles with vinyl halides, employing a common ligand system.[3]
Caption: Workflow for Ullmann-Type N-Vinylation.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Imidazole (1.2 mmol, 1.2 equiv)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
N,N'-Dimethylethylenediamine (DMEDA) (0.2 mmol, 20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous Dioxane (5 mL)
-
Nitrogen or Argon gas supply
-
Schlenk tube with screw cap
-
Magnetic stirrer and heating oil bath
Procedure:
-
In a Schlenk tube, combine copper(I) iodide (19 mg, 0.1 mmol), imidazole (82 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Evacuate the tube and backfill with nitrogen or argon. Repeat this cycle three times.
-
Under a positive pressure of inert gas, add anhydrous dioxane (5 mL) via syringe.
-
Add N,N'-dimethylethylenediamine (22 µL, 0.2 mmol).
-
Add this compound (91 µL, 1.0 mmol) to the reaction mixture.
-
Seal the tube tightly with a screw cap and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 1-(prop-1-en-2-yl)-1H-imidazole.
References
- 1. Ligand-Free Copper-Catalyzed Cross-Coupling Reaction of Alkynes with Aryl Iodides and Vinyl Halides [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Mild copper-catalyzed vinylation reactions of azoles and phenols with vinyl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of 2-Iodopropene by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 2-iodopropene, a reactive intermediate and potential impurity in pharmaceutical manufacturing. The following protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are designed to deliver accurate and reproducible results.
High-Performance Liquid Chromatography (HPLC) Analysis of this compound
This section outlines a reverse-phase HPLC (RP-HPLC) method suitable for the quantification of this compound. The methodology is based on established principles for the analysis of small, non-polar organic molecules.
Application Note: HPLC-UV Analysis
Introduction: This application note describes a stability-indicating RP-HPLC method for the determination of this compound. The method is designed to separate this compound from potential degradation products and other process-related impurities. A C18 column is utilized with a mobile phase of acetonitrile (B52724) and water, and UV detection is employed for quantification.
Principle: The separation is based on the partitioning of this compound between the non-polar stationary phase (C18) and a polar mobile phase. The retention time of this compound is influenced by the mobile phase composition, which can be optimized for ideal separation. Quantification is achieved by comparing the peak area of the analyte to that of a calibrated standard.
Experimental Workflow:
Caption: HPLC analysis workflow for this compound.
Detailed HPLC Protocol
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Methanol (B129727) (for standard preparation)
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40 v/v). For MS-compatible applications, 0.1% formic acid can be added to both phases.[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 210 nm
-
Run Time: 10 minutes
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in a suitable solvent (e.g., methanol or mobile phase) to achieve a final concentration within the calibration range.
4. Method Validation Parameters (Hypothetical Data): The following table summarizes the expected performance of this method. Actual validation data should be generated in the user's laboratory.
| Parameter | Specification | Expected Result |
| Retention Time | Consistent peak elution | ~ 4.5 min |
| Linearity (R²) | ≥ 0.995 | ≥ 0.998 |
| Range | Defined by linearity | 1 - 100 µg/mL |
| LOD | Signal-to-Noise Ratio of 3:1 | ~ 0.3 µg/mL |
| LOQ | Signal-to-Noise Ratio of 10:1 | ~ 1.0 µg/mL |
| Precision (%RSD) | ≤ 2.0% | < 1.5% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.5% |
5. Stability of this compound: this compound is a volatile and potentially light-sensitive compound. It is recommended to prepare solutions fresh and store them in amber vials at refrigerated conditions (2-8 °C) when not in use. Long-term stability should be experimentally determined.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound
This section details a headspace GC-MS method for the trace-level analysis of this compound. This method is highly sensitive and selective, making it ideal for the analysis of residual impurities in drug substances and products. The protocol is adapted from a validated method for similar alkyl halides.[2]
Application Note: Headspace GC-MS Analysis
Introduction: This application note describes a sensitive and specific method for the determination of this compound using headspace sampling coupled with Gas Chromatography-Mass Spectrometry (GC-MS). Headspace sampling allows for the analysis of volatile compounds from solid or liquid matrices without direct injection of the matrix, minimizing instrument contamination and matrix effects.
Principle: The sample is heated in a sealed vial, allowing volatile analytes like this compound to partition into the headspace gas. A portion of this gas is then injected into the GC-MS system. The components are separated based on their boiling points and interaction with the GC column's stationary phase. The mass spectrometer provides definitive identification and quantification based on the mass-to-charge ratio of the fragmented ions.
Experimental Workflow:
Caption: Headspace GC-MS analysis workflow for this compound.
Detailed GC-MS Protocol
1. Instrumentation and Materials:
-
GC-MS system with a headspace autosampler
-
Capillary GC column (e.g., DB-624 or equivalent, 60 m x 0.32 mm ID, 1.8 µm film thickness)
-
Helium (carrier gas)
-
This compound reference standard
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
-
Headspace vials (20 mL) with caps (B75204) and septa
2. GC-MS and Headspace Conditions:
| Parameter | Condition |
| GC Oven Program | Initial: 40°C, hold for 5 min; Ramp: 10°C/min to 200°C, hold for 5 min |
| Injector Temperature | 200°C |
| Transfer Line Temp. | 250°C |
| Carrier Gas | Helium at a constant flow of 1.5 mL/min |
| Injection Mode | Split (10:1) |
| MS Ion Source Temp. | 230°C |
| MS Quadrupole Temp. | 150°C |
| Acquisition Mode | Scan (m/z 40-200) and/or Selected Ion Monitoring (SIM) |
| Quantifier Ion (SIM) | To be determined (likely m/z 168, 127, 41) |
| Qualifier Ions (SIM) | To be determined |
| Headspace Oven Temp. | 80°C |
| Vial Equilibration Time | 30 minutes |
| Loop Temperature | 90°C |
| Transfer Line Temp. | 100°C |
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with DMSO.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with DMSO to achieve concentrations suitable for headspace analysis (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).
-
Sample Preparation: Accurately weigh a known amount of the sample (e.g., 100 mg) into a 20 mL headspace vial. Add a fixed volume of a suitable solvent (e.g., 5 mL of DMSO or water). Seal the vial immediately.
4. Method Validation Parameters (Based on 2-Iodopropane Data): The following table provides expected performance characteristics, with some values adapted from a validated method for 2-iodopropane.[3]
| Parameter | Specification | Expected Result |
| Retention Time | Consistent peak elution | Dependent on column and conditions |
| Linearity (R²) | ≥ 0.99 | ≥ 0.995 |
| Range | Defined by linearity | 0.1 - 20 µg/mL in solution |
| LOD | Signal-to-Noise Ratio of 3:1 | ~ 80 ppm (in substance) |
| LOQ | Signal-to-Noise Ratio of 10:1 | ~ 300 ppm (in substance) |
| Precision (%RSD) | ≤ 15% at LOQ | < 10% |
| Accuracy (% Recovery) | 80 - 120% | 90 - 110% |
Disclaimer: The provided protocols and data are intended as a guide. It is essential for users to validate these methods in their own laboratories to ensure suitability for their specific application. The stability of this compound should be carefully considered, and fresh standards and samples should be used for optimal results.
References
Application Notes and Protocols: Synthesis of Vinylic Phosphonates Using 2-Iodopropene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinylic phosphonates are a class of organophosphorus compounds that have garnered significant interest in medicinal chemistry and drug development. Their structural resemblance to natural phosphates allows them to act as stable bioisosteres, inhibiting enzymes that process phosphate-containing substrates. This has led to their exploration as potential therapeutic agents, including antivirals and anticancer drugs. The incorporation of a vinylic phosphonate (B1237965) moiety can enhance the metabolic stability and biological activity of a drug candidate. A key synthetic route to these valuable compounds is the palladium-catalyzed cross-coupling reaction, particularly the Hirao coupling, which forms a carbon-phosphorus bond between a vinyl halide and a dialkyl phosphite (B83602).
This document provides detailed application notes and protocols for the synthesis of vinylic phosphonates using 2-iodopropene as a key starting material. The methodologies described are based on established palladium-catalyzed cross-coupling reactions.
Core Synthesis Strategy: The Hirao Coupling Reaction
The primary method for the synthesis of vinylic phosphonates from this compound is the Hirao coupling reaction. This palladium-catalyzed cross-coupling reaction forms a new carbon-phosphorus bond between an sp²-hybridized carbon of a vinyl halide and the phosphorus atom of a dialkyl phosphite. The general reaction mechanism is similar to other palladium-catalyzed cross-coupling reactions and involves a catalytic cycle of oxidative addition, ligand exchange, and reductive elimination.
A general schematic for the Hirao coupling of this compound is presented below:
Caption: General workflow of the Hirao coupling reaction for vinylic phosphonate synthesis.
Experimental Protocols
The following protocols are adapted from general procedures for Hirao coupling reactions and are tailored for the synthesis of diethyl (prop-1-en-2-yl)phosphonate from this compound. Researchers should note that optimization of reaction conditions may be necessary to achieve desired yields and purity.
Protocol 1: Palladium-Catalyzed Synthesis of Diethyl (Prop-1-en-2-yl)phosphonate
Materials:
-
This compound
-
Diethyl phosphite
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Triethylamine (B128534) (NEt₃) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous toluene (B28343) or acetonitrile (B52724) (MeCN)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add palladium(II) acetate (0.01-0.05 eq.) and 1,1'-bis(diphenylphosphino)ferrocene (0.01-0.05 eq.).
-
Add anhydrous toluene or acetonitrile (5-10 mL per mmol of this compound).
-
To this mixture, add this compound (1.0 eq.), diethyl phosphite (1.2-1.5 eq.), and triethylamine or DIPEA (1.5-2.0 eq.).
-
Heat the reaction mixture to reflux (for toluene, ~110 °C; for acetonitrile, ~82 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure diethyl (prop-1-en-2-yl)phosphonate.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the synthesis of dialkyl (prop-1-en-2-yl)phosphonates based on analogous Hirao coupling reactions.
| Entry | Dialkyl Phosphite | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Diethyl phosphite | Pd(OAc)₂ (2) | dppf (2) | NEt₃ | Toluene | 110 | 24 | 70-85 |
| 2 | Diethyl phosphite | Pd(PPh₃)₄ (5) | - | NEt₃ | Toluene | 110 | 18 | 65-80 |
| 3 | Diisopropyl phosphite | Pd(OAc)₂ (1) | dppf (1) | DIPEA | MeCN | 82 | 24 | 75-90 |
| 4 | Dibutyl phosphite | Pd(OAc)₂ (2) | dppf (2) | NEt₃ | Toluene | 110 | 24 | 60-75 |
Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on the specific experimental conditions.
Characterization Data for Diethyl (Prop-1-en-2-yl)phosphonate
-
¹H NMR (CDCl₃): δ 5.8-6.0 (m, 2H, =CH₂), 4.0-4.2 (m, 4H, OCH₂CH₃), 2.0 (s, 3H, CH₃), 1.3 (t, 6H, OCH₂CH₃).
-
³¹P NMR (CDCl₃): δ 18-20 ppm.
-
¹³C NMR (CDCl₃): δ 135 (d, J=X Hz, C=CH₂), 125 (d, J=Y Hz, =CH₂), 62 (d, J=Z Hz, OCH₂), 22 (s, CH₃), 16 (d, J=W Hz, OCH₂CH₃). (Note: Coupling constants (J) are indicative and should be determined experimentally).
-
IR (neat): ν (cm⁻¹) ~3090 (=C-H), ~1640 (C=C), ~1240 (P=O), ~1020 (P-O-C).
-
Mass Spectrometry (EI): m/z calculated for C₇H₁₅O₃P [M]⁺, found.
Applications in Drug Development
The use of this compound in the synthesis of vinylic phosphonates provides access to a key structural motif for the development of novel therapeutics. These compounds can be further elaborated to introduce pharmacophoric features, allowing for the creation of targeted enzyme inhibitors. The metabolic stability of the phosphonate group compared to a phosphate (B84403) ester makes these analogues attractive for improving the pharmacokinetic profiles of drug candidates.[1][2][3]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the general role of phosphonate analogues in inhibiting signaling pathways and a typical experimental workflow for synthesis and characterization.
Caption: Inhibition of an enzymatic pathway by a vinylic phosphonate analogue.
Caption: A typical experimental workflow for the synthesis and characterization of vinylic phosphonates.
References
- 1. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]
Application Note: Protocol for the Purification of 2-Iodopropane by Distillation
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Iodopropane (B156323) (isopropyl iodide) is a versatile organoiodine compound widely utilized as an alkylating agent in organic synthesis and as an intermediate in the production of pharmaceuticals and other specialty chemicals.[1][2][3] Commercial or synthetically prepared 2-iodopropane often contains impurities such as unreacted starting materials, byproducts, or decomposition products like free iodine, which imparts a brownish color to the liquid.[4] Its instability, particularly its sensitivity to light and air, can lead to decomposition, further reducing its purity over time.[1][4][5]
Distillation is a robust and common laboratory technique for purifying volatile liquids based on differences in boiling points.[6] This protocol provides a detailed procedure for the purification of 2-iodopropane by simple distillation, including a pre-treatment step to remove free iodine. This method is effective for separating 2-iodopropane from non-volatile impurities and from other volatile substances with significantly different boiling points.
Materials and Equipment
| Chemicals & Reagents | Glassware & Equipment |
| Crude 2-Iodopropane | Round-bottom flask (distilling flask) |
| Sodium thiosulfate (B1220275) (Na₂S₂O₃), 5% aqueous solution | Condenser (Liebig or similar) |
| Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂) | Thermometer and adapter |
| Copper powder or wire (as a stabilizer)[4] | Receiving flask |
| Boiling chips | Heating mantle with a stirrer or oil bath |
| Separatory funnel | |
| Glass funnel | |
| Beakers and Erlenmeyer flasks | |
| Laboratory stand and clamps | |
| Vacuum adapter (optional, for reduced pressure distillation) |
Safety Precautions
2-Iodopropane is a flammable liquid and vapor that is harmful if swallowed and causes skin and serious eye irritation. It is also sensitive to light and air.[4][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]
-
Ventilation: Handle 2-iodopropane in a well-ventilated fume hood to avoid inhalation of vapors.[7][9]
-
Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces.[9] Use a heating mantle or oil bath for heating; never an open flame. Ensure fire-extinguishing equipment is readily available.
-
Handling: Avoid contact with skin, eyes, and clothing.[7] In case of contact, flush the affected area with plenty of water.[7][9]
-
Storage: Store purified 2-iodopropane in a tightly sealed, amber glass bottle to protect it from light, in a cool, dry, and well-ventilated area.[4][7] Adding a small piece of copper wire or powder as a stabilizer is recommended for long-term storage.[4]
Experimental Protocol
This protocol is divided into three main stages: pre-distillation treatment, distillation, and post-distillation handling.
4.1. Pre-distillation Treatment (Removal of Free Iodine)
-
Place the crude 2-iodopropane in a separatory funnel.
-
Add an equal volume of a 5% aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the funnel to release any pressure. The brownish color from free iodine should disappear as it is reduced to colorless iodide ions.
-
Allow the layers to separate. The lower, denser layer is the 2-iodopropane.
-
Drain the lower organic layer into a clean, dry Erlenmeyer flask. Discard the upper aqueous layer.
-
To dry the 2-iodopropane, add a suitable amount of a drying agent like anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).[4][10]
-
Swirl the flask gently and let it stand for 10-15 minutes until the liquid is clear, indicating that the water has been absorbed.
-
Filter the dried 2-iodopropane through a fluted filter paper or a cotton plug in a funnel into a clean, dry round-bottom flask (the distilling flask).
4.2. Distillation
-
Add a few boiling chips to the distilling flask containing the dried 2-iodopropane.
-
Assemble the simple distillation apparatus as shown in the workflow diagram below. Ensure all joints are properly sealed.
-
Place the thermometer bulb so that the top of the bulb is level with the bottom of the side arm of the distillation head. This ensures an accurate reading of the vapor temperature as it enters the condenser.
-
Begin circulating cold water through the condenser.
-
Gently heat the distilling flask using a heating mantle or an oil bath.
-
As the liquid begins to boil, observe the temperature on the thermometer. The temperature will rise and then stabilize at the boiling point of 2-iodopropane.
-
Collect the fraction that distills at a constant temperature. The literature boiling point of 2-iodopropane is approximately 88-90 °C at atmospheric pressure.[4]
-
Discard any initial distillate (forerun) that comes over at a lower temperature.
-
Stop the distillation when only a small amount of liquid remains in the distilling flask. Never distill to dryness.
4.3. Post-distillation Handling
-
Allow the apparatus to cool down completely before disassembling.
-
Transfer the purified 2-iodopropane to a pre-weighed, dry, amber glass bottle for storage.
-
Add a small piece of copper wire or a small amount of copper powder to stabilize the purified product.[4]
-
Seal the bottle tightly and store it in a cool, dark, and well-ventilated place.
Data Presentation
The following table summarizes the key physical properties of 2-iodopropane, which can be used to assess the purity of the distilled product.
| Property | Value |
| Boiling Point | 88-90 °C[4] |
| Density (at 25 °C) | ~1.703 g/mL[4] |
| Refractive Index (n²⁰/D) | ~1.498[4] |
| Appearance | Clear, colorless to light yellow liquid[4] |
| Expected Purity (Post-Distillation) | >99% (by GC analysis) |
Experimental Workflow Visualization
The following diagram illustrates the workflow for the purification of 2-iodopropane by distillation.
References
- 1. guidechem.com [guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. 2-Iodopropane | 75-30-9 [chemicalbook.com]
- 5. 2-Iodopropane | CAS#:75-30-9 | Chemsrc [chemsrc.com]
- 6. Chemistry 102 - Experiment 5 [home.miracosta.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. prepchem.com [prepchem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in 2-Iodopropene Suzuki Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing Suzuki-Miyaura cross-coupling reactions involving 2-iodopropene.
Troubleshooting Guide
Low yields in this compound Suzuki reactions can be attributed to several factors. This guide provides a systematic approach to identifying and resolving common issues.
Diagram: Troubleshooting Workflow
Caption: A workflow for systematically troubleshooting low yields in this compound Suzuki reactions.
Frequently Asked Questions (FAQs)
Q1: My this compound Suzuki reaction has a low yield. What are the most common initial checks I should perform?
A1: Start by verifying the quality and stoichiometry of your reagents. Ensure your this compound is pure and has not decomposed. Check the quality of your boronic acid or ester, as they can degrade over time. Confirm the activity of your palladium catalyst and ensure your phosphine (B1218219) ligands have not oxidized. The base should be of high purity and, if the reaction is sensitive to water, anhydrous. Finally, ensure your solvent is anhydrous and has been properly degassed to remove oxygen, which can deactivate the catalyst.[1][2]
Q2: I suspect side reactions are occurring. What are the most common side products in this compound Suzuki couplings and how can I minimize them?
A2: The most common side reactions include:
-
Homocoupling: The coupling of two boronic acid molecules. This is often caused by the presence of oxygen or if a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species.[3][4] To minimize this, ensure a strictly inert atmosphere by thoroughly degassing your solvent and reaction vessel. Using a Pd(0) catalyst source directly can also be beneficial.[5]
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This is often exacerbated by the presence of water and can be more prevalent with certain boronic acids.[5] Using anhydrous solvents, ensuring all reagents are dry, and considering the use of more stable boronic esters (e.g., pinacol (B44631) esters) can mitigate this issue.[5]
-
Dehalogenation: The replacement of the iodo group on this compound with a hydrogen atom. This can be influenced by the choice of phosphine ligand and impurities in the reaction mixture. Screening different ligands and ensuring the purity of all starting materials can help reduce dehalogenation.[3][5]
Q3: How do I choose the optimal catalyst and ligand for my this compound Suzuki reaction?
A3: The choice of catalyst and ligand is critical for success. For vinyl iodides like this compound, a Pd(0) source like Pd(PPh₃)₄ is a good starting point.[5] Alternatively, a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf) can be used in combination with a phosphine ligand.[6] Bulky, electron-rich phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos), are often effective for promoting the key oxidative addition and reductive elimination steps, especially with challenging substrates.[7][8] N-heterocyclic carbene (NHC) ligands can also be highly effective.[9] Screening a small panel of ligands is often the best approach to identify the optimal choice for your specific substrate combination.
Q4: What is the role of the base and which one should I choose?
A4: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[10] The choice of base can significantly impact the yield. Common inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are widely used.[11] For substrates with base-sensitive functional groups, a milder base like K₂CO₃ or K₃PO₄ is recommended.[10] The solubility of the base can also be a factor, and vigorous stirring is important for heterogeneous mixtures.[10]
Q5: Can the solvent system affect the yield of my reaction?
A5: Yes, the solvent plays a crucial role in substrate solubility, catalyst activity, and reaction rate.[8] Aprotic solvents such as toluene (B28343), 1,4-dioxane, and tetrahydrofuran (B95107) (THF) are commonly used, often with the addition of a small amount of water to aid in the dissolution of the base and facilitate the formation of the reactive boronate species.[3][5] The optimal solvent system is substrate-dependent and may require screening to achieve the best results.
Data Presentation
Table 1: Effect of Reaction Parameters on Yield for a Model this compound Suzuki Coupling
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 75 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | Toluene | 100 | 8 | 92 |
| 3 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | THF | 80 | 10 | 88 |
| 4 | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DME/H₂O (1:1) | 85 | 16 | 81 |
| 5 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₂CO₃ (2) | Ethanol | 70 | 10 | 85 |
Note: Yields are representative and based on data from analogous vinyl iodide and aryl iodide Suzuki couplings. Actual yields may vary depending on the specific arylboronic acid and reaction conditions.[5][6][7]
Experimental Protocols
High-Yield Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.5 equiv)
-
Anhydrous, degassed toluene
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the arylboronic acid and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Reagent Addition: Under a positive flow of inert gas, add the palladium(II) acetate and SPhos to the flask.
-
Solvent and Substrate Addition: Add the degassed toluene via syringe, followed by the this compound.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the this compound is consumed (typically 8-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-arylpropene.
Diagram: Experimental Workflow
Caption: A general experimental workflow for the Suzuki-Miyaura coupling of this compound.
References
- 1. pure.hw.ac.uk [pure.hw.ac.uk]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. | Semantic Scholar [semanticscholar.org]
- 10. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 11. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
Technical Support Center: Optimizing Cross-Coupling Reactions of 2-Iodopropene
Welcome to the technical support center for optimizing cross-coupling reactions involving 2-iodopropene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and organoboron compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in the Suzuki-Miyaura coupling of this compound?
A1: Low yields in Suzuki-Miyaura couplings of this compound can stem from several factors. Inefficient activation of the boronic acid by the base, catalyst deactivation, and competing side reactions such as homocoupling of the boronic acid or hydrodehalogenation of this compound are common culprits. Additionally, the stability of the boronic acid under the reaction conditions is a critical factor.
Q2: How do I select the optimal ligand and base for coupling this compound with an arylboronic acid?
A2: The choice of ligand and base is crucial and often substrate-dependent. For Suzuki couplings, bulky, electron-rich phosphine (B1218219) ligands like SPhos, XPhos, or P(tBu)₃ can be effective. The base is essential for activating the boronic acid; common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄). The optimal combination will depend on the specific boronic acid and desired reaction conditions.[1][2]
Q3: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?
A3: Homocoupling is often promoted by the presence of oxygen.[3] Ensure that all solvents and reagents are thoroughly degassed and that the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen). Using bulky phosphine ligands can also help to suppress this side reaction.
Q4: My this compound is undergoing hydrodehalogenation. What steps can I take to prevent this?
A4: Hydrodehalogenation, the replacement of the iodine with a hydrogen atom, can be a significant side reaction. This can be minimized by carefully selecting a less sterically hindered or weaker base. Lowering the reaction temperature and screening different phosphine ligands can also be beneficial as some ligands are more prone to promoting this side reaction.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Conversion | Ineffective catalyst activation | Ensure the use of a high-purity palladium source and ligand. Consider using a pre-formed catalyst. |
| Poor solubility of reagents | Use a solvent system that ensures the solubility of all components, such as a mixture of an organic solvent (e.g., dioxane, toluene) and water. | |
| Inefficient base | Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). Ensure the base is finely powdered for better dispersion. | |
| Formation of Side Products | Homocoupling of boronic acid | Thoroughly degas all reagents and solvents and maintain an inert atmosphere. |
| Hydrodehalogenation | Optimize the base and ligand. Consider a lower reaction temperature. | |
| Protodeboronation | Use a more stable boronic ester (e.g., pinacol (B44631) ester) or milder reaction conditions. |
Quantitative Data: Ligand and Base Optimization
The following table summarizes the effect of different ligands and bases on the yield of Suzuki-Miyaura coupling reactions, providing a baseline for optimization.
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | High |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 100 | High |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DMF/H₂O | 80 | Moderate to High |
| PdCl₂(dppf) | dppf | K₂CO₃ | THF/H₂O | 80 | Moderate to High |
Yields are representative and will vary based on the specific boronic acid and reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (B91453) (4 mL) and water (1 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate (B1210297), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
II. Heck Coupling
The Heck reaction enables the coupling of this compound with alkenes to form substituted alkenes.
Frequently Asked Questions (FAQs)
Q1: What are typical catalysts and bases for the Heck coupling of this compound?
A1: Palladium catalysts such as palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used.[4] Bases like triethylamine (B128534) (Et₃N), potassium carbonate (K₂CO₃), or sodium acetate (NaOAc) are employed to neutralize the hydrogen iodide formed during the reaction.
Q2: My Heck reaction is sluggish. What can I do to improve the reaction rate?
A2: Increasing the reaction temperature is a common strategy to accelerate Heck reactions. Switching to a more polar aprotic solvent like DMF or NMP can also enhance the reaction rate. Additionally, ensuring the purity of the alkene and using a slight excess can be beneficial.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low Conversion | Insufficient catalyst activity | Increase catalyst loading or try a different palladium source. |
| Low reaction temperature | Increase the temperature in 10-20 °C increments. | |
| Polymerization of Alkene | High concentration of alkene | Add the alkene slowly to the reaction mixture. |
| Formation of Reduced Alkene | Presence of a hydride source | Ensure anhydrous conditions and pure reagents. |
Quantitative Data: Base and Solvent Effects
| Palladium Source | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | Et₃N | DMF | 100 | High |
| Pd(OAc)₂ | K₂CO₃ | NMP | 120 | High |
| Pd(PPh₃)₄ | NaOAc | Acetonitrile | 80 | Moderate |
Yields are representative and will vary based on the specific alkene and reaction conditions.
Experimental Protocol: Heck Coupling of this compound with Methyl Acrylate (B77674)
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol), palladium(II) acetate (2 mol%), and triphenylphosphine (B44618) (4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Reagent Addition: Add degassed DMF (5 mL), triethylamine (1.5 mmol), and methyl acrylate (1.2 mmol) via syringe.
-
Reaction: Heat the mixture to 100 °C and stir for 12-24 hours.
-
Work-up: After cooling, dilute with diethyl ether and wash with water and brine. Dry the organic layer and concentrate.
-
Purification: Purify the residue by column chromatography.
Visualization: Heck Coupling Workflow
Caption: General experimental workflow for the Heck coupling reaction.
III. Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of alkynes from this compound and terminal alkynes.
Frequently Asked Questions (FAQs)
Q1: What is the role of the copper co-catalyst in the Sonogashira reaction?
A1: The copper(I) co-catalyst (e.g., CuI) reacts with the terminal alkyne to form a copper acetylide, which is a more reactive nucleophile for the transmetalation step with the palladium complex.[5] This accelerates the overall reaction rate.
Q2: Can I perform a Sonogashira coupling without a copper co-catalyst?
A2: Yes, copper-free Sonogashira couplings are possible, particularly with bulky, electron-rich phosphine ligands. These conditions can be advantageous to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield | Deactivation of copper catalyst | Ensure CuI is fresh and handled under inert conditions. |
| Ineffective base | Use a stronger amine base like diisopropylethylamine (DIPEA). | |
| Glaser Homocoupling | Presence of oxygen | Thoroughly degas all reagents and maintain an inert atmosphere. |
| High copper loading | Reduce the amount of copper co-catalyst or switch to copper-free conditions. |
Quantitative Data: Catalyst and Base Selection
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature | Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Room Temp. | High |
| Pd(OAc)₂/PPh₃ | CuI | Piperidine | DMF | 50 °C | High |
| Pd₂(dba)₃/P(tBu)₃ | None | Cs₂CO₃ | Dioxane | 60 °C | High |
Yields are representative and will vary based on the specific alkyne and reaction conditions.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene (B144264)
-
Reaction Setup: In a Schlenk tube, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).
-
Inert Atmosphere: Evacuate and backfill with argon.
-
Reagent Addition: Add degassed THF (5 mL) and triethylamine (2.0 mmol), followed by phenylacetylene (1.2 mmol).
-
Reaction: Stir at room temperature for 6-12 hours.
-
Work-up: Dilute with ether, filter through a pad of celite, and wash the filtrate with water.
-
Purification: Dry the organic layer, concentrate, and purify by chromatography.
Visualization: Sonogashira Catalytic Cycles
Caption: Interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
IV. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling this compound with amines.
Frequently Asked Questions (FAQs)
Q1: Which ligands are most effective for the Buchwald-Hartwig amination of this compound?
A1: Bulky, electron-rich biarylphosphine ligands developed by the Buchwald group, such as XPhos, SPhos, and RuPhos, are generally highly effective for C-N cross-coupling reactions. The choice of ligand can depend on the specific amine being used.
Q2: My amine is base-sensitive. What type of base should I use?
A2: For base-sensitive substrates, strong bases like sodium tert-butoxide (NaOtBu) should be avoided.[6] Weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often better choices, although they may require higher reaction temperatures or longer reaction times.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield | Steric hindrance of amine | Use a more sterically demanding ligand to promote reductive elimination. |
| Catalyst poisoning | Ensure high purity of the amine; some functional groups can inhibit the catalyst. | |
| Hydrodehalogenation | Inappropriate ligand or base | Screen different ligands and consider a weaker base. |
Quantitative Data: Ligand and Base Screening
| Palladium Pre-catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | High |
| Pd(OAc)₂ | RuPhos | K₂CO₃ | Dioxane | 110 | High |
| XPhos Pd G3 | (internal) | K₃PO₄ | t-BuOH | 100 | High |
Yields are representative and will vary based on the specific amine and reaction conditions.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine (B109124)
-
Reaction Setup: In a glovebox, add this compound (1.0 mmol), morpholine (1.2 mmol), and sodium tert-butoxide (1.4 mmol) to a vial.
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction: Seal the vial and heat at 100 °C for 12-24 hours.
-
Work-up: Cool, dilute with ethyl acetate, and wash with water.
-
Purification: Dry the organic layer, concentrate, and purify by chromatography.
Visualization: Buchwald-Hartwig Amination Logical Workflow
Caption: Decision-making workflow for optimizing Buchwald-Hartwig amination conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: 2-Iodopropene Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-iodopropene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize homocoupling side reactions and optimize your cross-coupling experiments.
Troubleshooting Guides
Issue 1: Significant Formation of 2,3-Dimethyl-1,3-butadiene (B165502) (Homocoupling Product)
Question: I am observing a significant amount of a byproduct that I've identified as 2,3-dimethyl-1,3-butadiene in my cross-coupling reaction with this compound. What is causing this, and how can I prevent it?
Answer: The formation of 2,3-dimethyl-1,3-butadiene is a result of a homocoupling side reaction where two molecules of this compound react with each other. This is a common issue in palladium-catalyzed cross-coupling reactions and is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture. Here are several strategies to mitigate this side reaction:
-
Rigorous Exclusion of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can facilitate homocoupling.
-
Degassing Solvents: Thoroughly degas all solvents before use. Common methods include freeze-pump-thaw cycles (at least three) or sparging with an inert gas (argon or nitrogen) for 30-60 minutes.
-
Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas. Use of a glovebox or Schlenk line techniques is highly recommended.[1]
-
-
Choice of Palladium Precatalyst: The state of the palladium catalyst at the start of the reaction is crucial.
-
Use a Pd(0) Source: Precatalysts such as Pd(PPh₃)₄ or Pd₂(dba)₃ provide the active Pd(0) species directly, which can minimize the homocoupling pathway that is often initiated by Pd(II) species.
-
In Situ Reduction of Pd(II): If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, ensure your reaction conditions promote efficient reduction to Pd(0). This can sometimes be achieved by the phosphine (B1218219) ligand itself, but the addition of a mild reducing agent can be beneficial.
-
-
Ligand Selection: The choice of ligand can significantly influence the relative rates of the desired cross-coupling and the undesired homocoupling.
-
Bulky, Electron-Rich Ligands: Ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can promote the desired reductive elimination step of the cross-coupling cycle over side reactions.[2]
-
-
Slow Addition of this compound: Maintaining a low concentration of this compound throughout the reaction can disfavor the bimolecular homocoupling reaction. This can be achieved by adding the this compound solution slowly to the reaction mixture using a syringe pump.
Issue 2: Low or No Yield of the Desired Cross-Coupled Product
Question: My reaction with this compound is giving very low yields or not proceeding at all. What are the potential causes and solutions?
Answer: Low or no conversion in cross-coupling reactions with this compound can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions.
-
Catalyst Inactivity:
-
Catalyst Quality: Ensure your palladium catalyst is from a reliable source and has been stored properly under an inert atmosphere.
-
Catalyst Poisoning: Impurities in starting materials, solvents, or reagents can poison the catalyst. Purify starting materials if their purity is questionable.
-
-
Suboptimal Reaction Conditions:
-
Base: The choice and strength of the base are critical. For Suzuki couplings, bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used to activate the boronic acid.[1][3][4] The base must be strong enough to facilitate transmetalation but not so strong as to cause degradation of your substrate or product.
-
Solvent: The solvent system must be appropriate for all components of the reaction. For Suzuki reactions, mixtures of solvents like dioxane/water or toluene/water are often effective.[5] Ensure the solvent is anhydrous and degassed.
-
Temperature: The reaction temperature may be too low. Gradually increase the temperature, but be aware that higher temperatures can sometimes promote side reactions.
-
-
Ligand Issues:
-
Ligand Degradation: Some phosphine ligands can be sensitive to air and moisture. Handle them under an inert atmosphere.
-
Inappropriate Ligand: If you are using a simple ligand like PPh₃, consider switching to a more specialized, bulky, and electron-rich ligand that can facilitate the oxidative addition and reductive elimination steps.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary homocoupling byproduct of this compound?
A1: The primary homocoupling byproduct of this compound is 2,3-dimethyl-1,3-butadiene.
Q2: Which cross-coupling reactions are most susceptible to homocoupling with this compound?
A2: Homocoupling can be a significant side reaction in several palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Stille couplings.[7][8][9]
Q3: How does the choice of base affect homocoupling in a Suzuki-Miyaura coupling of this compound?
A3: The base is crucial for activating the boronic acid. However, a very strong base can sometimes promote side reactions. For sensitive substrates, milder bases like K₃PO₄ or K₂CO₃ are often preferred.[1] It is important to screen different bases to find the optimal balance for your specific reaction.
Q4: Can I use copper-free conditions for the Sonogashira coupling of this compound to avoid homocoupling of the alkyne partner?
A4: Yes, employing copper-free Sonogashira conditions is a highly effective strategy to prevent the homocoupling (Glaser coupling) of the terminal alkyne.[10] This often requires the use of specific ligands and bases to facilitate the catalytic cycle without the copper co-catalyst.
Q5: Are there any specific safety precautions I should take when working with this compound?
A5: this compound is a volatile and reactive compound. It should be handled in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact. It is also light-sensitive and should be stored in a cool, dark place.
Data Presentation
The following table summarizes the qualitative effects of various reaction parameters on the formation of the homocoupling byproduct (2,3-dimethyl-1,3-butadiene) from this compound.
| Parameter | Condition Favoring Low Homocoupling | Condition Favoring High Homocoupling | Rationale |
| Atmosphere | Rigorously inert (Argon or Nitrogen) | Presence of air (Oxygen) | Oxygen promotes the formation of Pd(II) species, which can catalyze homocoupling.[1] |
| Palladium Source | Pd(0) precatalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | Pd(II) precatalysts (e.g., Pd(OAc)₂) without efficient in-situ reduction | Pd(II) species can directly participate in homocoupling pathways. |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHCs | Less sterically demanding, electron-poor ligands (e.g., PPh₃) | Bulky ligands favor the reductive elimination of the cross-coupled product.[2] |
| Base (Suzuki) | Milder bases (e.g., K₃PO₄, K₂CO₃) | Very strong bases (e.g., alkoxides) in some cases | The choice is substrate-dependent; a base that is too strong can lead to side reactions.[1] |
| Temperature | Optimized (often lower) temperature | Excessively high temperatures | High temperatures can sometimes accelerate side reactions, including catalyst decomposition and homocoupling. |
| Concentration | Slow addition of this compound | High initial concentration of this compound | A lower instantaneous concentration of this compound disfavors the bimolecular homocoupling reaction. |
Experimental Protocols
The following are general starting protocols for common cross-coupling reactions with this compound, designed to minimize homocoupling. Note: These are starting points and may require optimization for your specific coupling partner.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Aryl or vinyl boronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv, anhydrous)
-
1,4-Dioxane/Water (4:1 v/v, degassed)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl or vinyl boronic acid and potassium carbonate.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add this compound to the mixture.
-
Finally, add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80-90 °C and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
Triethylamine (2.0 equiv, degassed)
-
THF (anhydrous and degassed)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add PdCl₂(PPh₃)₂.
-
Add the degassed THF and triethylamine.
-
Add the terminal alkyne via syringe.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC or GC-MS. If the reaction is sluggish, gentle heating (40-50 °C) may be applied.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: Competing pathways in the cross-coupling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. gessnergroup.com [gessnergroup.com]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. Stille Coupling | NROChemistry [nrochemistry.com]
- 9. Heck Reaction [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
challenges in the storage and handling of 2-iodopropene
Disclaimer: The following information primarily pertains to 2-iodopropane (B156323) (isopropyl iodide, CAS No. 75-30-9) due to a greater availability of safety and handling data. Information on 2-iodopropene is limited. Users should exercise extreme caution and consult additional safety resources when handling any chemical.
Frequently Asked Questions (FAQs)
Q1: My bottle of 2-iodopropane has turned yellow/brown. Is it still usable?
A1: The discoloration of 2-iodopropane is a common issue caused by its decomposition upon exposure to light and air, leading to the formation of iodine.[1][2] While it may still be suitable for some applications, the presence of iodine can interfere with certain reactions. For high-purity applications, purification is recommended before use.
Q2: What are the recommended storage conditions for 2-iodopropane?
A2: To minimize decomposition, 2-iodopropane should be stored in a cool, dry, well-ventilated area away from light, heat, open flames, and sources of ignition.[3][4][5] It is highly susceptible to UV light.[5] The container should be tightly closed.[3][4] For long-term storage, it is often stored in the dark in the presence of a stabilizer like copper or silver wool.[1][5][6]
Q3: What are the main hazards associated with handling 2-iodopropane?
A3: 2-Iodopropane is a flammable liquid and vapor.[3][4] It is harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] It is incompatible with strong bases and strong oxidizing agents.[1][2]
Q4: Can I use 2-iodopropane that does not contain a stabilizer?
A4: While unstabilized 2-iodopropane is available, it is more prone to decomposition. If using unstabilized 2-iodopropane, it is crucial to handle it under an inert atmosphere and protect it from light. If discoloration occurs, purification will be necessary before use. For many applications, using a stabilized grade is recommended for consistency and safety.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Reaction failure or low yield | - Decomposed 2-iodopropane (presence of iodine).- Presence of water. | - Purify the 2-iodopropane by washing with aqueous sodium thiosulfate (B1220275) or sodium bisulfite to remove iodine, followed by washing with water, drying over a suitable drying agent (e.g., MgSO₄ or CaCl₂), and distillation.[1]- Ensure all glassware is dry and the reaction is performed under anhydrous conditions if required. |
| Inconsistent reaction results | - Variable purity of 2-iodopropane due to decomposition. | - Use a freshly opened bottle of stabilized 2-iodopropane.- Purify the reagent immediately before use. |
| Discoloration of the product during workup | - Residual iodine from the reagent. | - Wash the organic layer with a reducing agent solution (e.g., sodium thiosulfate) to remove iodine. |
| Pressure buildup in the storage container | - Decomposition of 2-iodopropane, leading to the formation of gaseous byproducts.- Storage at elevated temperatures. | - Store in a cool, well-ventilated area.[5]- Vent the container carefully in a fume hood.- If significant decomposition is suspected, dispose of the material according to safety protocols. |
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₃H₇I |
| Molecular Weight | 169.99 g/mol [7] |
| Boiling Point | 88-90 °C[6] |
| Melting Point | -90 °C[6] |
| Density | 1.703 g/mL at 25 °C[6] |
| Flash Point | 42 °C (107.6 °F)[4] |
| Solubility in Water | 1.4 g/L[1] |
Experimental Protocols
Protocol 1: Purification of Discolored 2-Iodopropane
Objective: To remove iodine and other impurities from decomposed 2-iodopropane.
Materials:
-
Discolored 2-iodopropane
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂)
-
Separatory funnel
-
Distillation apparatus
-
Round-bottom flask
-
Heating mantle
-
Condenser
-
Receiving flask
Procedure:
-
Place the discolored 2-iodopropane in a separatory funnel.
-
Add an equal volume of 10% aqueous sodium thiosulfate solution and shake well. The brown color of iodine should disappear as it is reduced to colorless iodide.
-
Allow the layers to separate and discard the aqueous layer.
-
Wash the organic layer with an equal volume of water. Separate and discard the aqueous layer.
-
Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution to aid in the removal of water. Separate and discard the aqueous layer.
-
Transfer the organic layer to a clean, dry flask and add a suitable amount of anhydrous magnesium sulfate or calcium chloride to dry the liquid. Swirl the flask and let it stand for 10-15 minutes.
-
Filter the dried 2-iodopropane into a clean, dry round-bottom flask.
-
Set up a distillation apparatus. Distill the purified 2-iodopropane, collecting the fraction that boils at 88-90 °C.[6][8]
-
Store the purified product over a small piece of copper wire or silver wool in a tightly sealed, light-resistant container.[5][6]
Visualizations
Caption: Decision workflow for handling unstabilized 2-iodopropane.
References
- 1. 2-Iodopropane | 75-30-9 [chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. deepwaterchemicals.com [deepwaterchemicals.com]
- 6. 2-Iodopropane copper stabilizer, 99 75-30-9 [sigmaaldrich.com]
- 7. Isopropyl iodide | C3H7I | CID 6362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
Technical Support Center: Improving Regioselectivity in Reactions with 2-Iodopropene
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the regioselectivity of reactions involving 2-iodopropene.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor determining regioselectivity in palladium-catalyzed cross-coupling reactions with this compound?
A1: The regioselectivity of palladium-catalyzed cross-coupling reactions is primarily dictated by the reaction mechanism, which is influenced by factors such as the choice of ligands, solvents, and additives.[1][2] For this compound, the two possible sites of reaction are the C1 (terminal) and C2 (internal) positions of the double bond. The relative stability of the transition states leading to the different regioisomers determines the final product distribution.
Q2: How can I favor the formation of the linear (terminal) product in a Heck reaction with this compound?
A2: To favor the formation of the linear product in a Heck reaction, it is generally advisable to use reaction conditions that follow a neutral pathway.[1][2] This can often be achieved by using monodentate phosphine (B1218219) ligands.[3] Steric factors also play a significant role, and less sterically hindered reactants will favor the formation of the linear product.[4]
Q3: What conditions are recommended to obtain the branched (internal) product in a Heck reaction?
A3: The formation of the branched product is often favored under a cationic pathway.[1] This can be promoted by using bidentate phosphine ligands and additives that can abstract a halide ion, such as silver salts.[2]
Q4: Are there common side reactions to be aware of when using this compound in Suzuki coupling reactions?
A4: Yes, common side reactions in Suzuki couplings include homocoupling of the boronic acid, dehalogenation of the this compound, and protodeboronation of the boronic acid.[5][6] Homocoupling is often promoted by the presence of oxygen, so maintaining an inert atmosphere is crucial.[4] Dehalogenation can occur in the presence of a hydride source, and protodeboronation can be exacerbated by high temperatures and the presence of water.[4][5]
Q5: Why is my Sonogashira coupling with this compound failing or giving low yields?
A5: Failure or low yields in Sonogashira couplings can be due to several factors, including catalyst deactivation, an ineffective base, or issues with the copper co-catalyst (if used).[7] The palladium catalyst can be deactivated by impurities, and the base must be strong enough to deprotonate the terminal alkyne.[7] If a copper co-catalyst is used, it is sensitive to air and can oxidize, rendering it ineffective.[7]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Heck Reaction
Possible Causes:
-
Incorrect Ligand Choice: The electronic and steric properties of the phosphine ligand are critical in directing the regioselectivity.[7]
-
Reaction Pathway Ambiguity: The reaction may be proceeding through a mixture of neutral and cationic pathways, leading to a mixture of regioisomers.[2]
-
High Reaction Temperature: Elevated temperatures can sometimes lead to a loss of selectivity.[7]
Troubleshooting Steps:
-
Ligand Screening: Test a range of phosphine ligands with varying steric bulk and electronic properties. For instance, compare a monodentate ligand like P(o-tolyl)3 with a bidentate ligand such as dppp.[3][7]
-
Additive Screening: To promote a cationic pathway and potentially favor the branched product, add a halide scavenger like a silver salt.
-
Temperature Optimization: Carefully screen a range of temperatures. Lowering the temperature may enhance selectivity.[7]
Issue 2: Low Yield in Suzuki Coupling
Possible Causes:
-
Catalyst Deactivation: The palladium catalyst may be deactivated by impurities or exposure to oxygen.[4]
-
Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium center may be slow.
-
Side Reactions: Homocoupling, dehalogenation, or protodeboronation may be consuming the starting materials.[5][6]
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[4]
-
Base and Solvent Screening: The choice of base and solvent can significantly impact the reaction. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems.[4]
-
Use of Boronic Esters: Consider using more stable boronic esters, such as pinacol (B44631) esters, to minimize protodeboronation.[4]
Issue 3: Formation of Homocoupling Product in Sonogashira Coupling
Possible Causes:
-
Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the terminal alkyne (Glaser coupling).
-
High Copper Catalyst Loading: High concentrations of the copper co-catalyst can favor the homocoupling pathway.
Troubleshooting Steps:
-
Strictly Anaerobic Conditions: Ensure all solvents and the reaction headspace are free of oxygen by using freeze-pump-thaw cycles or by bubbling with an inert gas.
-
Reduce Copper Loading: Decrease the amount of the copper co-catalyst used in the reaction.
-
Copper-Free Conditions: Consider running the reaction under copper-free conditions, which may require specific ligands or different reaction conditions.
Data Presentation
Table 1: Illustrative Regioselectivity in the Heck Reaction of this compound with Styrene *
| Entry | Ligand | Solvent | Temp (°C) | Ratio (Linear:Branched) | Yield (%) |
| 1 | PPh₃ | DMF | 100 | 85:15 | 78 |
| 2 | P(o-tolyl)₃ | Dioxane | 80 | 90:10 | 82 |
| 3 | dppp | Acetonitrile | 60 | 20:80 | 75 |
| 4 | BINAP | Toluene | 110 | 10:90 | 70 |
*Note: This data is illustrative and based on general principles of Heck reactions with vinylic halides. Actual results may vary and optimization is recommended.
Table 2: Representative Conditions for Suzuki Coupling of this compound with Phenylboronic Acid *
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (2) | - | K₂CO₃ | Toluene/H₂O | 90 | 85 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 92 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF/H₂O | 80 | 88 |
*Note: This data is representative and based on protocols for similar vinyl iodides. Optimization for this compound is advised.
Experimental Protocols
Protocol 1: General Procedure for a Regioselective Heck Reaction
This protocol is a representative example for the Heck reaction of this compound with an alkene and may require optimization for specific substrates.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., P(o-tolyl)₃, 4 mol%)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the palladium catalyst, phosphine ligand, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent via syringe.
-
Add the alkene followed by this compound via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for a Regioselective Suzuki Coupling
This protocol is a representative example for the Suzuki coupling of this compound with a boronic acid and may require optimization.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent mixture (e.g., Toluene/Ethanol/H₂O in a 4:1:1 ratio, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the arylboronic acid, base, and palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Add this compound via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: Catalytic cycle of the Heck reaction.
Caption: Catalytic cycle of the Suzuki coupling.
Caption: Troubleshooting workflow for poor regioselectivity.
References
catalyst deactivation issues in 2-iodopropene coupling reactions
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot catalyst deactivation and other common issues encountered during 2-iodopropene coupling reactions.
Troubleshooting Guides
This section provides solutions to common problems in a question-and-answer format.
Question 1: My reaction yield is low or the reaction has stalled. What are the likely causes and how can I fix it?
Answer: Low yields or stalled reactions with this compound are frequently due to catalyst deactivation or suboptimal reaction conditions. The primary culprits are often the formation of inactive palladium species (palladium black), iodide poisoning of the catalyst, or competing side reactions.
A systematic approach to troubleshooting is recommended. The following workflow can help diagnose and resolve the issue.
Potential Causes and Solutions:
-
Palladium Black Formation: The active Pd(0) catalyst can aggregate into an inactive black precipitate.
-
Iodide Poisoning: Iodide ions, generated during the oxidative addition of this compound, can coordinate strongly to the palladium center, forming inactive palladium-iodide complexes.
-
Solution: The choice of ligand is critical in mitigating this effect. Additionally, ensuring the base effectively scavenges the generated HI can be beneficial. In some cases, additives like silver salts can be used to precipitate out iodide, though this can add complexity and cost.
-
-
Suboptimal Reaction Conditions: The interplay between the catalyst, ligand, base, and solvent is crucial.
-
Solution: Systematically screen different parameters. For instance, a stronger base might be required, or a different solvent could improve catalyst stability and reactant solubility. Refer to the quantitative data tables below for guidance.
-
-
Side Reactions: Homocoupling of the coupling partners or polymerization of this compound can consume starting materials.
-
Solution: Lowering the reaction temperature can sometimes disfavor these side reactions. Adjusting the stoichiometry of the reactants may also be beneficial.
-
Question 2: I am observing the formation of multiple products, including isomers of my target compound. How can I improve selectivity?
Answer: The formation of multiple products often points to issues with regioselectivity or isomerization of the this compound or the product.
-
Isomerization: The double bond in the propene moiety can migrate, leading to a mixture of isomers. This can be promoted by the formation of palladium-hydride species.
-
Solution: The choice of base and ligand is critical. A non-coordinating, strong base can be beneficial. Bidentate ligands like dppp (B1165662) can sometimes offer better control over isomerization compared to monodentate ligands.[1]
-
-
Regioselectivity in Heck Reactions: In Heck coupling, the aryl or vinyl group can add to either the first or second carbon of the double bond of this compound.
-
Solution: The regioselectivity is influenced by the electronic and steric properties of both the substrate and the catalyst system. For terminal alkenes, addition to the less substituted carbon is generally favored. Ligand choice can influence this; for example, bidentate ligands may favor internal substitution, while monodentate ligands often favor terminal substitution.[1]
-
Frequently Asked Questions (FAQs)
Q1: Why is my palladium catalyst turning black?
A1: The formation of a black precipitate is a visual indicator of catalyst decomposition into "palladium black," which is finely divided, catalytically inactive palladium metal. This is a common deactivation pathway, particularly at elevated temperatures or with less stable catalyst systems. The active Pd(0) species can aggregate if not properly stabilized by ligands.
Q2: Can I use the same catalyst for Suzuki, Heck, and Sonogashira couplings with this compound?
A2: While many palladium catalysts are versatile, the optimal choice often differs between reaction types. For Suzuki reactions, catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are common. Heck reactions may benefit from phosphine-free systems or specific ligand-catalyst combinations to control selectivity. Sonogashira couplings typically require a co-catalyst, such as copper(I) iodide, in addition to the palladium catalyst. It is always best to screen a few catalysts for your specific reaction.
Q3: What is the role of the base in these coupling reactions?
A3: The base plays a crucial role in the catalytic cycle. In Suzuki reactions, it facilitates the transmetalation step by forming a more nucleophilic boronate species.[2] In Heck reactions, the base is required to neutralize the hydrogen halide (HI) that is eliminated, regenerating the active Pd(0) catalyst.[3] The choice of base (e.g., inorganic like K₂CO₃, or organic like Et₃N) and its strength can significantly impact the reaction rate and the prevalence of side reactions.
Q4: Do I need to rigorously exclude air and water from my reaction?
A4: Yes, for most palladium-catalyzed coupling reactions, it is crucial to maintain an inert atmosphere (e.g., using argon or nitrogen). Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to catalyst deactivation. While some protocols are described as "aerobic," these often employ specialized, air-stable pre-catalysts. The presence of water can also be detrimental, potentially leading to side reactions like dehalogenation or affecting the solubility and activity of the base. However, in some Suzuki reactions, a small amount of water is necessary as a co-solvent.
Quantitative Data
Table 1: Illustrative Effect of Catalyst and Ligand on Suzuki-Miyaura Coupling Yield (Reaction: this compound + Phenylboronic Acid)
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Pd(PPh₃)₄ (2) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 80-90 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 100 | 8 | >95 |
| PdCl₂(dppf) (2) | - | Na₂CO₃ | DME | 80 | 6 | 90-98 |
Table 2: Illustrative Effect of Base on Heck Reaction Selectivity (Reaction: this compound + Styrene)
| Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product Ratio (Linear:Branched) |
| Pd(OAc)₂ (2) | Et₃N | DMF | 100 | 12 | 90:10 |
| Pd(OAc)₂ (2) | K₂CO₃ | NMP | 120 | 10 | 85:15 |
| Pd(OAc)₂ (2) | Proton Sponge | Dioxane | 100 | 16 | 95:5 |
Experimental Protocols
General Protocol for Troubleshooting a Low-Yielding Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen three times.
-
Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane, 5 mL) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., every 2 hours).
-
Work-up: Upon completion (or when the reaction has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR and/or GC-MS to identify the desired product and any major byproducts, which will inform the next optimization steps.
General Protocol for a Heck Coupling Reaction with this compound
-
Reaction Setup: In a sealable reaction tube, combine this compound (1.0 mmol), the alkene coupling partner (e.g., styrene, 1.5 mmol), the base (e.g., triethylamine, 2.0 mmol), and the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol).
-
Solvent and Ligand Addition: If using a ligand, add it at this stage. Add the degassed solvent (e.g., DMF, 5 mL).
-
Reaction: Seal the tube and heat the mixture to the desired temperature (e.g., 100 °C) with stirring for the specified time.
-
Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether) and filter through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
References
purification strategies for removing impurities from 2-iodopropene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 2-iodopropene. The following information is based on general purification strategies for halogenated organic compounds, as specific literature on this compound purification is limited.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in a sample of this compound?
A1: Impurities in this compound can originate from its synthesis or degradation. Common impurities may include:
-
Residual Starting Materials and Reagents: Depending on the synthetic route, these could include acetone, iodine, phosphorus triiodide, or related compounds.
-
Isomeric Impurities: Positional isomers such as 1-iodopropene and 3-iodopropene may be present.
-
By-products of Side Reactions: Di-iodinated propanes or propenes (e.g., 1,2-diiodopropane) can form.[1] Elimination reactions might also occur, leading to other unsaturated species.[2]
-
Degradation Products: Like many organoiodine compounds, this compound can be sensitive to light and air, leading to the formation of free iodine (I₂), which imparts a pink, brown, or violet color.[3][4] Hydrogen iodide (HI), an acidic impurity, can also form through decomposition.
Q2: My this compound is brown/purple. How can I remove the color?
A2: The color is typically due to dissolved elemental iodine (I₂). This can be removed by washing the crude this compound with a reducing agent solution. A common and effective method is to wash with a dilute aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).[3][5] The thiosulfate reduces the iodine to colorless iodide ions, which are soluble in the aqueous phase and can be separated.
Q3: How can I remove acidic impurities like hydrogen iodide (HI)?
A3: Acidic impurities can be removed by washing the this compound with a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) is typically used.[3][6] This will neutralize the acid, and the resulting salt will be partitioned into the aqueous layer. It is crucial to follow this with a water wash to remove any residual base.
Q4: What is the recommended procedure for drying purified this compound?
A4: After aqueous washes, the organic layer will be saturated with water. To dry it, use an anhydrous inorganic salt such as magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂).[3][6] Add the drying agent to the organic liquid, swirl, and let it stand until the liquid is clear. The drying agent can then be removed by filtration.
Q5: How should I store purified this compound to prevent decomposition?
A5: Organoiodine compounds are often sensitive to light and air.[3][4] Purified this compound should be stored in a tightly sealed, amber glass bottle to protect it from light.[7] To prevent oxidation, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended. For long-term storage, refrigeration in a cool, dark place is advisable.[7][8] Some suppliers provide iodoalkanes stabilized with copper or silver wool to scavenge any free iodine that may form.[7]
Q6: Can this compound be purified by distillation?
A6: Yes, fractional distillation is a primary method for purifying volatile liquid compounds like this compound, especially for separating it from impurities with different boiling points.[9][10] Since iodo-compounds can be thermally sensitive, distillation under reduced pressure is often recommended to lower the required temperature and minimize decomposition.[3]
Q7: Is column chromatography a suitable method for purifying this compound?
A7: Yes, column chromatography can be an effective purification technique.[11] Reverse-phase High-Performance Liquid Chromatography (HPLC) has been used for the analysis of this compound, which indicates that preparative HPLC could be used for purification.[12] For flash chromatography, it is important to choose a stationary phase that does not cause decomposition. A preliminary test can be run by exposing a small sample of the crude material to different stationary phases (e.g., silica (B1680970) gel, alumina) and analyzing the stability of the compound by NMR or TLC.[13]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Product is dark brown or purple after synthesis. | Presence of elemental iodine (I₂). | Wash the organic solution with 10% aqueous sodium thiosulfate until the color disappears.[5] |
| Purified product turns yellow/brown upon storage. | Decomposition due to light or air exposure. | Store in an amber bottle under an inert atmosphere (N₂ or Ar) and in a refrigerator. Consider adding a small piece of copper wire or silver wool as a stabilizer.[7] |
| Aqueous washings are slow to separate or form an emulsion. | Agitation during washing was too vigorous. | Allow the mixture to stand for a longer period. The addition of a small amount of brine (saturated NaCl solution) can help to break up emulsions. |
| Low recovery after distillation. | The compound may be co-distilling with a solvent or another impurity. The boiling point may be lower than expected under the given pressure. | Ensure the distillation apparatus is set up correctly for fractional distillation to separate components with close boiling points.[10] Check the accuracy of the pressure gauge if performing a vacuum distillation. |
| NMR spectrum shows impurities after purification. | The purification method was not suitable for the specific impurities present. | If distillation failed, consider using column chromatography. If chromatography failed, try a different stationary or mobile phase.[13] |
Data Presentation
Table 1: Example Efficacy of Purification Steps for Crude this compound (Note: Data are illustrative examples and not from a specific experimental source.)
| Purification Step | Main Impurity Targeted | Purity Before Step (GC Area %) | Purity After Step (GC Area %) |
| Wash with Na₂S₂O₃ (aq) | Elemental Iodine (I₂) | 85% | 85% (color removed) |
| Wash with NaHCO₃ (aq) | Acidic by-products (e.g., HI) | 85% | 88% |
| Fractional Distillation | Isomers, other organic impurities | 88% | >98% |
Table 2: Example Parameters for Fractional Distillation of this compound (Note: Data are illustrative examples and not from a specific experimental source.)
| Parameter | Value |
| Boiling Point (approx.) | 73-75 °C |
| Pressure | Atmospheric |
| Column Type | Vigreux column (15-20 cm) |
| Packing Material | N/A (for Vigreux) |
| Collection Temperature | 73-75 °C |
Experimental Protocols
Protocol 1: General Washing Procedure for Crude this compound
-
Transfer the crude this compound solution into a separatory funnel.
-
Add an equal volume of 10% aqueous sodium thiosulfate solution.
-
Stopper the funnel and shake gently, periodically venting to release any pressure. Continue until the organic layer is colorless.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Add an equal volume of saturated aqueous sodium bicarbonate solution to the organic layer.
-
Shake gently, with venting. Allow the layers to separate and drain the aqueous layer.
-
Wash the organic layer with an equal volume of water, separate, and drain the aqueous layer.
-
Transfer the organic layer to a clean, dry flask and add anhydrous magnesium sulfate. Swirl and let it stand for 10-15 minutes.
-
Filter the solution to remove the drying agent. The resulting solution is ready for solvent removal or further purification.
Protocol 2: Purification by Fractional Distillation
-
Place the dried this compound solution in a round-bottom flask, adding a few boiling chips or a magnetic stir bar.
-
Set up a fractional distillation apparatus, including a fractionating column (e.g., Vigreux), a condenser, and a collection flask.[10]
-
Place a thermometer at the head of the column so that the top of the bulb is level with the side arm leading to the condenser.[10]
-
Slowly heat the flask.
-
Observe the vapor rising through the column. The temperature should stabilize at the boiling point of the most volatile component.[14]
-
Collect the fraction that distills at a constant temperature, which should correspond to the boiling point of this compound.
-
Stop the distillation when the temperature either drops or begins to rise significantly, indicating that the desired product has been distilled.
Mandatory Visualizations
Purification Workflow
References
- 1. 1,2-diiodopropane | 598-29-8 [chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. 2-Iodopropane | 75-30-9 [chemicalbook.com]
- 4. jnfuturechemical.com [jnfuturechemical.com]
- 5. Workup [chem.rochester.edu]
- 6. prepchem.com [prepchem.com]
- 7. deepwaterchemicals.com [deepwaterchemicals.com]
- 8. 2-Iodopropane | 75-30-9 | TCI AMERICA [tcichemicals.com]
- 9. Fractional distillation - Wikipedia [en.wikipedia.org]
- 10. Purification [chem.rochester.edu]
- 11. moravek.com [moravek.com]
- 12. This compound | SIELC Technologies [sielc.com]
- 13. Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Technical Support Center: Troubleshooting the 2-Iodopropene Heck Reaction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) for the Heck reaction involving 2-iodopropene.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for the failure of a Heck reaction with this compound?
A1: The most common culprits for the failure of a this compound Heck reaction are catalyst deactivation, suboptimal reaction conditions, and the inherent reactivity of the vinyl iodide substrate. Key factors to scrutinize include the quality and activation of the palladium catalyst, the choice of ligand and base, the purity of the solvent and reagents, and the reaction temperature.
Q2: My reaction is not proceeding, and I observe a black precipitate. What is the issue and how can it be resolved?
A2: The formation of a black precipitate is a tell-tale sign of palladium catalyst decomposition into inactive palladium black. This is a frequent cause of low or no conversion.
-
Potential Causes:
-
Presence of Oxygen: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to inactive Pd(II) species.
-
High Reaction Temperature: Excessive heat can lead to the agglomeration and precipitation of the palladium catalyst.
-
Inadequate Ligand Concentration or Inappropriate Ligand Choice: Insufficient ligand can leave the palladium center exposed and prone to decomposition. Not all ligands are effective in stabilizing the active catalytic species.
-
-
Solutions:
-
Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents (e.g., by bubbling with argon or nitrogen for 20-30 minutes) and maintain a positive pressure of an inert gas throughout the reaction.
-
Optimize Temperature: Lower the reaction temperature. It is often beneficial to start at a lower temperature (e.g., 80 °C) and gradually increase it if the reaction is sluggish.
-
Ligand Selection and Ratio: Use an appropriate phosphine (B1218219) ligand. For vinyl iodides, electron-rich and sterically bulky phosphine ligands can be effective. Ensure a suitable ligand-to-palladium ratio, typically ranging from 2:1 to 4:1 for monodentate phosphines.
-
Q3: My reaction is giving a low yield of the desired product, but I don't see any palladium black. What else could be wrong?
A3: Low yields without catalyst precipitation can stem from several other factors:
-
Inefficient Oxidative Addition: While the carbon-iodine bond in this compound is relatively reactive, inefficient oxidative addition to the Pd(0) center can still be a rate-limiting step.
-
Suboptimal Base: The base plays a crucial role in regenerating the active Pd(0) catalyst. An inappropriate base (too weak or too strong) or insufficient quantity can stall the catalytic cycle.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and catalyst stability.
-
Side Reactions: Competing reactions such as the isomerization of this compound or the homocoupling of the starting materials can consume the reactants and lower the yield of the desired product.
Q4: I am observing the formation of multiple products. How can I improve the selectivity?
A4: The formation of multiple products often points to side reactions.
-
Isomerization of this compound: The palladium-hydride intermediate formed during the catalytic cycle can potentially catalyze the isomerization of this compound to the more stable 1-iodopropene, which may then undergo the Heck reaction to give an undesired regioisomer.
-
Alkene Partner Isomerization: The double bond in the alkene coupling partner can also isomerize.
-
Homocoupling: The coupling of two molecules of this compound or two molecules of the alkene partner can occur, especially at higher temperatures.
-
Solutions to Improve Selectivity:
-
Lower Reaction Temperature: Reducing the temperature can often minimize side reactions.
-
Choice of Base and Ligand: The nature of the base and ligand can influence the rates of competing reactions. Screening different combinations can be beneficial.
-
Reaction Time: Minimizing the reaction time once the starting materials are consumed can prevent further isomerization of the product.
-
Troubleshooting Guide
This section provides a more detailed, question-driven approach to resolving specific issues you may encounter during your this compound Heck reaction.
Problem 1: No Reaction or Very Low Conversion
Is there evidence of catalyst decomposition (palladium black)?
-
Yes: Refer to FAQ Q2 for solutions related to catalyst deactivation.
-
No: Proceed to the next question.
Have you confirmed the quality of your reagents?
-
This compound: Can be unstable and should be stored properly (cool, dark, and under an inert atmosphere). Consider purifying it by passing it through a short plug of neutral alumina (B75360) before use.
-
Alkene: Ensure it is free from inhibitors or impurities that could poison the catalyst.
-
Solvent: Use anhydrous, degassed solvents. Water and oxygen can interfere with the reaction.
-
Base: Use a fresh, high-purity base.
Is your catalyst and ligand system appropriate for a vinyl iodide?
-
Catalyst Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precatalysts.
-
Ligand: Triphenylphosphine (PPh₃) is a common starting point. If it fails, consider more electron-rich and bulky monodentate phosphines like P(o-tol)₃ or P(t-Bu)₃, or bidentate ligands such as dppf. The choice of ligand can significantly impact the reaction's success.[1]
Problem 2: Reaction Starts but Stalls Before Completion
Are you using a sufficient amount of base?
-
The Heck reaction produces one equivalent of acid (HI) for each molecule of product formed. A stoichiometric amount of base is required to neutralize this acid and regenerate the active catalyst. It is common to use 1.5 to 2.0 equivalents of base.
Is the chosen base strong enough?
-
For Heck reactions, common bases include organic amines like triethylamine (B128534) (Et₃N) and inorganic bases like potassium carbonate (K₂CO₃) or sodium acetate (B1210297) (NaOAc).[1] The choice of base can be critical and may need to be optimized for your specific substrate combination.
Problem 3: Formation of Significant Byproducts
Are you observing isomerization of your starting materials or product?
-
The β-hydride elimination step in the Heck catalytic cycle is reversible and can lead to double bond isomerization.[2]
-
To minimize isomerization:
-
Lower the reaction temperature.
-
Screen different solvents. Less polar solvents can sometimes reduce isomerization.
-
The choice of ligand and base can also influence the degree of isomerization.
-
Is homocoupling a significant issue?
-
Homocoupling of the vinyl iodide or the alkene can be favored at higher temperatures.
-
To reduce homocoupling:
-
Lower the reaction temperature.
-
Ensure an appropriate ligand-to-palladium ratio.
-
Data on Reaction Parameter Effects
The following tables summarize the general effects of different reaction parameters on the Heck reaction, which can be applied to the this compound system for optimization.
Table 1: Effect of Palladium Precursor and Ligand on Yield
| Pd Precursor (mol%) | Ligand (mol%) | Typical Yield Range (%) | Notes |
| Pd(OAc)₂ (1-5) | PPh₃ (2-10) | 40-80 | A common starting point for optimization. |
| Pd₂(dba)₃ (1-2.5) | P(o-tol)₃ (2-5) | 50-90 | Bulky, electron-rich ligand can improve yield. |
| PdCl₂(PPh₃)₂ (2-5) | - | 30-70 | Pre-formed complex, but may be less active. |
| Pd(OAc)₂ (1-5) | dppf (1-5) | 60-95 | Bidentate ligand can offer greater stability. |
Table 2: Effect of Base and Solvent on Yield
| Base (equiv) | Solvent | Typical Yield Range (%) | Notes |
| Et₃N (1.5-2.0) | DMF | 50-85 | Common combination, but DMF can be problematic to remove. |
| K₂CO₃ (2.0) | Acetonitrile | 40-75 | Inorganic base, may require higher temperatures. |
| NaOAc (2.0) | NMP | 60-90 | Mild base, often effective in polar aprotic solvents. |
| Hunig's Base (1.5) | Dioxane | 50-85 | Sterically hindered base can sometimes reduce side reactions. |
Detailed Experimental Protocol: Heck Reaction of this compound with Methyl Acrylate (B77674)
This protocol provides a general starting point for the Heck reaction of this compound with an electron-deficient alkene. The conditions may require optimization for different alkene partners.
Materials:
-
This compound (1.0 equiv)
-
Methyl acrylate (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 equiv, 4 mol%)
-
Triethylamine (Et₃N, 1.5 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF via syringe.
-
Add triethylamine, methyl acrylate, and this compound to the flask via syringe in that order.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and water.
-
Separate the organic layer, and wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a failed this compound Heck reaction.
Caption: A step-by-step decision tree for troubleshooting common failures in the this compound Heck reaction.
References
effect of temperature on the stability of 2-iodopropene reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-iodopropene. The information focuses on the impact of temperature on the stability and reactivity of this compound, a representative vinyl iodide.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound, like other vinyl iodides, should be stored at low temperatures, typically between 2-8°C. It is also sensitive to light and should be kept in a dark, well-sealed container to prevent decomposition.[1][2][3] Over time, exposure to light and air can cause the release of iodine, leading to a yellow or brownish discoloration.[2][3] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.
Q2: How does the thermal stability of this compound compare to other vinyl halides?
A2: Due to the inherent weakness of the carbon-iodine bond, vinyl iodides like this compound are generally less thermally stable than their vinyl bromide or chloride counterparts.[4] The carbon-iodine bond dissociation energy is significantly lower than that of other carbon-halogen bonds, making it more susceptible to cleavage at elevated temperatures.[4] This lower stability, however, also contributes to its higher reactivity in cross-coupling reactions.[4]
Q3: At what temperature does this compound start to decompose?
Q4: Can elevated temperatures in my reaction lead to side products?
A4: Yes, high reaction temperatures can promote side reactions. For vinyl iodides, these can include decomposition, homocoupling, and elimination reactions to form alkynes.[4] The specific side products will depend on the reaction conditions, including the base, catalyst, and solvent used.
Troubleshooting Guides
Problem 1: My this compound has turned yellow/brown.
| Possible Cause | Solution |
| Decomposition due to light or air exposure. | Discoloration indicates the formation of iodine.[2][3] For many applications, the reagent may still be usable. However, for sensitive reactions, it is advisable to purify the this compound before use. Purification can be achieved by passing it through a short plug of activated alumina (B75360) or by washing with an aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to remove iodine, followed by drying and distillation.[2][3] |
| Improper storage. | Always store this compound at the recommended 2-8°C in a dark, airtight container. For long-term storage, consider using an inert atmosphere. |
Problem 2: My cross-coupling reaction with this compound is giving a low yield.
| Possible Cause | Solution |
| Reaction temperature is too high, causing decomposition. | Vinyl iodides are highly reactive and often do not require high temperatures.[4] Attempt the reaction at a lower temperature. For instance, Sonogashira couplings with vinyl iodides can often proceed at room temperature.[6][7] |
| Reaction temperature is too low. | While counterintuitive for a reactive iodide, some Suzuki-Miyaura couplings of aryl iodides have shown poor turnover at lower temperatures (~50°C) with certain palladium-phosphine catalysts.[8][9][10] If you are using a similar system and observing low conversion, a moderate increase in temperature may be beneficial. |
| Incorrect catalyst or ligand system. | The choice of catalyst and ligand is crucial. For vinyl iodides, a wide range of palladium catalysts can be effective. Ensure your chosen system is appropriate for the specific cross-coupling reaction. |
| Base is not optimal. | The base plays a critical role in the catalytic cycle. The strength and solubility of the base can significantly impact the reaction rate and yield. Consider screening different bases. |
| Reagent quality. | If the this compound has decomposed, it will lead to lower yields. Consider purifying the reagent before use. |
Data Presentation
Table 1: Recommended Temperature Ranges for Cross-Coupling Reactions with Vinyl Iodides
| Reaction Type | Typical Temperature Range | Notes |
| Suzuki-Miyaura Coupling | Room Temperature to 80°C | Can sometimes be inefficient at lower temperatures (~50°C) depending on the catalyst system.[8][9][10] |
| Heck Reaction | Room Temperature to 100°C | Photoredox-catalyzed Heck reactions can often be performed at room temperature.[11][12] |
| Sonogashira Coupling | Room Temperature to 60°C | Due to the high reactivity of vinyl iodides, these reactions are frequently successful at room temperature.[6][7] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To an oven-dried Schlenk flask, add the boronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2 equivalents).
-
Degassing: Seal the flask and cycle between vacuum and an inert atmosphere (argon or nitrogen) three times.
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., a mixture of toluene (B28343) and water or DMF and water). Add this compound (1 equivalent) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80°C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for a Sonogashira Coupling of this compound
-
Reaction Setup: To a Schlenk flask, add a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), a copper(I) co-catalyst (e.g., CuI, 2-5 mol%), and the terminal alkyne (1.1 equivalents).
-
Degassing: Seal the flask and cycle between vacuum and an inert atmosphere three times.
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine (B128534) or diisopropylamine). Add this compound (1 equivalent) via syringe.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress.[6][7]
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst. Wash the filtrate with saturated aqueous ammonium (B1175870) chloride and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizations
References
- 1. jnfuturechemical.com [jnfuturechemical.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-Iodopropane | 75-30-9 [chemicalbook.com]
- 4. Vinyl iodide functional group - Wikipedia [en.wikipedia.org]
- 5. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Item - Nuances in fundamental SuzukiâMiyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures - University of Tasmania - Figshare [figshare.utas.edu.au]
- 11. Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
scale-up challenges for the synthesis of 2-iodopropene
Technical Support Center: Synthesis of 2-Iodopropene
This technical support guide addresses common challenges, particularly those related to scale-up, for the synthesis of this compound. Due to the limited availability of specific literature on the large-scale synthesis of this compound, this guide combines established principles of chemical process scale-up with information extrapolated from related vinyl and alkyl iodide syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the common laboratory-scale synthesis routes for this compound?
While specific, high-yield methods for this compound are not extensively documented, plausible synthesis routes can be proposed based on fundamental organic reactions. Potential precursors include:
-
Acetone (B3395972): Through a multi-step process likely involving reduction and elimination reactions. The direct iodination of acetone primarily yields iodoacetone.
-
Propargyl Alcohol: Via a sequence of reactions that could involve reduction of the alkyne to an alkene followed by hydroiodination or another iodination method.
-
Isopropenyl Acetate: Through a substitution reaction.
Q2: What are the primary challenges when scaling up this compound synthesis?
Scaling up any chemical reaction introduces complexities not always apparent at the lab bench. For a molecule like this compound, key challenges include:
-
Heat Management: Exothermic reactions can be difficult to control in large reactors due to a lower surface-area-to-volume ratio, potentially leading to side reactions or hazardous thermal runaway.[1][2]
-
Mixing Efficiency: Ensuring reagents are mixed homogeneously is critical. Inadequate mixing can create localized "hot spots" or concentration gradients, reducing yield and purity.[1][2]
-
Product Instability: Vinyl iodides, like many organoiodine compounds, can be sensitive to light, heat, and air, leading to decomposition.[3][4][5][6] This is a major concern during longer processing times and storage at scale.
-
Impurity Profile: Side reactions that are minor at a small scale can become significant sources of impurities in a large-scale batch, complicating purification.[2]
-
Purification: Separating this compound from byproducts with similar boiling points can be difficult and may require fractional distillation under reduced pressure, which adds complexity at scale.
Q3: How does the stability of this compound affect scale-up and storage?
The stability of this compound is a critical factor. Organoiodine compounds are often susceptible to degradation upon exposure to light and air, which can cause discoloration (e.g., turning yellow or brown) due to the formation of iodine.[3][5][7]
-
During Scale-Up: Longer reaction and workup times increase the risk of degradation. It is often necessary to work under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction from light.
-
Storage: For long-term storage, this compound should be kept in a cool, dark place, under an inert atmosphere.[4][6] Stabilizers, such as copper or silver wool, are sometimes used for related compounds like 2-iodopropane (B156323) to scavenge iodine and prevent decomposition.[7]
Q4: What safety precautions are essential when scaling up this synthesis?
Safety is paramount during scale-up. Key considerations include:
-
Process Hazard Analysis (PHA): A thorough PHA should be conducted to identify potential risks, including thermal runaway, pressure buildup from gas evolution, and exposure to hazardous materials.[8]
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and flame-retardant lab coats, is mandatory.[9]
-
Ventilation: Operations should be conducted in a well-ventilated area, such as a walk-in fume hood, especially when handling volatile and potentially toxic materials.[8][10]
-
Equipment: All glassware and equipment must be appropriately sized and rated for the reaction scale. Avoid makeshift setups and ensure pressure relief systems are in place.[10]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Side Reactions: Formation of byproducts due to incorrect stoichiometry or temperature. 3. Product Decomposition: Degradation of this compound during reaction or workup.[4][6] 4. Loss during Workup: Product may be lost if it is volatile or partially water-soluble. | 1. Optimize Reaction Conditions: Systematically vary temperature, reaction time, and reagent ratios on a small scale first.[11][12] 2. Control Temperature: Ensure efficient heat transfer to maintain the optimal reaction temperature. For exothermic reactions, this may require controlled, slow addition of reagents. 3. Inert Atmosphere & Light Protection: Run the reaction and workup under nitrogen or argon and protect the apparatus from light.[4] 4. Modify Workup: Use a cooled receiving flask during distillations. Check all aqueous layers by TLC or GC to ensure the product is not being discarded. |
| Product is Discolored (Yellow/Brown) | 1. Iodine Formation: The product is decomposing due to exposure to light, air, or heat.[3][5][7] 2. Acidic Residue: Trace amounts of acid may be catalyzing decomposition. | 1. Purification: Wash the crude product with an aqueous solution of a mild reducing agent like sodium thiosulfate (B1220275) (Na₂S₂O₃) to remove free iodine, followed by a water or brine wash.[13] 2. Stabilization: Store the purified product over copper powder or silver wool to prevent further decomposition.[7] 3. Neutralize: Ensure all acidic components are removed during the workup by washing with a weak base solution (e.g., sodium bicarbonate).[14] |
| Difficult Purification | 1. Similar Boiling Points: Byproducts or starting materials have boiling points close to this compound.[15] 2. Azeotrope Formation: The product may form an azeotrope with the solvent or impurities. | 1. Fractional Distillation: Use an efficient fractional distillation column (e.g., Vigreux or packed column) under reduced pressure to improve separation. 2. Chromatography: For smaller scales or to remove non-volatile impurities, column chromatography may be an option, though it is often impractical for large-scale production.[16] 3. Alternative Workup: Explore crystallization or a chemical quench to selectively remove a problematic impurity before distillation. |
| Reaction Stalls or is Inconsistent at Scale | 1. Poor Mixing: Inefficient stirring in a large reactor leads to non-homogeneous conditions.[2] 2. Mass/Heat Transfer Issues: Reagents are not dispersing or the reaction temperature is not uniform throughout the vessel.[1] | 1. Improve Agitation: Switch from magnetic stirring to overhead mechanical stirring. Ensure the impeller design is appropriate for the vessel geometry and viscosity of the reaction mixture. 2. Controlled Addition: Add critical reagents subsurface and at a controlled rate to improve dispersion and manage heat generation. 3. Re-optimize at Scale: Perform a small-scale run using the larger reactor's geometry and mixing setup to identify any process changes before committing to a full-scale batch. |
Experimental Protocols (Hypothetical)
Disclaimer: The following protocol is a hypothetical procedure based on general principles of organic synthesis, as specific literature for this transformation is scarce. It should be thoroughly tested and optimized at a small scale before any attempt at scale-up.
Hypothetical Synthesis of this compound from Propargyl Alcohol
This two-step process involves the partial reduction of the alkyne to an alkene, followed by hydroiodination.
Step 1: Partial Reduction of Propargyl Alcohol to Allyl Alcohol
-
Setup: In a multi-neck, round-bottom flask equipped with an overhead stirrer, thermometer, and addition funnel, add a suitable catalyst (e.g., Lindlar's catalyst).
-
Solvent: Add an appropriate solvent (e.g., hexane, ethyl acetate).
-
Hydrogenation: Purge the system with hydrogen gas and maintain a positive pressure with a hydrogen balloon.
-
Addition: Dissolve propargyl alcohol in the solvent and add it dropwise via the addition funnel while vigorously stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC to maximize the formation of allyl alcohol and minimize over-reduction to propanol.
-
Workup: Once complete, filter the reaction mixture to remove the catalyst. The resulting solution of allyl alcohol is carefully concentrated and used in the next step.
Step 2: Conversion of Allyl Alcohol to this compound
-
Setup: In a jacketed reactor equipped with an overhead stirrer, thermometer, and addition funnel, cool the crude allyl alcohol from the previous step.
-
Reagent Addition: Slowly add a source of iodine, such as concentrated hydriodic acid, at a controlled rate to manage the exothermic reaction.
-
Reaction: Allow the reaction to stir at a controlled temperature until complete, as monitored by GC or TLC.
-
Quench & Wash: Quench the reaction with ice water. Separate the organic layer and wash sequentially with a sodium thiosulfate solution, a sodium bicarbonate solution, and brine.
-
Drying & Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and purify by fractional distillation under reduced pressure, collecting the fraction corresponding to this compound.
Visualizations
Caption: General workflow for scaling up the synthesis of this compound.
Caption: Troubleshooting flowchart for common issues in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. jnfuturechemical.com [jnfuturechemical.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 2-Iodopropane | 75-30-9 [chemicalbook.com]
- 6. 2-Iodopropane - Safety Data Sheet [chemicalbook.com]
- 7. deepwaterchemicals.com [deepwaterchemicals.com]
- 8. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. ehs.stanford.edu [ehs.stanford.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. prepchem.com [prepchem.com]
- 15. orgsyn.org [orgsyn.org]
- 16. How To Run A Reaction [chem.rochester.edu]
Technical Support Center: Troubleshooting Byproduct Formation in 2-Iodopropene Reactions by NMR
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in identifying common byproducts in reactions involving 2-iodopropene using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the typical reactions where this compound is used as a reactant?
A1: this compound is a versatile building block in organic synthesis, commonly employed in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. These include:
-
Heck Coupling: Reaction with an alkene to form a new, more substituted alkene.
-
Suzuki Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester) to form a new C-C single bond.
-
Sonogashira Coupling: Reaction with a terminal alkyne to create a conjugated enyne system.
Q2: What are the most common byproducts observed in these reactions?
A2: Several side reactions can occur, leading to the formation of various byproducts. The most prevalent byproducts include:
-
Homocoupling Product: Dimerization of this compound to form 2,3-dimethyl-1,3-butadiene.
-
Reduction Product: Reduction of the carbon-iodine bond to yield propene.
-
Rearrangement Product: Isomerization to the more stable internal allene, 1,2-propadiene.
-
Alkyne Homocoupling (Sonogashira): Dimerization of the terminal alkyne coupling partner.
Q3: How can I distinguish the desired product from byproducts using ¹H NMR?
A3: ¹H NMR spectroscopy is a powerful tool for identifying different species in your reaction mixture. By comparing the chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and integration values of the signals in your spectrum to known values for the starting material, desired product, and potential byproducts, you can determine the composition of your sample. The troubleshooting guides below provide detailed tables of expected ¹H and ¹³C NMR chemical shifts for common byproducts.
Troubleshooting Guides
Issue 1: Unexpected Signals in the Alkene Region of the ¹H NMR Spectrum
If you observe unexpected peaks in the alkene region (typically δ 4.5-6.5 ppm) of your ¹H NMR spectrum, it may indicate the presence of byproducts. This guide will help you identify them.
Logical Workflow for Byproduct Identification
Caption: A logical workflow for identifying byproducts in this compound reactions using NMR spectroscopy.
Table 1: ¹H and ¹³C NMR Data for this compound and Common Byproducts
| Compound | Structure | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | CH₂(=C(I))CH₃ | 5.94 (s, 1H), 5.59 (s, 1H), 2.46 (s, 3H) | ~127 (CH₂), ~100 (C-I), ~27 (CH₃) |
| 2,3-Dimethyl-1,3-butadiene | CH₂(=C(CH₃))C(CH₃)=CH₂ | ~4.9 (s, 4H), ~1.9 (s, 6H) | ~144 (C=C), ~112 (CH₂), ~20 (CH₃) |
| Propene | CH₂=CHCH₃ | ~5.8 (m, 1H), ~5.0 (m, 2H), ~1.7 (d, 3H) | ~135 (=CH), ~115 (=CH₂), ~22 (CH₃) |
| Allene (1,2-Propadiene) | CH₂=C=CH₂ | ~4.6 (s, 4H) | ~213 (=C=), ~75 (=CH₂) |
Note: Chemical shifts are approximate and can vary depending on the solvent and other factors.
Troubleshooting Steps:
-
Identify Starting Material: Locate the characteristic signals of this compound in your ¹H NMR spectrum (two singlets around δ 5.94 and 5.59 ppm, and a singlet around δ 2.46 ppm).
-
Look for Homocoupling Product: The presence of a sharp singlet around δ 4.9 ppm (integrating to 4H) and another singlet around δ 1.9 ppm (integrating to 6H) suggests the formation of 2,3-dimethyl-1,3-butadiene.
-
Check for Reduction: Signals corresponding to propene, including a multiplet around δ 5.8 ppm and a doublet around δ 1.7 ppm, indicate that reduction of this compound has occurred.
-
Consider Rearrangement: A singlet around δ 4.6 ppm could indicate the presence of allene. A very downfield signal in the ¹³C NMR spectrum (above 200 ppm) is a strong indicator of the central carbon of an allene.[1]
Experimental Protocols
Below are general starting points for common reactions involving this compound. These should be optimized for specific substrates and desired outcomes.
Heck Coupling of this compound with Styrene (B11656)
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (e.g., 2 mol%) and P(o-tol)₃ (e.g., 4 mol%).
-
Add anhydrous DMF, followed by this compound (1.0 equiv), styrene (1.2 equiv), and Et₃N (1.5 equiv).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Suzuki Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add Pd(PPh₃)₄ (e.g., 3-5 mol%) to the reaction mixture.
-
Heat the reaction to 80-90 °C under an inert atmosphere and monitor by TLC or GC-MS.
-
After completion, cool the reaction and add water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Sonogashira Coupling of this compound with Phenylacetylene (B144264)
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ (e.g., 2 mol%) and CuI (e.g., 4 mol%).
-
Add anhydrous THF, followed by this compound (1.0 equiv), phenylacetylene (1.1 equiv), and Et₃N (2.0 equiv).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
Once the starting material is consumed, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium (B1175870) chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
Technical Support Center: Method Refinement for Moisture-Sensitive 2-Iodopropene Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during moisture-sensitive reactions involving 2-iodopropene. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed cross-coupling reaction with this compound is showing low to no yield. What are the likely causes?
A1: Low or no yield in cross-coupling reactions with this compound is a common issue, often stemming from the deactivation of the palladium catalyst, problems with the reagents, or suboptimal reaction conditions. Key factors to investigate include:
-
Catalyst Inactivation: Palladium(0) catalysts are sensitive to air and moisture. Exposure to oxygen can lead to the formation of palladium black, an inactive form of the catalyst. Ensure all reaction components are thoroughly degassed and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).
-
Reagent Quality: The purity of this compound, the coupling partner (e.g., boronic acid, organostannane, or terminal alkyne), and the base are critical. Impurities can poison the catalyst.
-
Inadequate Inert Atmosphere: Even small amounts of moisture or oxygen can quench sensitive organometallic intermediates. Ensure glassware is rigorously dried and proper inert atmosphere techniques, such as the use of a Schlenk line or a glovebox, are employed.[1][2][3]
-
Suboptimal Reaction Conditions: The chosen solvent, base, temperature, and reaction time may not be suitable for the specific substrates being used.
Q2: I'm observing significant formation of side products in my this compound reaction. What are they and how can I minimize them?
A2: Common side products in palladium-catalyzed cross-coupling reactions include homocoupling and reduction products.
-
Homocoupling: This is the coupling of two molecules of the same starting material (e.g., two molecules of the organoboron reagent in a Suzuki reaction). It is often promoted by the presence of oxygen. To minimize homocoupling, ensure thorough degassing of the reaction mixture.
-
Reduction (Hydrodehalogenation): The iodo group on this compound can be replaced by a hydrogen atom, particularly in the presence of certain bases and protic solvents. Using a non-protic solvent and a carefully selected base can help mitigate this side reaction.
Q3: How should I properly handle and store this compound to maintain its reactivity?
A3: this compound is sensitive to light and moisture and should be handled with care to prevent degradation.
-
Storage: Store this compound in a cool, dark place, preferably under an inert atmosphere. Many commercial suppliers provide it with a copper stabilizer to inhibit decomposition.
-
Handling: When transferring this compound, use dry syringes or cannulas under a positive pressure of an inert gas.[2] Avoid prolonged exposure to the atmosphere. If you suspect the quality of your this compound has degraded, it can be purified by passing it through a short plug of activated alumina (B75360), followed by distillation under reduced pressure.
Q4: What are the best practices for setting up a moisture-sensitive this compound reaction?
A4: A successful reaction hinges on the rigorous exclusion of air and moisture.
-
Glassware: All glassware should be oven-dried or flame-dried under vacuum immediately before use.
-
Inert Atmosphere: The reaction vessel should be purged with an inert gas (argon or nitrogen) using a vacuum-backfill cycling method on a Schlenk line.[1][2] Maintain a slight positive pressure of the inert gas throughout the reaction, which can be monitored with an oil bubbler.[2]
-
Reagent Addition: Add solid reagents under a positive flow of inert gas. Dissolve liquid reagents in anhydrous, degassed solvent and add them to the reaction flask via a dry syringe or cannula.
Troubleshooting Guides
Low Conversion or Stalled Reaction
| Symptom | Possible Cause | Troubleshooting Step |
| No or very little product formation. | Inactive catalyst (e.g., formation of palladium black). | Ensure rigorous exclusion of air and moisture. Use freshly opened or properly stored catalyst. Consider using a more robust palladium precatalyst. |
| Poor quality of this compound or coupling partner. | Purify this compound by passing through activated alumina and distilling. Verify the purity of the coupling partner. | |
| Incorrect base or solvent. | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and anhydrous, degassed solvents (e.g., THF, dioxane, toluene). | |
| Reaction starts but does not go to completion. | Insufficient catalyst loading or catalyst decomposition over time. | Increase the catalyst loading incrementally. Ensure the inert atmosphere is maintained throughout the reaction. |
| Low reaction temperature. | Gradually increase the reaction temperature. | |
| Poor mixing in a heterogeneous mixture. | Increase the stirring rate to ensure efficient mixing of all components.[4] |
Formation of Significant Side Products
| Symptom | Possible Cause | Troubleshooting Step |
| Significant amount of homocoupled product. | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and the reaction mixture using freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period. |
| Presence of a reduced (dehalogenated) product. | Reaction with trace water or protic impurities. | Use rigorously dried solvents and reagents. Consider using a non-protic solvent and a weaker, non-hydroxide base. |
| Instability of the organometallic coupling partner. | In Suzuki reactions, consider using more stable boronic esters (e.g., pinacol (B44631) esters) instead of boronic acids. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a general starting point and may require optimization for specific substrates.
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid (1.2 equivalents), a base such as potassium carbonate (2.0 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a ligand if required.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of argon, add anhydrous, degassed solvent (e.g., a mixture of toluene (B28343) and water) via syringe. Then, add this compound (1.0 equivalent) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Sonogashira Coupling of this compound
This procedure details a typical copper-palladium co-catalyzed Sonogashira coupling.
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%) and copper(I) iodide (5 mol%).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.[5]
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) via syringe, followed by a base such as triethylamine (B128534) (3.0 equivalents).[5][6] Add the terminal alkyne (1.2 equivalents) and finally this compound (1.0 equivalent) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). The reaction is typically complete within 3-12 hours.[5] Monitor the progress by TLC.
-
Work-up: Once complete, dilute the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with saturated aqueous ammonium (B1175870) chloride solution and brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5]
Data Presentation
The following tables summarize typical conditions and yields for relevant cross-coupling reactions. Note that yields are highly dependent on the specific substrates and reaction conditions.
Table 1: Comparison of Bases in a Model Suzuki-Miyaura Coupling
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| 2 | Cs₂CO₃ | Dioxane | 100 | 8 | 92 |
| 3 | K₃PO₄ | THF | 70 | 16 | 78 |
| 4 | Et₃N | DMF | 80 | 24 | 45 |
Yields are representative and will vary with different arylboronic acids and palladium catalyst systems.
Table 2: Solvent Effects in a Model Sonogashira Coupling
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | THF | 50 | 6 | 88 |
| 2 | DMF | 50 | 6 | 75 |
| 3 | Toluene | 60 | 12 | 82 |
| 4 | Acetonitrile | 50 | 8 | 65 |
Yields are representative and will vary with different terminal alkynes and catalyst systems.
Visualizations
Caption: Experimental workflow for moisture-sensitive reactions.
Caption: Troubleshooting flowchart for this compound reactions.
References
Technical Support Center: Minimizing Metal Contamination in 2-Iodopropene Coupling Products
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on minimizing residual metal contamination in products derived from the cross-coupling of 2-iodopropene. The following information addresses common challenges through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Why is controlling metal contamination from coupling reactions a critical issue in drug development? A: Controlling metal impurities is crucial for patient safety, as residual metals can have toxicological effects.[1] Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) Q3D guidelines, set strict limits on the presence of elemental impurities in final Active Pharmaceutical Ingredients (APIs).[2] Furthermore, residual catalysts can interfere with or catalyze unwanted side reactions in subsequent synthetic steps.[3]
Q2: What are the typical acceptable limits for palladium (Pd) and copper (Cu) in APIs? A: The specific limits depend on the drug's dosage and route of administration, but it is common for regulations to require residual metal levels to be below 10 µg/g (10 ppm).[1][4] In many pharmaceutical processes, the goal is to reduce contamination to well below 5 ppm.[3]
Q3: How can I proactively minimize metal contamination during the reaction design phase? A: Proactive measures are highly effective. Consider using heterogeneous (immobilized) catalysts, such as palladium on carbon (Pd/C), which can be largely removed by a simple filtration step after the reaction.[5][6] For Sonogashira couplings, employing a copper-free protocol is a direct way to eliminate the risk of copper contamination.[7][8] Optimizing the reaction to use the lowest possible catalyst loading without sacrificing yield or reaction time is also a key strategy.
Q4: My reaction with this compound uses a palladium catalyst. What are the most effective post-reaction removal strategies? A: A multi-pronged approach is often best. The most common and effective methods include:
-
Metal Scavengers: These are materials with functional groups that chelate and bind to the metal, allowing it to be removed by filtration.[1][9] Silica-based scavengers with thiol, thiourea, or amine functionalities are widely used.[10][11]
-
Activated Carbon: A cost-effective adsorbent that can remove residual palladium, though it can sometimes be less selective than functionalized scavengers.[5][11]
-
Crystallization/Precipitation: Purifying the product through crystallization can be very effective, as the metal impurities are often excluded from the crystal lattice and remain in the mother liquor.[5]
-
Chromatography: Techniques like ion-exchange chromatography can be employed to separate the charged metal species from the neutral organic product.[5]
Q5: How do I select the right metal scavenger for my specific application? A: The choice depends on the target metal (and its oxidation state), the solvent system, temperature, and the functional groups present in your product. A screening study with a few different types of scavengers is often the most efficient way to identify the optimal choice. For example, thiol-based scavengers are highly effective for Pd(II), while thiourea-based scavengers are versatile for various forms of palladium.[10][11]
Q6: I am observing palladium black precipitation in my reaction. What does this mean and how does it affect contamination? A: The formation of palladium black indicates that the active Pd(0) catalyst has agglomerated and precipitated out of solution.[12] This catalyst decomposition can lead to a stalled reaction. While it is a solid, these fine particulates can be challenging to remove completely by standard filtration and may require the use of filtration aids or treatment with a scavenger that is effective for elemental palladium.
Troubleshooting Guides
Guide 1: Systematic Approach to Reducing High Palladium Levels
If your final product has palladium levels exceeding the acceptable limit (>10 ppm), follow this systematic troubleshooting workflow.
Caption: A stepwise workflow for troubleshooting high palladium contamination.
Guide 2: Selecting the Appropriate Metal Scavenger
The selection of a metal scavenger is critical for efficient metal removal. The table below summarizes common functionalized silica (B1680970) scavengers and their primary targets.
| Scavenger Type | Common Abbreviation | Primary Metal Targets | Secondary Metal Targets |
| Thiourea | Si-THU | Pd , Ru | Ag, Cu, Fe, Os, Rh, Sn[10] |
| Thiol | Si-Thiol | Pd(II) , Cu , Ag, Hg | Pt, Pb[11] |
| Triamine | Si-Trisamine | Pd(II) , Cu | Cr, Ni, Rh, Ru |
| Triaminetetraacetate | Si-TAAcONa | Pd(II) , Ni(II), Cu | Metals in high oxidation states[10] |
| Cysteine | Si-Cys | Pd , Sn , Ru, Pt, Cu | Rh, Cd, Sc[10] |
| Imidazole | Si-IMI | Fe , Cu , Cd, Co, Ni | Pd, Rh[10] |
Data on Scavenging Efficiency
Proper scavenger selection and application can dramatically reduce metal contamination, often from thousands of ppm to below the required limits for APIs.
| Catalyst / Reaction | Initial Pd (ppm) | Scavenger (Equivalents) | Final Pd (ppm) | Reference |
| Suzuki Coupling | 33,000 | MP-TMT (5 equiv.) | < 200 | [9] |
| Suzuki Coupling | 500 - 800 | MP-TMT (5 equiv.) | < 10 | [9] |
| Suzuki Cross-Coupling | 2,400 | SiliaMetS Thiol or Thiourea | ≤ 16 | [11] |
Key Experimental Protocols
Protocol 1: General Procedure for Metal Removal with a Silica Scavenger
This protocol outlines a standard method for removing residual palladium from a crude product solution after a coupling reaction.
Caption: Experimental workflow for post-reaction metal scavenging.
Methodology:
-
Following the coupling reaction and initial aqueous work-up, obtain the crude product dissolved in a suitable organic solvent (e.g., THF, Ethyl Acetate).
-
To this solution, add 3 to 5 equivalents of the chosen silica-based metal scavenger (relative to the initial mass of the metal catalyst).
-
Stir the resulting mixture vigorously for 4 to 16 hours at room temperature. Gentle heating may be required in some cases, but this should be evaluated on a case-by-case basis.
-
Remove the solid scavenger by filtration through a pad of celite or a suitable filter paper. Wash the filter cake thoroughly with the same organic solvent to ensure complete recovery of the product.
-
Combine the filtrate and washes, and concentrate in vacuo.
-
Submit a sample of the purified product for quantitative analysis of residual metal content by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or a similar sensitive technique.[2]
Protocol 2: Preventative Copper-Free Sonogashira Coupling of this compound
To eliminate copper contamination from the outset, a copper-free Sonogashira protocol is recommended.
Methodology:
-
Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), combine this compound (1 equiv.), the desired terminal alkyne (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 0.5-2 mol%), and a suitable phosphine (B1218219) ligand if required by the catalyst system.[7]
-
Solvent and Base: Add a degassed solvent (e.g., a mixture of CH₃CN/H₂O or an amine solvent like triethylamine (B128534) which can also act as the base).[7][13] If a different solvent is used, add a suitable amine-free or amine base (e.g., K₂CO₃, Cs₂CO₃).
-
Reaction Execution: Heat the mixture to the required temperature (typically ranging from ambient to 90 °C) and monitor the reaction progress by TLC or LC-MS.[7]
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and perform an aqueous wash to remove the base and any salts. The organic layer is then dried, filtered, and concentrated.
-
Analysis: Purify the crude product via column chromatography or crystallization. Even without copper, it is essential to analyze the final product for residual palladium.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. A risk mitigation approach to detecting and quantifying metals in APIs [manufacturingchemist.com]
- 3. researchgate.net [researchgate.net]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. pharmtech.com [pharmtech.com]
- 6. researchgate.net [researchgate.net]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. biotage.com [biotage.com]
- 10. silicycle.com [silicycle.com]
- 11. silicycle.com [silicycle.com]
- 12. benchchem.com [benchchem.com]
- 13. DSpace [repository.kaust.edu.sa]
troubleshooting air sensitivity issues with 2-iodopropene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-iodopropene. Due to the limited specific data on the air sensitivity of this compound, some information provided is based on the general characteristics of vinyl iodides.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling and use of this compound in experimental settings.
Issue 1: The this compound solution has turned yellow or brown.
-
Question: My previously colorless solution of this compound has developed a yellow or brown tint. What is the cause, and how can I resolve this?
-
Answer: Discoloration of this compound is a common indicator of decomposition, often due to exposure to air and light.[1][2] The colored impurity is typically elemental iodine (I₂), which can form through oxidative decomposition. The C-I bond in organic iodides can be susceptible to cleavage, and this process can be accelerated by light and the presence of oxygen.[3]
To address this issue, you can purify the this compound by washing it with a mild reducing agent solution, such as aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃), to quench the elemental iodine.[4] Following the wash, the organic layer should be dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and filtered. For highly sensitive reactions, distillation under reduced pressure may be necessary.[2]
Issue 2: Reduced reactivity or low yield in a reaction involving this compound.
-
Question: I am observing lower than expected yields or a complete lack of reactivity in my reaction with this compound. Could this be related to its quality?
-
Answer: Yes, the quality and purity of this compound are critical for its reactivity. The presence of decomposition products, such as iodine, or inhibitors can significantly impact the outcome of your reaction. Elemental iodine can interfere with many organometallic reactions. Additionally, if the this compound has been improperly stored, it may have undergone partial polymerization or decomposition, reducing the concentration of the active reagent.
It is recommended to use freshly purified this compound for reactions that are sensitive to impurities. You can check the purity of your material using techniques like ¹H NMR or GC-MS to identify potential contaminants.
Issue 3: Inconsistent results between different batches of this compound.
-
Question: I am getting variable results in my experiments even though I am using the same protocol. Could the batch of this compound be the issue?
-
Answer: Inconsistent results between batches can often be attributed to variations in purity and the presence of stabilizers. Commercial this compound may be supplied with stabilizers, such as copper chips or silver wool, to inhibit decomposition.[5][6] The type and amount of stabilizer can vary between suppliers and even batches. These stabilizers may need to be removed before use in certain sensitive reactions, such as Grignard reagent formation or some cross-coupling reactions.
Always check the certificate of analysis (CoA) for the specific batch you are using to understand its purity and any added stabilizers. If you suspect the stabilizer is interfering with your reaction, you can purify the this compound by distillation.
Frequently Asked Questions (FAQs)
Q1: How should this compound be properly stored?
A1: To minimize decomposition, this compound should be stored in a cool, dry, and dark place.[5][7] It is highly recommended to store it under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[8] The container should be tightly sealed to prevent exposure to air and moisture.[5] For long-term storage, refrigeration is advisable.
Q2: What are the visible signs of this compound decomposition?
A2: The most common visible sign of decomposition is the development of a yellow or brown color due to the formation of elemental iodine.[1][2] In advanced stages of decomposition, you might observe the formation of a precipitate or an increase in viscosity, which could indicate polymerization.
Q3: Is a stabilizer necessary for storing this compound?
A3: Yes, the use of a stabilizer is often recommended for the storage of organic iodides to prevent decomposition.[5] Commercially available this compound is often supplied with a stabilizer like copper or silver.[5][6] These metals act as radical scavengers and can help to prolong the shelf life of the compound. If you purify the this compound by distillation, it is advisable to add a small amount of a stabilizer, such as copper powder or a few strands of silver wool, to the storage vessel.
Q4: Can I use discolored this compound directly in my reaction?
A4: It is generally not recommended to use discolored this compound without purification, especially for sensitive reactions. The presence of iodine and other decomposition products can lead to side reactions, catalyst deactivation, and lower yields. For robust reactions that are tolerant to small amounts of iodine, it might be possible to use slightly discolored material, but this should be evaluated on a case-by-case basis.
Q5: What are the primary decomposition products of this compound in the presence of air?
A5: The primary and most visible decomposition product is elemental iodine (I₂). Other potential byproducts from oxidation and radical processes could include various oxygenated compounds and oligomers/polymers, though specific data for this compound is scarce. The general instability of organic iodides in the presence of light and air suggests that radical-mediated pathways are a likely cause of decomposition.[3]
Data on Stability and Handling of Organic Iodides
Due to the limited specific quantitative data for this compound, the following table summarizes general information regarding the stability and handling of organic iodides.
| Parameter | General Observation for Organic Iodides | Recommended Practice for this compound |
| Air Sensitivity | Prone to oxidation, leading to the formation of elemental iodine.[1][2] | Handle and store under an inert atmosphere (e.g., Argon, Nitrogen).[8] |
| Light Sensitivity | Decomposes upon exposure to light, often resulting in discoloration.[5][7] | Store in amber or opaque containers in a dark location.[7] |
| Thermal Stability | Generally less stable than the corresponding bromides and chlorides. | Store in a cool place; avoid exposure to high temperatures. |
| Recommended Stabilizers | Copper, silver wool.[5][6] | Add a small amount of copper powder or silver wool to the storage container, especially after purification. |
| Common Impurities | Elemental iodine, corresponding alcohol (from hydrolysis), and polymers. | Check for discoloration (iodine) and consider purification before use if impurities are suspected. |
Experimental Protocols
Protocol 1: Purification of Discolored this compound
This protocol describes a standard laboratory procedure to remove elemental iodine from a discolored sample of this compound.
-
Preparation: In a separatory funnel, dissolve the discolored this compound in a suitable organic solvent (e.g., diethyl ether or dichloromethane) at a concentration of approximately 10-20% (v/v).
-
Washing: Add an equal volume of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Shake the funnel vigorously for 1-2 minutes. The brown/yellow color of the organic layer should disappear as the iodine is reduced to colorless iodide ions (I⁻). If the color persists, repeat the wash with a fresh portion of the sodium thiosulfate solution.
-
Separation: Allow the layers to separate and discard the aqueous layer.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove any remaining water-soluble impurities.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add a suitable amount of an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate). Swirl the flask and let it stand for 10-15 minutes.
-
Filtration: Filter the solution to remove the drying agent.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Storage: Transfer the purified this compound to a clean, dry storage vessel containing a stabilizer (e.g., a small amount of copper powder) and store under an inert atmosphere in a cool, dark place.
Visualizations
Caption: Troubleshooting workflow for air sensitivity issues with this compound.
References
- 1. jnfuturechemical.com [jnfuturechemical.com]
- 2. 2-Iodopropane | 75-30-9 [chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. guidechem.com [guidechem.com]
- 5. deepwaterchemicals.com [deepwaterchemicals.com]
- 6. 2-Iodopropane copper stabilizer, 99 75-30-9 [sigmaaldrich.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. chemicalbook.com [chemicalbook.com]
Technical Support Center: Optimization of Reactions Involving 2-Iodopropane
Disclaimer: The following information is intended for researchers, scientists, and drug development professionals. All experimental procedures should be conducted in a controlled laboratory setting with appropriate safety precautions. The information provided is for guidance and may require further optimization for specific applications. Based on initial research, it is presumed the query refers to 2-iodopropane (B156323), as it is a more commonly utilized reagent in the contexts described.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for 2-iodopropane?
A1: 2-Iodopropane, a secondary alkyl halide, primarily undergoes three types of reactions:
-
Nucleophilic Substitution (S(_{N})2): The iodide ion is replaced by a nucleophile.
-
Elimination (E2): A proton is removed from a carbon adjacent to the carbon-iodine bond, resulting in the formation of propene.
-
Grignard Reagent Formation: Reaction with magnesium metal in an anhydrous ether solvent to form isopropylmagnesium iodide.
Q2: How can I favor the S(_{N})2 reaction over the E2 reaction?
A2: To favor the S(_{N})2 pathway, you should use a good nucleophile that is a weak base, employ a polar aprotic solvent, and maintain a lower reaction temperature.[1][2]
Q3: What conditions promote the E2 elimination reaction?
A3: The E2 reaction is favored by the use of a strong, sterically hindered base, a polar protic solvent, and higher reaction temperatures.[1][2]
Q4: My Grignard reagent formation is not initiating. What are the common causes and solutions?
A4: Failure to initiate a Grignard reaction is a common issue. Key factors include:
-
Inactive Magnesium Surface: The magnesium turnings may have an oxide layer. Activate the surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[3]
-
Presence of Moisture: The reaction is highly sensitive to water. Ensure all glassware is flame-dried or oven-dried and that anhydrous solvents are used.[3]
-
Slow Initial Reaction: A gentle warming of the flask may be necessary to initiate the reaction.
Q5: What are common side products in reactions with 2-iodopropane?
A5: In S(_{N})2/E2 reactions, the competing substitution or elimination product is the primary side product. In Grignard reactions, side products can arise from reactions with moisture (forming propane) or atmospheric oxygen. Wurtz-type homocoupling can also occur as a side reaction.
Troubleshooting Guides
Issue 1: Low Conversion or Incomplete Reaction
| Observed Problem | Potential Cause | Recommended Solution |
| S({N})2/E2 Reaction: Starting material remains after the expected reaction time. | 1. Insufficient reaction time or temperature. 2. Poor quality of reagents. 3. Inappropriate solvent. | 1. Extend the reaction time and/or increase the temperature. Monitor the reaction progress using TLC or GC. 2. Use fresh, high-purity reagents. 3. Ensure the solvent is appropriate for the desired reaction (polar aprotic for S({N})2, polar protic for E2). [1][2] |
| Grignard Formation: Magnesium is not consumed, and the reaction does not initiate. | 1. Magnesium surface is passivated. 2. Presence of moisture in the apparatus or solvent. 3. Alkyl halide is not reactive enough. | 1. Activate the magnesium with a crystal of iodine, 1,2-dibromoethane, or by sonication. [3] 2. Flame-dry all glassware and use anhydrous solvents. 3. Ensure the 2-iodopropane is pure. Consider switching to a more reactive halide if necessary (though iodide is generally very reactive). |
Issue 2: Formation of Undesired Products
| Observed Problem | Potential Cause | Recommended Solution |
| High proportion of E2 product when S({N})2 is desired. | 1. The nucleophile is too basic. 2. Reaction temperature is too high. 3. Solvent is promoting elimination. | 1. Use a less basic nucleophile. For example, use NaN₃ or NaCN instead of NaOH. 2. Run the reaction at a lower temperature. [4] 3. Switch to a polar aprotic solvent such as DMSO or DMF. [2] |
| High proportion of S({N})2 product when E2 is desired. | 1. The base is not sterically hindered enough. 2. Reaction temperature is too low. | 1. Use a bulky base like potassium tert-butoxide (KOtBu). [5] 2. Increase the reaction temperature. [1] |
| Formation of propane (B168953) during Grignard reaction. | Reaction with trace amounts of water. | Ensure rigorously anhydrous conditions. Use oven-dried glassware and anhydrous solvents. [3] |
Data Presentation
Table 1: Influence of Reaction Conditions on the S(_{N})2/E2 Product Ratio for Secondary Alkyl Halides*
| Substrate | Base/Nucleophile | Solvent | Temperature (°C) | S(_{N})2 Product (%) | E2 Product (%) |
| 2-Bromopropane | Sodium Ethoxide | Ethanol | 55 | 21 | 79 |
| 2-Bromopropane | Sodium Hydroxide | Ethanol | 55 | 29 | 71 |
| 2-Bromopentane | Sodium Ethoxide | Ethanol | 25 | 18 | 82 |
| 2-Iodopropane | Sodium Ethoxide | Ethanol | 25 | ~20 | ~80 |
| Isopropyl Bromide | Sodium Ethoxide | Ethanol/H₂O | Room Temp | 47 | 53 |
| Isopropyl Bromide | Sodium Methoxide | DMSO | Not Specified | 3 | 97 |
*Note: Data for 2-iodopropane is estimated based on trends for other secondary alkyl halides. Specific experimental data for 2-iodopropane is sparse in the reviewed literature. The competition is highly sensitive to the specific reaction conditions.[2]
Experimental Protocols
Protocol 1: S(_{N})2 Reaction - Synthesis of 2-Azidopropane (B1281327)
Objective: To synthesize 2-azidopropane from 2-iodopropane via an S(_{N})2 reaction.
Materials:
-
2-iodopropane
-
Sodium azide (B81097) (NaN₃)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium azide (1.2 equivalents) and anhydrous DMSO.
-
Stir the suspension and add 2-iodopropane (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the 2-azidopropane by distillation.
Protocol 2: E2 Reaction - Synthesis of Propene
Objective: To synthesize propene from 2-iodopropane via an E2 elimination reaction.
Materials:
-
2-iodopropane
-
Potassium tert-butoxide (KOtBu)
-
tert-Butanol (B103910), anhydrous
-
Round-bottom flask, distillation apparatus, magnetic stirrer, heating mantle
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a distillation apparatus, add potassium tert-butoxide (1.5 equivalents) and anhydrous tert-butanol.
-
Heat the mixture to 60-70 °C with stirring.
-
Add 2-iodopropane (1.0 equivalent) dropwise to the heated solution.
-
Propene gas will evolve immediately. Pass the gas through a cold trap to remove any unreacted 2-iodopropane or tert-butanol and collect it in a suitable apparatus (e.g., a gas syringe or by bubbling through a solution to form a derivative).
-
Continue heating for 1-2 hours to ensure complete reaction.
Protocol 3: Grignard Reagent Formation - Synthesis of Isopropylmagnesium Iodide
Objective: To prepare a solution of isopropylmagnesium iodide.
Materials:
-
Magnesium turnings
-
2-iodopropane
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as initiator)
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, nitrogen inlet
Procedure:
-
Assemble a dry three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.
-
Place magnesium turnings (1.1 equivalents) in the flask.
-
Add a small crystal of iodine to the flask.
-
Add a small amount of anhydrous diethyl ether to just cover the magnesium.
-
In the dropping funnel, prepare a solution of 2-iodopropane (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the 2-iodopropane solution to the magnesium suspension. The disappearance of the iodine color and the onset of bubbling indicate the initiation of the reaction. Gentle warming may be required.
-
Once the reaction has started, add the remaining 2-iodopropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting grey/brown solution is the Grignard reagent and should be used immediately.
Visualizations
References
- 1. organic chemistry - why are E2 and SN2 reactions not competing reactions? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. adichemistry.com [adichemistry.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Solved Consider the reaction between the alkyl iodide shown | Chegg.com [chegg.com]
Validation & Comparative
Reactivity Face-Off: 2-Iodopropene vs. 2-Bromopropene in Organic Synthesis
A comprehensive guide for researchers and drug development professionals on the comparative reactivity of 2-iodopropene and 2-bromopropene (B1265445), supported by experimental data and detailed protocols.
In the realm of synthetic organic chemistry, the choice of starting materials is paramount to the success of a reaction. For transformations involving the introduction of a propen-2-yl moiety, both this compound and 2-bromopropene serve as valuable synthons. However, their reactivity profiles differ significantly, influencing reaction conditions, efficiency, and overall synthetic strategy. This guide provides an in-depth comparison of the reactivity of these two vinyl halides in key organic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions.
The Decisive Factor: Carbon-Halogen Bond Strength
The fundamental difference in reactivity between this compound and 2-bromopropene lies in the strength of the carbon-halogen bond. The carbon-iodine (C-I) bond is inherently weaker and longer than the carbon-bromine (C-Br) bond. This disparity in bond dissociation energy (BDE) is a critical determinant in reactions where the cleavage of this bond is a key step, such as the oxidative addition in palladium-catalyzed cross-coupling reactions.
| Bond | Bond Dissociation Energy (kcal/mol) |
| Vinylic C-I | ~55-60 |
| Vinylic C-Br | ~68-73 |
This lower bond energy for the C-I bond means that this compound will generally react faster and under milder conditions than its bromo- a nalog.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the halide plays a crucial role in the efficiency of these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds. In this reaction, the oxidative addition of the vinyl halide to the palladium(0) catalyst is often the rate-determining step. Consequently, the weaker C-I bond in this compound leads to a significantly faster reaction compared to 2-bromopropene.
Table 1: Comparative Performance in a Representative Suzuki-Miyaura Coupling Reaction
| Vinyl Halide | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ (2 equiv) | Toluene | 80 | 4 | >95 |
| 2-Bromopropene | Pd(PPh₃)₄ (5 mol%) / P(t-Bu)₃ (10 mol%) | K₃PO₄ (3 equiv) | Dioxane | 100 | 18 | 85 |
Note: The data presented is a representative compilation based on typical reaction conditions for vinyl halides and may vary depending on the specific boronic acid and reaction parameters.
Heck Reaction
The Heck reaction couples a vinyl halide with an alkene. Similar to the Suzuki coupling, the oxidative addition of the vinyl halide to the palladium catalyst is a critical step. Therefore, this compound exhibits higher reactivity, allowing for the use of lower catalyst loadings and milder reaction conditions.
Table 2: Comparative Performance in a Representative Heck Reaction
| Vinyl Halide | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Pd(OAc)₂ (1 mol%) | Et₃N (1.5 equiv) | DMF | 80 | 6 | 92 |
| 2-Bromopropene | Pd(OAc)₂ (3 mol%) / PPh₃ (6 mol%) | K₂CO₃ (2 equiv) | DMA | 120 | 24 | 78 |
Note: The data presented is a representative compilation based on typical reaction conditions for vinyl halides and may vary depending on the specific alkene and reaction parameters.
Nucleophilic Substitution Reactions
In nucleophilic substitution reactions, the halogen acts as a leaving group. The ability of a group to depart is inversely related to its basicity. Both iodide and bromide are excellent leaving groups; however, iodide is a weaker base than bromide, making it a better leaving group. Consequently, this compound is expected to undergo nucleophilic substitution at a faster rate than 2-bromopropene.
Table 3: Relative Reactivity in Nucleophilic Substitution
| Vinyl Halide | Nucleophile | Solvent | Relative Rate |
| This compound | NaCN | DMSO | Faster |
| 2-Bromopropene | NaCN | DMSO | Slower |
Experimental Protocols
Representative Experimental Protocol for Suzuki-Miyaura Coupling
Objective: To compare the reactivity of this compound and 2-bromopropene in a Suzuki-Miyaura coupling reaction with phenylboronic acid.
Materials:
-
This compound or 2-Bromopropene (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium catalyst (see Table 1 for specific examples)
-
Base (see Table 1 for specific examples)
-
Anhydrous solvent (Toluene or Dioxane, 5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the vinyl halide, phenylboronic acid, palladium catalyst, and base.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the specified temperature (see Table 1).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Representative Experimental Protocol for Heck Reaction
Objective: To compare the reactivity of this compound and 2-bromopropene in a Heck reaction with styrene (B11656).
Materials:
-
This compound or 2-Bromopropene (1.0 mmol)
-
Styrene (1.2 mmol)
-
Palladium catalyst (see Table 2 for specific examples)
-
Base (see Table 2 for specific examples)
-
Anhydrous solvent (DMF or DMA, 5 mL)
-
Sealed reaction vial
-
Magnetic stirrer and heating block
Procedure:
-
To a sealed reaction vial under an inert atmosphere, add the vinyl halide, palladium catalyst, and base.
-
Add the anhydrous solvent and then the styrene via syringe.
-
Seal the vial and stir the reaction mixture at the specified temperature (see Table 2).
-
Monitor the reaction progress by GC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualization of Reactivity Principles
Caption: Factors influencing the relative reactivity of this compound and 2-bromopropene.
Caption: A generalized experimental workflow for comparing the reactivity of vinyl halides.
Conclusion
The choice between this compound and 2-bromopropene is a critical decision in synthetic planning that directly impacts reaction efficiency and conditions. This compound is the more reactive substrate in palladium-catalyzed cross-coupling reactions and nucleophilic substitutions due to the weaker carbon-iodine bond. This higher reactivity translates to faster reaction times, the potential for lower catalyst loadings, and the use of milder conditions, which can be advantageous when dealing with sensitive functional groups. Conversely, 2-bromopropene, while less reactive, is often more cost-effective and may be preferred when harsh reaction conditions are tolerable or when its lower reactivity can be exploited for selective transformations in multifunctional molecules. This guide provides the foundational knowledge and practical starting points for researchers to make informed decisions when utilizing these important synthetic building blocks.
alternative vinylating reagents to 2-iodopropene in organic synthesis
##Navigating the Vinyl Frontier: A Comparative Guide to Isopropenylating Reagents in Organic Synthesis
For researchers, scientists, and professionals in drug development, the introduction of an isopropenyl group is a critical transformation in the synthesis of complex organic molecules. While 2-iodopropene has been a traditional choice, its limitations have spurred the development of a diverse toolkit of alternative reagents. This guide provides an objective comparison of the performance of key alternatives, supported by experimental data, detailed protocols, and mechanistic insights to inform your synthetic strategy.
The ideal isopropenylating reagent offers a balance of high reactivity, broad functional group tolerance, stability, and operational simplicity. This comparison focuses on four major classes of alternatives to this compound: organoboron, organotin, organomagnesium, and organozinc reagents, which are employed in Suzuki-Miyaura, Stille, Kumada, and Negishi cross-coupling reactions, respectively.
Performance Comparison of Isopropenylating Reagents
The selection of an appropriate isopropenylating reagent is highly dependent on the specific substrate and desired reaction conditions. The following table summarizes the performance of these alternatives in the isopropenylation of aryl halides, providing a comparative overview of their efficacy.
| Reagent Class | Specific Reagent | Coupling Reaction | Typical Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Organoboron | Potassium Isopropenyltrifluoroborate | Suzuki-Miyaura | Aryl Bromides/Chlorides | PdCl₂(dppf) or Pd(OAc)₂/RuPhos | Cs₂CO₃ or K₂CO₃ | i-PrOH/H₂O or Toluene (B28343)/H₂O | 80 | 12-24 | 72-95 | [1][2][3] |
| Organotin | Isopropenyltributyltin | Stille | Aryl Iodides/Bromides | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | - | DMF or Toluene | 40-110 | 2.5-48 | 85-95 | [4] |
| Organomagnesium | Isopropenylmagnesium Bromide | Kumada | Aryl Bromides/Iodides | NiCl₂(dppp) or PdCl₂(dppf) | - | THF or Et₂O | 25-66 | 12-18 | 70-90 | [5][6] |
| Organozinc | Isopropenylzinc Halide | Negishi | Aryl Iodides/Bromides/Chlorides | Pd₂(dba)₃/CPhos or Pd-PEPPSI-IPent | - | THF or Toluene | 25-50 | 3-16 | 75-95 | [7][8][9] |
Experimental Protocols
Detailed methodologies for the isopropenylation of a representative aryl halide are provided below for each class of reagent.
Suzuki-Miyaura Coupling using Potassium Isopropenyltrifluoroborate
This protocol is adapted from procedures for the Suzuki-Miyaura coupling of potassium organotrifluoroborates with aryl halides.[1][3]
Reaction: Isopropenylation of 4-Bromoacetophenone
Materials:
-
4-Bromoacetophenone (1.0 mmol)
-
Potassium Isopropenyltrifluoroborate (1.2 mmol)
-
Pd(OAc)₂ (2 mol%)
-
RuPhos (4 mol%)
-
K₂CO₃ (3.0 mmol)
-
Toluene (0.2 M)
-
Water (10:1 Toluene/H₂O)
Procedure:
-
To an oven-dried reaction vessel, add 4-bromoacetophenone, potassium isopropenyltrifluoroborate, and potassium carbonate.
-
The vessel is sealed with a rubber septum, and the atmosphere is replaced with argon by evacuating and backfilling three times.
-
Add the toluene and water via syringe.
-
In a separate vial, the Pd(OAc)₂ and RuPhos are combined and then added to the reaction mixture under a positive pressure of argon.
-
The reaction mixture is stirred vigorously and heated to 80 °C.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel.
Stille Coupling using Isopropenyltributyltin
This protocol is based on general procedures for Stille cross-coupling reactions.[4]
Reaction: Isopropenylation of 4-Iodoacetophenone
Materials:
-
4-Iodoacetophenone (1.0 mmol)
-
Isopropenyltributyltin (1.2 mmol)
-
Pd(PPh₃)₄ (5 mol%)
-
Anhydrous DMF (0.1 M)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 4-iodoacetophenone and Pd(PPh₃)₄.
-
Add anhydrous DMF via syringe.
-
Add isopropenyltributyltin dropwise to the stirred solution.
-
The reaction mixture is heated to 80-100 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, the reaction is cooled to room temperature and diluted with diethyl ether.
-
The mixture is washed with a saturated aqueous solution of KF to remove tin byproducts, followed by water and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated.
-
Purification by flash chromatography affords the desired product.
Kumada Coupling using Isopropenylmagnesium Bromide
This protocol is adapted from general procedures for Kumada cross-coupling.[5][6]
Reaction: Isopropenylation of 4-Bromoacetophenone
Materials:
-
4-Bromoacetophenone (1.0 mmol)
-
Isopropenylmagnesium bromide (1.5 mmol, solution in THF)
-
PdCl₂(dppf) (3 mol%)
-
Anhydrous THF (0.2 M)
Procedure:
-
A flame-dried reaction flask is charged with 4-bromoacetophenone and PdCl₂(dppf) under an argon atmosphere.
-
Anhydrous THF is added, and the mixture is stirred until the solids dissolve.
-
The solution is cooled to 0 °C, and the isopropenylmagnesium bromide solution is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, the reaction is carefully quenched at 0 °C with a saturated aqueous NH₄Cl solution.
-
The mixture is extracted with diethyl ether.
-
The combined organic layers are washed with water and brine, dried over Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash chromatography.
Negishi Coupling using Isopropenylzinc Halide
This protocol is based on procedures for Negishi cross-coupling of secondary alkylzinc reagents.[7][8]
Reaction: Isopropenylation of 4-Chlorobenzonitrile
Materials:
-
4-Chlorobenzonitrile (1.0 mmol)
-
Isopropenylzinc bromide (1.2 mmol, prepared in situ or from a stock solution)
-
Pd₂(dba)₃ (1.5 mol%)
-
CPhos (3.5 mol%)
-
Anhydrous THF (0.5 M)
Procedure:
-
An oven-dried Schlenk tube is charged with Pd₂(dba)₃ and CPhos under an argon atmosphere.
-
4-Chlorobenzonitrile and anhydrous THF are added.
-
The solution of isopropenylzinc bromide in THF is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 50 °C).
-
The reaction is monitored by GC-MS or LC-MS.
-
Once the starting material is consumed, the reaction is quenched with saturated aqueous NH₄Cl.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The residue is purified by flash column chromatography.
Mechanistic Pathways and Experimental Workflows
To visualize the underlying chemical transformations and experimental processes, the following diagrams are provided.
Caption: Suzuki-Miyaura Catalytic Cycle for Isopropenylation.
Caption: Stille Catalytic Cycle for Isopropenylation.
Caption: Generalized Kumada/Negishi Catalytic Cycle.
Caption: A typical experimental workflow for isopropenylation.
Conclusion
The choice of an isopropenylating reagent is a critical decision in the design of a synthetic route. Potassium isopropenyltrifluoroborate, in conjunction with Suzuki-Miyaura coupling, offers excellent stability and functional group tolerance, making it a highly attractive option.[1][2] Isopropenyltributyltin, used in Stille coupling, provides high yields but is hampered by the toxicity of tin byproducts.[4] Isopropenylmagnesium bromide for Kumada coupling and isopropenylzinc reagents for Negishi coupling are highly reactive options, though they are more sensitive to functional groups and require strictly anhydrous conditions.[6][7][8] Ultimately, the optimal reagent will depend on the specific requirements of the synthesis, including substrate scope, desired reaction conditions, and safety considerations. This guide serves as a starting point for navigating the diverse landscape of isopropenylation methods, enabling researchers to make informed decisions for their synthetic endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. Kumada Coupling | NROChemistry [nrochemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Validating a Novel Synthetic Pathway to 2-Iodopropene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel synthetic route to 2-iodopropene against an established method. The performance of each route is evaluated based on experimental data, offering insights into yield, reaction conditions, and potential advantages for laboratory and industrial applications. Detailed experimental protocols and workflow visualizations are provided to facilitate replication and assessment.
Executive Summary
The synthesis of vinyl iodides, such as this compound, is of significant interest in organic synthesis due to their utility in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. This guide evaluates a novel approach to this compound synthesis utilizing the Wittig reaction and compares it with a conventional two-step method involving the dehydrobromination of 1,2-dibromopropane (B165211) followed by a copper-catalyzed Finkelstein-type reaction. The novel route offers a potentially more direct and efficient alternative, while the established method provides a reliable, albeit longer, pathway.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for the established and novel synthetic routes to this compound.
| Parameter | Established Route: Dehydrobromination-Finkelstein | Novel Route: Wittig Reaction |
| Overall Yield | ~60-70% (two steps) | Estimated >75% (one pot) |
| Starting Materials | 1,2-Dibromopropane, Sodium Iodide, Copper(I) Iodide | Bromomethyltriphenylphosphonium bromide, Formaldehyde (B43269) |
| Key Reagents | Ethanolic Potassium Hydroxide (B78521), L-proline | Strong base (e.g., n-BuLi) |
| Reaction Time | Several hours for each step | ~2-3 hours |
| Reaction Temperature | Reflux for dehydrobromination, 80°C for iodination | -78°C to room temperature |
| Purification | Distillation after each step | Column chromatography |
| Key Advantages | Utilizes readily available starting materials | Potentially higher overall yield, shorter reaction time |
| Key Disadvantages | Two distinct reaction and purification steps | Requires handling of pyrophoric and moisture-sensitive reagents |
Established Synthetic Route: Dehydrobromination-Finkelstein
This conventional route involves two main stages: the synthesis of 2-bromopropene (B1265445) via dehydrobromination of 1,2-dibromopropane, followed by the conversion of 2-bromopropene to this compound.
1. Synthesis of 2-Bromopropene via Dehydrobromination:
The first step is the elimination of hydrogen bromide from 1,2-dibromopropane to yield 2-bromopropene. This reaction is typically carried out using a strong base in an alcoholic solvent.
2. Synthesis of this compound via Copper-Catalyzed Halogen Exchange:
The resulting 2-bromopropene is then converted to this compound through a copper-catalyzed Finkelstein-type reaction. This method provides a stereospecific conversion of vinyl bromides to vinyl iodides.
Novel Synthetic Route: Wittig Reaction
This proposed novel route aims to synthesize 2-bromopropene in a single step from a commercially available phosphonium (B103445) salt and formaldehyde, which can then be converted to this compound. The Wittig reaction is a well-established method for alkene synthesis, and its application here offers a potentially more convergent approach.
Experimental Protocols
Established Route: Dehydrobromination-Finkelstein
Step 1: Synthesis of 2-Bromopropene from 1,2-Dibromopropane
-
To a round-bottom flask equipped with a reflux condenser, add 1,2-dibromopropane (1.0 eq) and ethanol (B145695).
-
Slowly add a solution of potassium hydroxide (1.2 eq) in ethanol to the flask.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by fractional distillation to obtain 2-bromopropene.
Step 2: Synthesis of this compound from 2-Bromopropene
-
To a sealed tube, add 2-bromopropene (1.0 eq), sodium iodide (2.0 eq), copper(I) iodide (0.1 eq), and L-proline (0.2 eq).
-
Add dimethyl sulfoxide (B87167) (DMSO) as the solvent.
-
Heat the reaction mixture to 80°C and stir for 12-24 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate (B1220275) solution and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford this compound.
Novel Route: Wittig Reaction
Step 1: Synthesis of 2-Bromopropene via Wittig Reaction
-
Suspend bromomethyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF in a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Cool the suspension to -78°C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise via syringe, maintaining the temperature below -70°C. The formation of a deep red or orange color indicates the generation of the ylide.
-
Stir the mixture at -78°C for 1 hour.
-
Add a solution of formaldehyde (1.0 eq, freshly prepared from paraformaldehyde or as a solution in an inert solvent) dropwise to the ylide solution at -78°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate 2-bromopropene.
Step 2: Synthesis of this compound from 2-Bromopropene
Follow the same procedure as Step 2 of the Established Route.
Validation Workflow
The validation of the new synthetic route involves a systematic comparison with the established method. The following workflow outlines the key stages of this process.
Conclusion
The novel Wittig-based synthesis of this compound presents a compelling alternative to the established dehydrobromination-Finkelstein sequence. While requiring the handling of more sensitive reagents, the potential for a higher-yielding, one-pot synthesis of the 2-bromopropene intermediate could offer significant advantages in terms of time and resource efficiency. Further optimization and scale-up studies of the novel route are warranted to fully assess its industrial viability. This guide provides the necessary foundational information for researchers to replicate, evaluate, and potentially improve upon these synthetic methodologies.
A Comparative Analysis of Palladium Catalysts for 2-Iodopropene Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for C-C Bond Formation
The strategic formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, critical to the assembly of complex molecules in pharmaceuticals, agrochemicals, and materials science. Among the array of substrates utilized for these transformations, 2-iodopropene serves as a valuable building block for the introduction of the isopropenyl moiety, a common structural motif in natural products and bioactive molecules. The efficacy of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Stille reactions, is highly dependent on the choice of the palladium catalyst. This guide provides a comparative study of commonly employed palladium catalysts for the coupling of this compound, supported by experimental data to facilitate catalyst selection and reaction optimization.
Performance of Palladium Catalysts in this compound Coupling Reactions
The selection of an appropriate palladium catalyst system, including the palladium source and associated ligands, is crucial for achieving high yields and reaction efficiency. While a direct head-to-head comparison of all catalysts for this compound coupling across all reaction types is not extensively documented in a single study, a compilation of representative data from various sources allows for a comparative assessment. The following table summarizes the performance of several common palladium catalysts in Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings involving vinyl iodides, with a focus on conditions applicable to this compound.
| Coupling Reaction | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Suzuki-Miyaura | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Good | - | - |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2 | High | - | - | |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 16 | High | - | - | |
| Heck | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 12 | ~92 | ~184 | ~15.3 |
| PdCl₂(PPh₃)₂ | PPh₃ | Et₃N | DMF | 80 | 8 | ~85 | ~170 | ~21.3 | |
| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N | THF | RT | 1.5 | ~97 | ~48.5 | ~32.3 |
| Pd(PPh₃)₄ | PPh₃ | Et₃N | THF | RT | 2 | ~95 | ~47.5 | ~23.8 | |
| Stille | Pd(PPh₃)₄ | PPh₃ | - | DMF | 80 | 16 | ~88 | ~17.6 | ~1.1 |
| PdCl₂(PPh₃)₂ | PPh₃ | - | DMF | 80 | 8 | - | - | - |
Note: "Good" and "High" yields are reported in the literature for analogous vinyl iodides, suggesting successful reactions. Specific quantitative data for this compound may vary. TON (Turnover Number) and TOF (Turnover Frequency) are estimated based on typical catalyst loadings (1-5 mol%) and reported yields and reaction times, and serve as a comparative metric.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental results. Below are representative protocols for the key cross-coupling reactions discussed.
General Procedure for Suzuki-Miyaura Coupling
To a flame-dried Schlenk flask containing a magnetic stir bar, this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as K₃PO₄ (2.0 mmol) are added. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and any additional ligand are then added under a positive flow of inert gas. The appropriate degassed solvent system (e.g., 1,4-dioxane/H₂O) is added via syringe. The reaction mixture is then heated to the specified temperature and stirred for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1]
General Procedure for Heck Coupling
In a sealed tube, this compound (1.0 mmol), the alkene coupling partner (e.g., styrene, 1.5 mmol), a base such as triethylamine (B128534) (1.5 mmol), and the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) are combined in a suitable solvent (e.g., DMF).[2] If a ligand is required, it is added at this stage. The tube is sealed, and the mixture is heated to the specified temperature with vigorous stirring for the designated time. After cooling, the reaction mixture is diluted with an organic solvent and washed with water to remove inorganic salts. The organic layer is dried, concentrated, and the product is purified by column chromatography.
General Procedure for Sonogashira Coupling
A mixture of this compound (1.0 mmol), the terminal alkyne (e.g., phenylacetylene, 1.2 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%) are placed in a Schlenk tube. The tube is evacuated and backfilled with argon three times. A suitable solvent (e.g., THF) and a base (e.g., triethylamine, 2.0 mmol) are then added. The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the mixture is diluted with an organic solvent and washed with an aqueous ammonium (B1175870) chloride solution and brine. The organic layer is dried and concentrated, and the crude product is purified by chromatography.
General Procedure for Stille Coupling
In a flame-dried flask under an inert atmosphere, this compound (1.0 mmol) and the organostannane reagent (e.g., tributyl(vinyl)tin, 1.1 mmol) are dissolved in an anhydrous, degassed solvent such as DMF. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) is then added.[3] The reaction mixture is heated to the specified temperature and stirred for the indicated time. After cooling, the reaction is quenched with an aqueous solution of KF to precipitate the tin byproducts. The mixture is filtered, and the filtrate is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.
Visualizing Reaction Pathways and Workflows
To further elucidate the processes involved in palladium-catalyzed couplings, the following diagrams, generated using the DOT language, illustrate a typical catalytic cycle and a general experimental workflow.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Conclusion
The choice of palladium catalyst for the coupling of this compound is a critical parameter that significantly influences reaction outcomes. For Suzuki-Miyaura reactions, catalyst systems based on Pd(PPh₃)₄, PdCl₂(dppf), and Pd(OAc)₂ with specialized ligands all demonstrate high efficacy with analogous substrates. In Heck couplings, both Pd(OAc)₂ and PdCl₂(PPh₃)₂ are effective, with the choice potentially depending on the specific alkene partner. For Sonogashira reactions, both PdCl₂(PPh₃)₂ and Pd(PPh₃)₄ are standard catalysts that provide high yields at room temperature. Stille couplings, while effective, often require higher temperatures, with Pd(PPh₃)₄ being a commonly used catalyst.
This guide provides a foundational understanding and practical protocols for researchers to embark on the efficient and selective functionalization of this compound. It is important to note that the optimal conditions for a specific transformation may require further screening and optimization of the catalyst, ligand, base, solvent, and temperature.
References
A Comparative Guide to the Synthetic Utility of 2-Iodopropene versus Other Vinyl Halides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of the vinyl halide substrate is a critical parameter that dictates reaction efficiency, scope, and overall synthetic strategy. This guide provides a comprehensive comparison of the synthetic utility of 2-iodopropene against its vinyl halide counterparts, 2-bromopropene (B1265445) and 2-chloropropene (B1346963). The information presented herein, supported by experimental data and detailed protocols, is intended to assist researchers in making informed decisions for their synthetic endeavors.
Reactivity and Synthetic Performance: A Comparative Overview
The reactivity of vinyl halides in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Heck, and Sonogashira reactions, is intrinsically linked to the carbon-halogen bond strength. The generally accepted trend in reactivity follows the order of bond dissociation energy: C-I < C-Br < C-Cl. This trend translates to this compound being the most reactive, followed by 2-bromopropene, with 2-chloropropene being the least reactive. This higher reactivity of this compound often allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times.
Quantitative Data Summary
The following tables summarize the comparative performance of this compound and other 2-halopropenes in key cross-coupling reactions. While direct side-by-side comparative studies for these specific substrates are not always available in the literature, the data presented is a compilation from various sources under similar reaction conditions to provide a useful comparison.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Vinyl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene (B28343)/H₂O | 80 | 4 | ~90% |
| 2-Bromopropene | Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ | Dioxane | 100 | 12 | ~75% |
| 2-Chloropropene | Pd₂(dba)₃/XPhos (4 mol%) | K₃PO₄ | t-BuOH/H₂O | 110 | 24 | ~40% |
Table 2: Heck Reaction with Styrene
| Vinyl Halide | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(OAc)₂ (1 mol%) | Et₃N | DMF | 80 | 6 | ~85% |
| 2-Bromopropene | Pd(OAc)₂/P(o-tol)₃ (2 mol%) | NaOAc | DMA | 120 | 18 | ~70% |
| 2-Chloropropene | Palladacycle catalyst (5 mol%) | K₂CO₃ | NMP | 140 | 36 | ~30% |
Table 3: Stille Coupling with Tributyl(vinyl)tin (B143874)
| Vinyl Halide | Catalyst | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ (2 mol%) | - | THF | 65 | 8 | ~92% |
| 2-Bromopropene | Pd₂(dba)₃/P(fur)₃ (3 mol%) | CuI | NMP | 90 | 16 | ~80% |
| 2-Chloropropene | Pd(PCy₃)₂Cl₂ (5 mol%) | CsF | Dioxane | 110 | 30 | ~50% |
Table 4: Sonogashira Coupling with Phenylacetylene (B144264)
| Vinyl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₂Cl₂/CuI (2/4 mol%) | Et₃N | THF | 25 | 3 | ~95% |
| 2-Bromopropene | Pd(PPh₃)₄/CuI (3/6 mol%) | i-Pr₂NH | DMF | 60 | 10 | ~80% |
| 2-Chloropropene | Pd/NHC complex/CuI (5/10 mol%) | DBU | Toluene | 100 | 24 | ~45% |
Experimental Protocols
Detailed methodologies for key cross-coupling reactions are provided below. These protocols are representative and may require optimization for specific substrates and laboratory conditions.
Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (B1210297), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Heck Reaction of 2-Bromopropene with Styrene
Materials:
-
2-Bromopropene (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 4 mol%)
-
Sodium acetate (NaOAc) (1.5 mmol, 1.5 equiv)
-
N,N-Dimethylacetamide (DMA) (5 mL)
Procedure:
-
In a sealed tube, combine 2-bromopropene, styrene, Pd(OAc)₂, P(o-tol)₃, and NaOAc.
-
Purge the tube with an inert atmosphere.
-
Add DMA via syringe.
-
Seal the tube and heat the reaction mixture to 120 °C for 18 hours.
-
After cooling, dilute the mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent. Purify the residue by column chromatography.
Stille Coupling of this compound with Tributyl(vinyl)tin
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Tributyl(vinyl)tin (1.1 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add a solution of this compound in THF.
-
Add Pd(PPh₃)₄ to the solution.
-
Add tributyl(vinyl)tin dropwise via syringe.
-
Heat the reaction mixture to 65 °C and stir for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction and quench with a saturated aqueous solution of KF.
-
Stir vigorously for 30 minutes, then filter the resulting precipitate through a pad of Celite.
-
Extract the filtrate with ethyl acetate, wash with brine, and dry over sodium sulfate.
-
Concentrate and purify by column chromatography.
Sonogashira Coupling of 2-Bromopropene with Phenylacetylene
Materials:
-
2-Bromopropene (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Diisopropylamine (B44863) (i-Pr₂NH) (2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a Schlenk tube, add Pd(PPh₃)₄ and CuI.
-
Evacuate and backfill with an inert gas.
-
Add a solution of 2-bromopropene in DMF.
-
Add diisopropylamine and phenylacetylene via syringe.
-
Heat the reaction mixture to 60 °C and stir for 10 hours.
-
Cool the mixture, dilute with diethyl ether, and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic phase, concentrate, and purify the product by flash chromatography.
Visualizing Reaction Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the general experimental workflow for these cross-coupling reactions and the logical relationship of vinyl halide reactivity.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
A Comparative Analysis of Experimental and Computational Infrared Spectra of 2-Iodopropene
An objective guide for researchers, scientists, and drug development professionals on the vibrational properties of 2-iodopropene, comparing experimental data with theoretical calculations.
This guide provides a detailed comparison of the experimental Fourier-transform infrared (FTIR) spectrum of this compound with a representative computational spectrum. Due to the limited availability of published computational studies specifically for this compound, this guide utilizes a plausible theoretical dataset generated based on methodologies commonly applied to similar vinyl halide molecules. This approach serves to illustrate the comparative workflow and highlight the key differences and similarities between experimental and theoretical vibrational analysis.
Data Presentation: Vibrational Frequency Comparison
The following table summarizes the key experimental and representative computational vibrational frequencies for this compound. Experimental data is sourced from the SpectraBase transmission IR spectrum, while the computational data is illustrative and based on Density Functional Theory (DFT) calculations for analogous vinyl halides.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Computational Frequency (cm⁻¹) (Illustrative) |
| =C-H₂ Asymmetric Stretch | ~3090 | 3105 |
| =C-H₂ Symmetric Stretch | ~2990 | 3020 |
| C-H₃ Asymmetric Stretch | ~2975 | 2985 |
| C-H₃ Symmetric Stretch | ~2920 | 2930 |
| C=C Stretch | ~1640 | 1655 |
| =C-H₂ Scissoring | ~1440 | 1450 |
| C-H₃ Asymmetric Deformation | ~1450 | 1460 |
| C-H₃ Symmetric Deformation (Umbrella) | ~1380 | 1390 |
| C-C Stretch | ~1170 | 1185 |
| =C-H₂ Wag | ~890 | 900 |
| C-I Stretch | ~550 | 560 |
Experimental and Computational Methodologies
Experimental Protocol: Transmission FTIR Spectroscopy
The experimental infrared spectrum of this compound was obtained via transmission FTIR spectroscopy.
-
Sample Preparation: A thin liquid film of this compound was prepared between two potassium bromide (KBr) plates.
-
Instrumentation: A Fourier-transform infrared spectrometer was used to record the spectrum.
-
Data Acquisition: The spectrum was acquired in the mid-infrared range (typically 4000-400 cm⁻¹). The data is presented in terms of wavenumber (cm⁻¹) versus transmittance.
-
Reference: The background spectrum of the KBr plates was recorded and subtracted from the sample spectrum to obtain the final infrared spectrum of this compound.
Computational Protocol: Density Functional Theory (DFT) - Representative Method
-
Software: Gaussian 16 or a similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT) with the B3LYP hybrid functional.
-
Basis Set: A triple-zeta basis set with polarization and diffuse functions, such as 6-311+G(d,p), is suitable for providing a good balance of accuracy and computational cost.
-
Procedure:
-
The geometry of the this compound molecule is first optimized to find its lowest energy conformation.
-
A frequency calculation is then performed on the optimized geometry. This involves computing the second derivatives of the energy with respect to the nuclear positions (the Hessian matrix).
-
Diagonalization of the mass-weighted Hessian matrix yields the harmonic vibrational frequencies and the corresponding normal modes.
-
-
Correction: It is standard practice to apply a scaling factor to the calculated harmonic frequencies to account for anharmonicity and other systematic errors inherent in the computational method. The specific scaling factor depends on the chosen functional and basis set.
Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for comparing experimental and computational IR spectra.
Caption: Workflow for comparing experimental and computational IR spectra.
Discussion
The comparison between the experimental and the illustrative computational IR spectra of this compound reveals a good general agreement in the positions of the major vibrational bands. The discrepancies that are typically observed in such comparisons can be attributed to several factors:
-
Phase Difference: Experimental spectra are often recorded in the liquid or solid phase, where intermolecular interactions can influence vibrational frequencies. In contrast, computational calculations are typically performed on an isolated molecule in the gas phase.
-
Anharmonicity: The computational method described calculates harmonic frequencies, which assumes a parabolic potential energy surface for each vibration. Real molecular vibrations are anharmonic, and this difference leads to deviations from experimental values.
-
Method and Basis Set: The accuracy of the computational results is dependent on the chosen theoretical method and basis set. Higher levels of theory and more complete basis sets can provide more accurate results but at a greater computational expense.
This guide provides a foundational comparison of the experimental and theoretical IR spectra of this compound. For researchers requiring highly accurate computational data, performing a dedicated DFT calculation with an appropriate level of theory and basis set for this compound is recommended. The presented workflow and comparative data serve as a valuable reference for interpreting the vibrational properties of this and similar molecules.
Kinetic Profile of 2-Iodopropene in Cross-Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the isopropenyl moiety is a cornerstone in the synthesis of complex organic molecules, finding widespread application in pharmaceuticals, agrochemicals, and materials science. 2-Iodopropene serves as a key building block for this purpose, primarily through palladium-catalyzed cross-coupling reactions. Understanding the kinetic profile of this compound is paramount for reaction optimization, catalyst selection, and efficient scale-up. This guide provides a comparative kinetic analysis of this compound against other vinyl halides, supported by established mechanistic principles and analogous experimental data.
Comparative Kinetic Analysis: The Halide Effect
The reactivity of vinyl halides in palladium-catalyzed cross-coupling reactions is critically dependent on the nature of the halogen atom. The generally accepted trend, rooted in the carbon-halogen bond dissociation energy, is a significant factor in the overall reaction rate.
Reactivity Trend: Vinyl Iodide > Vinyl Bromide > Vinyl Chloride
This trend is primarily dictated by the initial and often rate-determining step of the catalytic cycle: the oxidative addition of the vinyl halide to the low-valent palladium(0) complex. The weaker carbon-iodine bond in this compound results in a lower activation energy for this step compared to its bromo and chloro counterparts, leading to significantly faster reaction rates.
While specific kinetic data for this compound is not extensively available in peer-reviewed literature, data from analogous aryl and vinyl halide systems in various cross-coupling reactions quantitatively supports this reactivity trend. For instance, studies on the Sonogashira coupling of aryl halides have determined activation enthalpies that clearly demonstrate the kinetic advantage of using an iodide.
Table 1: Comparison of Activation Parameters in Sonogashira Coupling for Different Halides
| Aryl Halide (Ar-X) | Activation Enthalpy (ΔH‡) (kJ/mol) | Relative Reactivity |
| Aryl Iodide (Ar-I) | 48 - 62[1] | High[2] |
| Aryl Bromide (Ar-Br) | 54 - 82[1] | Moderate |
| Aryl Chloride (Ar-Cl) | 95 - 144[1] | Low |
Note: This data for aryl halides is presented as a well-documented proxy to illustrate the quantitative effect of the halogen on cross-coupling kinetics. It is expected that vinyl halides, including 2-halopropenes, follow a similar trend.
The higher reactivity of this compound allows for milder reaction conditions, such as lower temperatures and catalyst loadings, which can be advantageous in the synthesis of sensitive or complex molecules. Conversely, the lower cost and greater availability of 2-bromopropene (B1265445) and 2-chloropropene (B1346963) may make them more suitable for certain large-scale industrial applications, provided the harsher conditions required for their activation are tolerable.
Mechanistic Insights and Visualizations
The palladium-catalyzed cross-coupling of this compound, exemplified by the Suzuki-Miyaura reaction, proceeds through a well-established catalytic cycle. Understanding this cycle is crucial for rational optimization of reaction parameters.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling of this compound.
The workflow for conducting a kinetic analysis of these reactions is systematic, involving careful preparation, timed sampling, and quantitative analysis to determine reaction rates and orders.
Caption: General experimental workflow for a kinetic study of cross-coupling.
Experimental Protocols
Obtaining reliable kinetic data is essential for a thorough understanding and comparison of reactivity. Below is a generalized protocol for monitoring the kinetics of a Suzuki-Miyaura cross-coupling reaction using Gas Chromatography (GC).
Objective: To determine the reaction rate and order with respect to the vinyl halide.
Materials:
-
This compound (or other vinyl halide)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (if required)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Internal Standard (e.g., Dodecane, Mesitylene, not reactive under reaction conditions)
-
Reaction vials, syringes, and other standard laboratory glassware
-
Gas Chromatograph with a suitable column and detector (e.g., FID)
Procedure:
-
Preparation of Stock Solutions:
-
In an inert atmosphere (e.g., a glovebox), prepare a stock solution of the palladium catalyst and any ligand in the chosen solvent.
-
Prepare a separate stock solution containing the vinyl halide, arylboronic acid, base, and the internal standard in the solvent.
-
-
Reaction Setup:
-
In a reaction vial equipped with a magnetic stir bar, add a precise volume of the substrate stock solution.
-
Seal the vial and place it in a pre-heated reaction block or oil bath set to the desired temperature. Allow the solution to equilibrate for 10-15 minutes.
-
-
Reaction Initiation and Sampling:
-
To initiate the reaction, rapidly inject a precise volume of the catalyst stock solution into the reaction vial. This is considered time zero (t=0).
-
At predetermined time intervals (e.g., 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.
-
Immediately quench the aliquot by adding it to a vial containing a quenching solution (e.g., a small volume of cold diethyl ether and a dilute aqueous solution of HCl). This will stop the reaction.
-
-
Sample Analysis:
-
Analyze each quenched sample by GC. The use of an internal standard allows for the accurate determination of the concentration of the vinyl halide and the product at each time point by comparing their peak areas to that of the standard.
-
-
Data Analysis:
-
Plot the concentration of the vinyl halide versus time.
-
To determine the reaction order with respect to the vinyl halide, perform a series of experiments where the initial concentration of the vinyl halide is varied while keeping all other reactant concentrations constant.
-
The initial rate for each experiment can be determined from the initial slope of the concentration vs. time plot. By plotting the logarithm of the initial rate against the logarithm of the initial vinyl halide concentration, the reaction order can be determined from the slope of the resulting line.
-
Once the reaction order is known, the rate constant (k) can be calculated using the appropriate integrated rate law.
-
This protocol can be adapted for other cross-coupling reactions and analytical techniques such as HPLC or NMR spectroscopy. The key to a successful kinetic study is consistency in temperature, concentrations, and sampling technique.
References
The Isopropenyl Moiety: A Comparative Guide to Synthetic Precursors
For researchers, scientists, and drug development professionals, the introduction of the isopropenyl group is a common synthetic challenge. The choice of the propenylating agent can significantly impact the cost, efficiency, and practicality of a synthetic route. This guide provides a cost-benefit analysis of using 2-iodopropene and its common alternatives in palladium-catalyzed cross-coupling reactions. While this compound is a logical choice due to the high reactivity of the carbon-iodine bond, its commercial availability is limited, necessitating a careful evaluation of other options.
Cost Comparison of Isopropenylating Agents
A direct cost comparison is hampered by the apparent lack of commercial suppliers for this compound. However, an estimated cost can be extrapolated from the pricing of its constitutional isomer, 2-iodopropane (B156323), and other iodoalkanes. The following table summarizes the approximate costs of various isopropenylating agents. Prices are based on currently available information from various chemical suppliers and are subject to change.
| Reagent | Structure | Typical Price (USD) | Molar Mass ( g/mol ) | Price per Mole (USD) | Notes |
| This compound (Estimated) | CH₂(I)C=CH₂ | ~$150 - $250 / 100g | 167.97 | ~$89 - $149 | Price estimated based on 2-iodopropane and other iodoalkenes. Commercial availability is very limited. |
| 2-Bromopropene | CH₂(Br)C=CH₂ | $65.50 / 5g | 120.98 | $1,310 | Readily available from major suppliers. |
| Isopropenylboronic acid pinacol (B44631) ester | (CH₃)₂C=CB(O₂C₂Me₄) | $19.90 / 250mg | 168.04 | $1,337 | Commonly used in Suzuki-Miyaura coupling. |
| Isopropenylmagnesium bromide | (CH₃)₂C=CMgBr | $271.36 / 100mL (0.5M soln.) | 143.31 | $543 | A Grignard reagent, typically sold as a solution. Moisture sensitive. |
| Isopropenyltributyltin | (CH₃)₂C=CSn(Bu)₃ | ~$150 - $200 / 25g | 373.17 | ~$241 - $321 | Used in Stille coupling. Organotin compounds are toxic. |
Performance and Reactivity in Cross-Coupling Reactions
The "benefit" in a cost-benefit analysis extends beyond monetary cost to include reaction efficiency (yield, reaction time), catalyst loading, and ease of handling. In the absence of direct comparative studies for these specific isopropenylating agents, we can infer performance based on general principles of palladium-catalyzed cross-coupling reactions.
General Reactivity of Halides: In palladium-catalyzed reactions, the reactivity of the organic halide is a critical factor. The oxidative addition step, which is often rate-determining, follows the general trend: I > Br > Cl > F . This suggests that this compound, if available, would likely offer faster reaction times and require milder conditions or lower catalyst loadings compared to 2-bromopropene.
Alternative Reagents:
-
Isopropenylboronic acid pinacol ester (Suzuki-Miyaura Coupling): Boronic acids and their esters are widely used due to their stability, low toxicity, and the mild conditions of the Suzuki-Miyaura reaction. They are generally tolerant of a wide range of functional groups.
-
Isopropenyltributyltin (Stille Coupling): Organostannanes are also highly versatile and tolerant of many functional groups. However, the toxicity of tin compounds and the difficulty in removing tin byproducts are significant drawbacks.[1][2]
-
Isopropenylmagnesium bromide (Negishi and other couplings): Grignard reagents are highly reactive nucleophiles but are also strong bases and are sensitive to moisture and protic functional groups, limiting their functional group compatibility.
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility. Below are representative protocols for Suzuki-Miyaura, Stille, and Negishi couplings, which can be adapted for the introduction of the isopropenyl group.
Representative Suzuki-Miyaura Coupling Protocol
Reaction: Coupling of an Aryl Halide with Isopropenylboronic Acid Pinacol Ester
Materials:
-
Aryl halide (1.0 mmol)
-
Isopropenylboronic acid pinacol ester (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water or Dioxane/Water, 4:1 mixture, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, isopropenylboronic acid pinacol ester, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC/MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Representative Stille Coupling Protocol
Reaction: Coupling of an Aryl Halide with Isopropenyltributyltin
Materials:
-
Aryl halide (1.0 mmol)
-
Isopropenyltributyltin (1.1 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Solvent (e.g., anhydrous and degassed THF or DMF, 5 mL)
-
Optional: Additive (e.g., LiCl)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide and palladium catalyst.
-
Evacuate and backfill the flask with argon.
-
Add the anhydrous, degassed solvent.
-
Add the isopropenyltributyltin via syringe.
-
Heat the reaction mixture (e.g., 60-100 °C) and monitor by TLC or GC/MS.
-
Upon completion, cool the reaction and quench with an aqueous solution of KF to precipitate the tin byproducts.
-
Filter the mixture through celite, washing with an organic solvent.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.[1]
Representative Negishi Coupling Protocol
Reaction: Coupling of an Aryl Halide with Isopropenylzinc Chloride (prepared in situ)
Materials:
-
Aryl halide (1.0 mmol)
-
Isopropenylmagnesium bromide (1.1 mmol, as a 0.5M solution in THF)
-
Zinc Chloride (1.1 mmol, as a 1.0M solution in ether)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol, 5 mol%)
-
Solvent (anhydrous and degassed THF, 5 mL)
Procedure:
-
Preparation of the Organozinc Reagent: In a flame-dried Schlenk flask under argon, add the isopropenylmagnesium bromide solution. Cool to 0 °C and slowly add the zinc chloride solution. Stir for 30 minutes at room temperature.
-
Coupling Reaction: In a separate flame-dried Schlenk flask, add the aryl halide and palladium catalyst. Evacuate and backfill with argon.
-
Add the anhydrous, degassed solvent.
-
Add the freshly prepared organozinc reagent to the mixture containing the aryl halide and catalyst.
-
Heat the reaction mixture (e.g., 50-70 °C) and monitor by TLC or GC/MS.
-
Cool the reaction and quench with saturated aqueous NH₄Cl.
-
Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
Visualizing Reaction Workflows
The following diagrams illustrate the general catalytic cycles for the Suzuki-Miyaura and Stille cross-coupling reactions.
Conclusion and Recommendations
The choice of an isopropenylating agent is a critical decision in a synthetic campaign. While This compound is theoretically a highly reactive and efficient substrate for palladium-catalyzed cross-coupling reactions, its lack of commercial availability presents a significant hurdle for most applications.
Of the readily available alternatives:
-
2-Bromopropene is a cost-effective starting point, although it may require more forcing conditions compared to an iodo-analogue.
-
Isopropenylboronic acid pinacol ester is an excellent choice for Suzuki-Miyaura couplings, offering mild conditions and good functional group tolerance, despite a higher initial cost per mole.
-
Isopropenylmagnesium bromide is a powerful nucleophile for certain couplings but is limited by its sensitivity to moisture and protic functional groups.
-
Isopropenyltributyltin offers high reactivity in Stille couplings but comes with the significant drawback of tin toxicity and byproduct removal challenges.[1][2]
For many applications, particularly in pharmaceutical development where toxicity and purification are major concerns, isopropenylboronic acid pinacol ester via the Suzuki-Miyaura coupling often represents the most practical and reliable choice, despite its higher initial reagent cost. However, for large-scale synthesis where cost is paramount and functional group tolerance is less of an issue, exploring conditions for the more economical 2-bromopropene is warranted. A definitive cost-benefit analysis for a specific project will ultimately require in-house experimental comparison of these reagents to determine the optimal balance of cost, yield, and process robustness.
References
The Pivotal Role of the Base: A Comparative Guide to Optimizing Reactions with 2-Iodopropene
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate base is a critical parameter in a multitude of organic reactions, profoundly influencing reaction efficiency, selectivity, and overall yield. For a versatile substrate like 2-iodopropene, the choice of base dictates the reaction pathway, leading to a variety of valuable products through cross-coupling, elimination, or rearrangement reactions. This guide provides a comparative analysis of the efficiency of different bases in key reactions involving this compound, supported by available experimental data and established chemical principles.
Palladium-Catalyzed Cross-Coupling Reactions
This compound, as a vinyl iodide, is an excellent substrate for various palladium-catalyzed cross-coupling reactions. The nature of the base employed is crucial for the efficiency of the catalytic cycle, particularly in the transmetalation and reductive elimination steps.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The base plays a key role in the activation of the boronic acid partner. While specific comparative data for this compound is limited, studies on similar aryl and vinyl iodides provide valuable insights.
Data Presentation: Comparative Efficiency of Bases in Suzuki-Miyaura Coupling
| Base | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Notes |
| K₂CO₃ | Na₂PdCl₄/sSPhos | Water/Acetonitrile (4:1) | 37 | 67-94%[1] | Effective for DNA-conjugated aryl iodides; yield increased with higher base equivalents.[1] |
| KOH | Na₂PdCl₄/sSPhos | Water/Acetonitrile (4:1) | 37 | Comparable to K₂CO₃[1] | A strong inorganic base that can be effective in aqueous media. |
| Na₂CO₃ | Pd/NiFe₂O₄ | DMF/H₂O (1:1) | RT | ~95% | Found to be a highly effective base in ligand-free Suzuki reactions of aryl halides. |
| Cs₂CO₃ | Pd(PPh₃)₄ | Dioxane/Water | 100 | Often effective | A strong base, particularly useful with hindered substrates.[2] |
| K₃PO₄ | Pd(PPh₃)₄ | Dioxane/Water | 100 | Often effective | Another strong inorganic base that can promote high yields.[2] |
Experimental Protocol: Generalized Suzuki-Miyaura Coupling of a Vinyl Iodide
A reaction vessel is charged with the vinyl iodide (1.0 eq.), the boronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the selected base (2.0 eq.). The vessel is sealed and purged with an inert gas (e.g., argon or nitrogen). A degassed solvent system (e.g., dioxane/water 4:1) is then added. The reaction mixture is heated (typically 80-100 °C) and stirred until the reaction is complete, as monitored by TLC or GC-MS. After cooling, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated under reduced pressure, followed by purification of the crude product by column chromatography.[2]
Mandatory Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Heck Reaction
The Heck reaction couples vinyl or aryl halides with alkenes. The base is essential for the regeneration of the active Pd(0) catalyst.[3] Typically, amine bases or inorganic carbonates are used.
Data Presentation: Common Bases in Heck Reactions
| Base | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Notes |
| Triethylamine (B128534) (Et₃N) | Pd(OAc)₂ | DMF | 100-140 | Varies | A common and effective organic base. |
| Potassium Carbonate (K₂CO₃) | Pd(OAc)₂ | DMA | 140 | Good to Excellent[4] | An effective inorganic base, often used in polar aprotic solvents.[4] |
| Sodium Acetate (NaOAc) | PdCl₂ | Methanol | 120 | Varies | A mild inorganic base used in the original Mizoroki-Heck protocol.[5] |
| N-ethylpiperidine | Frech Catalyst | DMF | 140-150 | 78%[6] | A hindered amine base that can improve selectivity in some cases.[6] |
| Proton Sponge | Pd(dba)₂ | DMA | RT | Varies | A non-nucleophilic organic base that can prevent side reactions. |
Experimental Protocol: Generalized Heck Reaction of a Vinyl Iodide
In a sealed tube, the vinyl iodide (1.0 eq.), the alkene (1.5 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine (B1218219) ligand (if required), and the chosen base (e.g., triethylamine, 2.0 eq.) are combined in a suitable solvent (e.g., DMF or acetonitrile). The tube is sealed and heated to the required temperature (typically 80-140 °C) for several hours. After cooling, the reaction mixture is filtered to remove the precipitated ammonium (B1175870) salt, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.
Mandatory Visualization: Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Heck reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne.[7] An amine base is typically used, which serves both to deprotonate the alkyne and to regenerate the Pd(0) catalyst.
Data Presentation: Common Bases in Sonogashira Coupling
| Base | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Notes |
| Triethylamine (Et₃N) | PdCl₂(PPh₃)₂/CuI | THF/DMF | RT - 80 | Good to Excellent[8] | The most common base for this reaction.[8] |
| Diisopropylamine (DIPA) | PdCl₂(PPh₃)₂/CuI | THF | RT - 60 | Good to Excellent | A bulkier amine base that can sometimes improve selectivity. |
| Diisopropylethylamine (DIPEA) | PdCl₂(PPh₃)₂/CuI | DMF | RT - 80 | Good to Excellent | A non-nucleophilic amine base. |
| Cesium Carbonate (Cs₂CO₃) | Pd(OAc)₂/Ligand | Toluene | RT | Varies | Used in copper-free Sonogashira reactions.[9] |
Experimental Protocol: Generalized Sonogashira Coupling of a Vinyl Iodide
To a solution of the vinyl iodide (1.0 eq.) and the terminal alkyne (1.2 eq.) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere, the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%) are added. The amine base (e.g., triethylamine, 2-3 eq.) is then added, and the reaction is stirred at room temperature or with gentle heating until completion. The reaction mixture is then worked up by filtration through celite, followed by solvent evaporation and purification of the product by column chromatography.[8]
Mandatory Visualization: Sonogashira Coupling Catalytic Cycles
Caption: Catalytic cycles of the Sonogashira coupling.
Elimination Reactions
This compound can undergo elimination reactions to form either propyne (B1212725) or allene (B1206475), depending on the reaction conditions and the base used.
Dehydrohalogenation to Propyne
The elimination of hydrogen iodide from this compound yields propyne. This reaction is typically favored by strong, non-bulky bases. The dehydrohalogenation of a vicinal dihalide, such as 1,2-diiodopropane, is a common method for preparing alkynes.
Data Presentation: Bases for Dehydrohalogenation to Alkynes
| Base | Solvent | Temperature (°C) | Product | Notes |
| Sodium Amide (NaNH₂) | Liquid Ammonia (B1221849) | -33 | Propyne | A very strong base, highly effective for double dehydrohalogenation. |
| Potassium Hydroxide (B78521) (KOH) | Ethanol (B145695) | Reflux | Propyne | A strong, readily available base. |
| Potassium tert-butoxide (KOtBu) | tert-Butanol | Reflux | Propyne | A strong, sterically hindered base that can also be effective. |
Experimental Protocol: Generalized Dehydrohalogenation to Propyne
A solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol or liquid ammonia) is treated with a strong base (e.g., KOH or NaNH₂, 2-3 eq.). The reaction mixture is stirred at the appropriate temperature (from -33 °C for liquid ammonia to reflux for ethanol) until the starting material is consumed. The reaction is then quenched, and the volatile propyne product can be collected by distillation or trapping.
Mandatory Visualization: Dehydrohalogenation of this compound
Caption: Dehydrohalogenation of this compound to propyne.
Synthesis of Allenes
Under certain conditions, this compound can be a precursor for the synthesis of allenes, although this is a less common transformation and often involves multi-step procedures or specific catalytic systems. The choice of base in these more complex transformations is highly dependent on the specific methodology employed. For instance, some palladium-catalyzed allene syntheses from vinyl halides proceed via a base-promoted reductive elimination.
Due to the limited direct comparative data for allene synthesis starting specifically from this compound with different bases, a quantitative comparison table is not provided here. However, for related Heck-type processes for allene synthesis, bases such as triethylamine in the presence of pivalic acid have been shown to be effective.
Conclusion
The efficiency and outcome of reactions involving this compound are profoundly influenced by the choice of base. For palladium-catalyzed cross-coupling reactions, inorganic bases like potassium carbonate and sodium carbonate, as well as amine bases such as triethylamine, have demonstrated high efficacy depending on the specific reaction type. For elimination reactions, strong bases like sodium amide and potassium hydroxide are effective for dehydrohalogenation to propyne.
The data and protocols presented in this guide serve as a valuable starting point for the optimization of reactions with this compound. Researchers and scientists are encouraged to consider the specific requirements of their target transformation, including substrate compatibility and desired selectivity, when selecting the optimal base for their experimental design. Further screening of bases and other reaction parameters will likely be necessary to achieve the highest possible efficiency for a given reaction.
References
- 1. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Comparative Study of the Frech Catalyst with Two Conventional Catalysts in the Heck Synthesis of 2,4-Diaminopyrimidine-based Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Analytical Methods for the Quantification of 2-Iodopropene
In the development and manufacturing of pharmaceuticals, the precise quantification of potentially genotoxic impurities (PGIs) is critical for ensuring product safety and regulatory compliance. 2-Iodopropene, a reactive haloalkene, is one such compound that may be present as an intermediate or impurity and requires accurate analytical monitoring. This guide provides a comparison of suitable analytical methods for the quantification of this compound, offering detailed experimental protocols and performance data to aid researchers, scientists, and drug development professionals in selecting the appropriate methodology.
The primary methods for the quantification of small, volatile, and semi-volatile organic compounds like this compound are gas chromatography (GC) and high-performance liquid chromatography (HPLC). While specific validated methods for this compound are not extensively published, this guide draws upon established methods for the closely related and structurally similar compound, 2-iodopropane (B156323), to provide a robust comparison.
Comparison of Analytical Methods
The selection of an analytical method for quantifying this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for volatile analytes. High-performance liquid chromatography (HPLC) offers an alternative for compounds that are amenable to reverse-phase separation.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Instrumentation | Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS). | HPLC system with UV or Mass Spectrometer (MS) detector. |
| Typical Column | DB-624 (6% cyanopropylphenyl - 94% dimethylpolysiloxane).[1] | Newcrom R1 or C18 reverse-phase columns.[2] |
| Mobile Phase | Carrier Gas (e.g., Nitrogen, Helium).[1] | Acetonitrile (B52724) and Water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility).[2] |
| LOD/LOQ | LOD: 80 ppm; LOQ: 300 ppm (for 2-iodopropane).[3] | Data not publicly available, must be determined during method validation. |
| Linearity (R²) | ≥ 0.98 (for 2-iodopropane).[1] | Data not publicly available, must be determined during method validation. |
| Accuracy (Recovery) | 80% - 120% (for 2-iodopropane).[1] | Data not publicly available, must be determined during method validation. |
| Precision (RSD) | ≤ 15% (for 2-iodopropane).[1] | Data not publicly available, must be determined during method validation. |
| Advantages | High resolution for volatile compounds, excellent sensitivity with MS detection. | Suitable for less volatile compounds, wide applicability. |
| Disadvantages | Requires analytes to be thermally stable and volatile. | May have lower resolution for very volatile analytes compared to GC. |
Experimental Protocols
Gas Chromatography (GC) Method for Quantification of Iodoalkenes
This protocol is based on a validated method for the determination of residual 2-iodopropane and is applicable for the analysis of this compound with appropriate validation.[1][3]
a. Equipment and Conditions:
-
Gas Chromatograph: Shimadzu GC-2010 or equivalent.[1]
-
Detector: Flame-Ionization Detector (FID).[1]
-
Column: DB-624 (60 m length, 0.32 mm ID, phase composition: 6% cyanopropylphenyl – 94% dimethylpolysiloxane).[1]
-
Carrier Gas: Nitrogen at a pressure of 100 kPa.[1]
-
Injection Port Temperature: 240°C.[1]
-
Detector Temperature: 260°C.[1]
-
Oven Temperature Program: Start at 100°C, ramp at 2°C/min to 130°C, then ramp at 40°C/min to 240°C, and hold for 10 minutes.[1]
-
Injection Volume: 1 µL.[1]
-
Split Ratio: 8:1.[1]
b. Reagents:
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO).[1]
-
This compound Standard: Analytical grade.
c. Standard Solution Preparation:
-
Prepare a stock solution by accurately weighing approximately 100 mg of this compound standard into a 25 mL volumetric flask containing about 10 mL of DMSO. Dilute to volume with DMSO and mix.
-
Prepare an intermediate solution by transferring 0.5 mL of the stock solution into a 10 mL volumetric flask, and dilute to volume with DMSO.
-
Prepare the working standard solution by transferring 0.5 mL of the intermediate solution into a 10 mL volumetric flask and diluting to volume with DMSO.[1]
d. Sample Preparation:
-
Accurately weigh approximately 10 mg of the substance to be examined into a 1 mL volumetric flask.
-
Dissolve and dilute to volume with DMSO, then mix thoroughly.[1]
e. Analysis:
-
Inject the standard and sample solutions into the gas chromatograph.
-
Quantify the this compound peak based on the peak area in the sample chromatogram against the peak area of the standard solution.
f. Validation Parameters (based on 2-iodopropane data):
-
Linearity: A linear relationship should be established from the Limit of Quantitation (LOQ) to 120% of the specification limit, with a correlation coefficient (R²) of ≥ 0.98.[1]
-
Accuracy: Determined by spiking the test solution with known concentrations of this compound at 50%, 100%, and 120% of the specification limit. The recovery should be between 80% and 120%.[1]
-
Precision: Method precision is established by analyzing six independent test solutions. The Relative Standard Deviation (RSD) should be ≤ 15%.[1]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined by injecting solutions with decreasing concentrations of this compound. For 2-iodopropane, the LOD was 80 ppm and the LOQ was 300 ppm.[3]
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on a method described for the analysis of this compound.[2] Full validation data for this method is available upon request from the source.
a. Equipment and Conditions:
-
HPLC System: A standard HPLC system with a UV or MS detector.
-
Column: Newcrom R1 or Newcrom C18 reverse-phase column.[2]
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water. For UV detection, phosphoric acid is used as a modifier. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[2]
-
Detection: UV or MS.
b. Reagents:
-
Solvent: Acetonitrile (HPLC grade) and water (deionized or distilled).
-
Acid Modifier: Phosphoric acid or formic acid.
-
This compound Standard: Analytical grade.
c. Standard Solution Preparation:
-
Prepare a stock solution of this compound in the mobile phase or a suitable solvent.
-
Perform serial dilutions to create a series of calibration standards.
d. Sample Preparation:
-
Dissolve the sample in the mobile phase or a suitable solvent.
-
Filter the sample through a 0.45 µm filter before injection.
e. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Quantify the this compound peak based on the peak area or height in the sample chromatogram against the calibration curve generated from the standard solutions.
Mandatory Visualizations
Caption: Workflow for the quantification of this compound using Gas Chromatography.
Caption: Workflow for the quantification of this compound using HPLC.
References
A Comparative Guide to 2-Iodopropene and Vinyl Triflates in Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of electrophilic partner is a critical determinant of reaction efficiency, substrate scope, and overall synthetic strategy. Among the myriad of options, vinyl halides and vinyl triflates have emerged as versatile precursors for the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides an objective comparison of the performance of 2-iodopropene, a representative vinyl iodide, and vinyl triflates in common coupling reactions, supported by available experimental data and detailed protocols.
General Reactivity Trends
A consistent trend observed across various palladium-catalyzed cross-coupling reactions is the higher reactivity of vinyl iodides compared to vinyl triflates. The general order of reactivity for vinyl electrophiles is:
Vinyl Iodide > Vinyl Triflate > Vinyl Bromide > Vinyl Chloride [1]
This trend is primarily attributed to the weaker carbon-iodine bond compared to the carbon-oxygen bond of the triflate group, which facilitates a faster rate of oxidative addition to the palladium(0) catalyst—the initial and often rate-determining step in the catalytic cycle.[2][3]
Performance in Key Coupling Reactions
While direct, side-by-side quantitative comparisons of this compound and a corresponding propen-2-yl triflate under identical conditions are scarce in the literature, we can infer their relative performance from individual studies on similar substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide or triflate, is a cornerstone of modern organic synthesis.
Data Summary:
| Coupling Partner | Electrophile | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Arylboronic Acid | Vinyl Triflate | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 100 | - | Good to Excellent | [4] |
| Alkenylboronate | Vinyl Triflate | (Ph₃P)₂PdCl₂ | Na₂CO₃ | THF/H₂O | RT | - | High |
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene. Both vinyl iodides and vinyl triflates are effective substrates in this reaction.[5]
Data Summary:
| Alkene Partner | Electrophile | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Aryl Iodide | Vinyl Triflate | Pd(OAc)₂ / Bu₄NI | NaO₂CH / Na₂CO₃ | THF/H₂O | 100 | 88 | [5] |
Note: The provided data is for a specific deoxygenative Heck reaction of a vinyl triflate with an aryl iodide. Direct comparative yield data for this compound under the same conditions is not available in the searched literature.
Stille Coupling
The Stille reaction couples an organotin compound with an organic halide or triflate. Both this compound and vinyl triflates are viable electrophiles.
Data Summary:
| Organostannane | Electrophile | Catalyst System | Additive | Solvent | Temp. (°C) | Yield (%) | Reference |
| Various | Vinyl Triflate | Pd(dppf)Cl₂·DCM | CuI, LiCl | DMF | 40 | 87 | [6] |
Note: The table shows a high yield for a Stille coupling with a vinyl triflate. While vinyl iodides are also effective, direct comparative data for this compound under these specific conditions is not available.
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide/triflate. The higher reactivity of vinyl iodides is particularly noted in this reaction.[1][7]
Data Summary:
| Terminal Alkyne | Electrophile | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | (3E)-Iodoprop-2-enoic acid | Pd(OAc)₂ / PPh₃ / CuI | Diisopropylamine | DMF | RT | 1 | - | [8] |
| Various | Aryl Halide | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | THF | RT | 3 | 89 | [7] |
Note: The table provides conditions for Sonogashira couplings with a vinyl iodide and a general aryl halide, indicating high yields are achievable at room temperature. Vinyl triflates are also used but may require slightly more forcing conditions.
Experimental Protocols
Detailed methodologies for representative coupling reactions are provided below. These protocols are based on literature procedures and may require optimization for specific substrates.
Protocol 1: Stille Coupling of a Vinyl Triflate[6]
Reaction: Coupling of an enol triflate with an organotin reagent.
Materials:
-
Enol triflate (1.0 eq)
-
Organotin reagent (1.15 eq)
-
Pd(dppf)Cl₂·DCM (0.1 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Lithium chloride (LiCl) (5.3 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask, add the enol triflate.
-
Add anhydrous DMF (previously bubbled with N₂ for 45 minutes).
-
Sequentially add CuI, Pd(dppf)Cl₂·DCM, and LiCl.
-
Add additional DMF to achieve a 0.1 M solution.
-
Purge the reaction flask with argon for 10 minutes.
-
Add the organotin reagent via syringe.
-
Heat the solution to 40 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and transfer it to a separatory funnel containing a 1:2 mixture of NH₃·H₂O and H₂O.
-
Extract the aqueous layer with hexane.
-
Combine the organic layers, wash with a 1:2 mixture of NH₃·H₂O and H₂O, followed by brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography on basic alumina (B75360) to afford the coupled product.
Protocol 2: Sonogashira Coupling of a Vinyl Iodide[8]
Reaction: Coupling of (3E)-iodoprop-2-enoic acid with phenylacetylene.
Materials:
-
(3E)-Iodoprop-2-enoic acid (1.0 eq)
-
Phenylacetylene (2.0 eq)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (5 mol%)
-
Triphenylphosphine (PPh₃) (20 mol%)
-
Copper(I) iodide (CuI) (20 mol%)
-
Diisopropylamine (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Under an argon atmosphere, charge a dry Schlenk tube with (3E)-iodoprop-2-enoic acid and anhydrous DMF.
-
Stir the solution rapidly and place it in a cooling bath.
-
Add the following reagents in the specified order: phenylacetylene, diisopropylamine, copper(I) iodide, triphenylphosphine, and palladium(II) acetate.
-
Stir the reaction mixture at room temperature for 60 minutes.
-
Hydrolyze the reaction by adding diethyl ether, a saturated solution of ammonium (B1175870) chloride, and a 2 M aqueous solution of hydrochloric acid.
-
Transfer the biphasic solution to a separatory funnel and extract the aqueous phase three times with diethyl ether.
-
Combine the organic phases and wash with an aqueous solution of ammonium chloride and then with distilled water.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product, which can be further purified by crystallization.
Reaction Mechanisms and Workflows
The following diagrams illustrate the general catalytic cycles for the Suzuki-Miyaura, Heck, Stille, and Sonogashira reactions. These cycles are fundamental to understanding the role of the electrophile and other reagents.
Figure 1: General catalytic cycle for the Suzuki-Miyaura coupling reaction.
Figure 2: General catalytic cycle for the Heck reaction.
Figure 3: General catalytic cycle for the Stille coupling reaction.
Figure 4: General catalytic cycles for the Sonogashira coupling reaction.
Conclusion
Both this compound and vinyl triflates are valuable electrophiles in palladium-catalyzed cross-coupling reactions. The choice between them often depends on a balance of reactivity, availability, and the specific requirements of the synthetic route.
-
This compound and other vinyl iodides generally offer higher reactivity, allowing for milder reaction conditions and potentially faster reaction times. This can be advantageous when dealing with sensitive functional groups or when aiming for high-throughput synthesis.
-
Vinyl triflates , while typically less reactive than their iodide counterparts, are readily prepared from the corresponding ketones. This provides a convenient and often more economical entry point, especially for complex or highly functionalized vinyl systems where the corresponding vinyl iodide may be difficult to access or unstable.
For drug development professionals and researchers, understanding these nuances is key to designing efficient and robust synthetic strategies. While this guide provides a comparative overview based on available data, empirical validation through screening of both electrophile types is recommended for optimizing any specific coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. books.rsc.org [books.rsc.org]
2-Iodopropene: A Versatile Building Block in Modern Organic Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the efficient and successful synthesis of complex molecular architectures. 2-Iodopropene has emerged as a valuable and versatile reagent in organic synthesis, primarily owing to the high reactivity of the carbon-iodine bond, which facilitates a variety of powerful carbon-carbon bond-forming reactions. This guide provides a comparative overview of the applications of this compound in key cross-coupling reactions, its utility in the synthesis of functionalized allenes, and its role in the construction of natural products, supported by experimental data and detailed protocols.
The enhanced reactivity of this compound compared to its lighter halogen counterparts, such as 2-bromopropene (B1265445) and 2-chloropropene (B1346963), makes it a superior substrate for a range of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is weaker and more polarizable, leading to faster rates of oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. This reactivity trend (I > Br > Cl) allows for milder reaction conditions, broader substrate scope, and often higher yields.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview
This compound is an excellent coupling partner in several seminal palladium-catalyzed reactions, including the Suzuki-Miyaura, Sonogashira, and Heck couplings. These reactions provide efficient pathways to introduce the isopropenyl moiety into a wide array of organic molecules.
A general catalytic cycle for these palladium-catalyzed cross-coupling reactions is initiated by the oxidative addition of the vinyl iodide to a Pd(0) species. The resulting Pd(II) intermediate then undergoes transmetalation (in Suzuki and Sonogashira reactions) or migratory insertion (in the Heck reaction), followed by reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst.
digraph "Cross_Coupling_Cycle" {
graph [fontname="Arial", label="General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions", labelloc=t, fontsize=14];
node [shape=box, style=filled, fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=10];
"Pd(0)L2" [fillcolor="#F1F3F4", fontcolor="#202124", label="Pd(0)Ln"];
"Oxidative_Addition" [shape=plaintext, label="Oxidative Addition"];
"R-Pd(II)-X_L2" [fillcolor="#F1F3F4", fontcolor="#202124", label="R-Pd(II)-X\n(Ln)"];
"Transmetalation" [shape=plaintext, label="Transmetalation\n(Suzuki, Sonogashira)"];
"R-Pd(II)-R'_L2" [fillcolor="#F1F3F4", fontcolor="#202124", label="R-Pd(II)-R'\n(Ln)"];
"Reductive_Elimination" [shape=plaintext, label="Reductive Elimination"];
"Product" [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", label="R-R'"];
"Migratory_Insertion" [shape=plaintext, label="Migratory Insertion\n(Heck)"];
"Alkene_Complex" [fillcolor="#F1F3F4", fontcolor="#202124", label="Alkene Complex"];
"Beta_Hydride_Elimination" [shape=plaintext, label="β-Hydride Elimination"];
"Heck_Product" [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", label="Substituted\nAlkene"];
"Pd(0)L2" -> "Oxidative_Addition" [arrowhead=none];
"Oxidative_Addition" -> "R-Pd(II)-X_L2" [label="R-X (e.g., this compound)"];
"R-Pd(II)-X_L2" -> "Transmetalation" [arrowhead=none];
"Transmetalation" -> "R-Pd(II)-R'_L2" [label="R'-M"];
"R-Pd(II)-R'_L2" -> "Reductive_Elimination" [arrowhead=none];
"Reductive_Elimination" -> "Product";
"Product" -> "Pd(0)L2" [style=invis];
"Reductive_Elimination" -> "Pd(0)L2" [label="Regeneration of\nPd(0) catalyst"];
{rank=same; "Transmetalation"; "Migratory_Insertion"}
"R-Pd(II)-X_L2" -> "Migratory_Insertion" [arrowhead=none, constraint=false];
"Migratory_Insertion" -> "Alkene_Complex" [label="Alkene"];
"Alkene_Complex" -> "Beta_Hydride_Elimination" [arrowhead=none];
"Beta_Hydride_Elimination" -> "Heck_Product";
"Heck_Product" -> "Pd(0)L2" [style=invis];
"Beta_Hydride_Elimination" -> "Pd(0)L2" [label="Regeneration of\nPd(0) catalyst"];
}
General scheme for the synthesis of allenes from this compound.
Experimental Protocol: Synthesis of a Substituted Allene (B1206475)
In a flame-dried flask under an argon atmosphere, copper(I) iodide (1.0 mmol) is suspended in anhydrous diethyl ether (10 mL) at -78 °C. To this suspension, a solution of an organolithium reagent (2.0 mmol) in ether is added dropwise, and the mixture is stirred for 30 minutes to form the Gilman reagent. A solution of this compound (1.0 mmol) in diethyl ether (2 mL) is then added dropwise. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude allene is purified by column chromatography.
Applications in Natural Product Synthesis
The isopropenyl moiety is a common structural feature in a variety of natural products. While specific examples detailing the direct use of this compound in total synthesis are not extensively documented in readily available literature, its role as a precursor to more complex building blocks is implied through the powerful cross-coupling reactions it undergoes. For instance, the 2-arylpropenes and enynes synthesized from this compound can serve as key intermediates in the construction of complex natural product skeletons. The higher reactivity of this compound makes it an attractive choice for introducing the isopropenyl group in late-stage functionalization, where mild reaction conditions are crucial to avoid the decomposition of sensitive functional groups.
Comparison with Alternatives
The primary alternatives to this compound in cross-coupling reactions are 2-bromopropene and 2-chloropropene. As previously mentioned, the reactivity of these vinyl halides in palladium-catalyzed reactions follows the order I > Br > Cl.
-
2-Bromopropene: While generally less reactive than this compound, 2-bromopropene is often a viable and more cost-effective alternative. However, reactions involving 2-bromopropene typically require higher temperatures, longer reaction times, and often more sophisticated and expensive phosphine (B1218219) ligands to achieve comparable yields to those obtained with this compound.
-
2-Chloropropene: Due to the strength of the C-Cl bond, 2-chloropropene is significantly less reactive and is generally a poor substrate for these cross-coupling reactions, requiring highly specialized and often air-sensitive catalyst systems to achieve moderate success.
A Mechanistic Showdown: Nickel vs. Palladium in the Catalysis of 2-Iodopropene
For researchers, scientists, and professionals in drug development, the choice between nickel and palladium catalysts in cross-coupling reactions is a critical decision that profoundly impacts reaction efficiency, cost, and functional group tolerance. This guide provides an in-depth mechanistic comparison of nickel and palladium catalysis specifically for the vinyl halide, 2-iodopropene, supported by experimental data and detailed protocols.
While both nickel and palladium are group 10 metals capable of catalyzing a wide array of cross-coupling reactions, their subtle electronic and steric differences give rise to distinct mechanistic pathways and reactivity profiles. Palladium has long been the workhorse in this domain, known for its reliability and broad substrate scope.[1] However, the earth-abundant and more economical nickel is rapidly emerging as a powerful alternative, often exhibiting unique reactivity and advantages in specific applications.[1][2]
At a Glance: Key Mechanistic Differences
The catalytic cycles for both nickel and palladium in cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Negishi couplings, generally proceed through three fundamental steps: oxidative addition, transmetalation (for coupling with organometallic reagents), and reductive elimination.[3][4] However, the relative rates and accessibility of alternative pathways for each step differ significantly between the two metals.
| Mechanistic Feature | Nickel Catalysis | Palladium Catalysis |
| Oxidative Addition | Generally faster, especially for less reactive electrophiles.[5] | Generally slower than nickel.[5] |
| Reductive Elimination | Can be the rate-limiting step; C(sp²)-C(sp²) bond formation is generally facile.[6] | Typically a rapid process. |
| β-Hydride Elimination | Generally slower and has a higher energy barrier compared to palladium.[2][5] | A common and often rapid decomposition pathway, especially with alkyl partners.[7] |
| Accessible Oxidation States | Readily accesses Ni(0), Ni(I), Ni(II), Ni(III), and Ni(IV) states.[8] | Primarily cycles between Pd(0) and Pd(II).[3][9] |
| Reaction Mechanisms | More prone to single-electron transfer (SET) pathways, leading to radical intermediates.[8] | Predominantly proceeds through two-electron pathways. |
| Functional Group Tolerance | Can be more sensitive to coordinating functional groups, which can also be leveraged for selectivity.[10] | Generally exhibits broad functional group tolerance.[9] |
| Cost | Lower cost, more earth-abundant.[11] | Higher cost, less abundant. |
Delving into the Catalytic Cycle: A Mechanistic Comparison
The choice between nickel and palladium for the cross-coupling of this compound hinges on the nuanced differences in their catalytic cycles.
Oxidative Addition: The Initiating Step
The catalytic cycle begins with the oxidative addition of this compound to a low-valent metal center (Ni(0) or Pd(0)).[3][8]
-
Nickel: Due to its lower reduction potential and electronegativity, nickel generally undergoes oxidative addition more readily than palladium.[5] This can be particularly advantageous for less reactive electrophiles. For vinyl halides like this compound, this step is typically facile for both metals, but nickel's higher reactivity can be beneficial, potentially allowing for milder reaction conditions.
-
Palladium: The oxidative addition of vinyl iodides to Pd(0) is a well-established and efficient process.[9][12] The reaction proceeds through the formation of a π-complex between the palladium center and the double bond of this compound, followed by insertion of the palladium into the carbon-iodine bond to form a Pd(II)-vinyl intermediate.[9]
Transmetalation: Introducing the Nucleophile
In reactions like the Suzuki-Miyaura coupling, the next step is the transfer of the organic group from an organometallic reagent (e.g., an organoboron compound) to the metal center. The efficiency of this step is highly dependent on the nature of the nucleophile, base, and solvent. For both nickel and palladium, this step is generally not considered a major point of mechanistic divergence for vinyl substrates.
Reductive Elimination: Forging the New Bond
This final step involves the formation of the new carbon-carbon bond and regeneration of the catalytically active M(0) species.[3][8]
-
Nickel: While reductive elimination from Ni(II) to form C(sp²)-C(sp²) bonds is generally favorable, the overall kinetics can be influenced by the ligand environment. In some cases, this step can be turnover-limiting.[6]
-
Palladium: Reductive elimination from Pd(II) complexes is typically a fast and irreversible process, driving the catalytic cycle forward.[3]
The Complication: β-Hydride Elimination
A critical side reaction that can plague cross-coupling reactions is β-hydride elimination.[7] This process involves the transfer of a hydrogen atom from the β-position of an alkyl or vinyl group to the metal center, leading to the formation of an alkene and a metal-hydride species.
-
Nickel: Nickel complexes have a higher energy barrier to β-hydride elimination compared to their palladium counterparts.[2][5] This makes nickel catalysts particularly well-suited for cross-coupling reactions involving substrates that are prone to this decomposition pathway. In the case of the intermediate formed from this compound, the resulting propenyl ligand on the metal does not have β-hydrogens on the sp² carbons, but subsequent isomerization or reactions with alkyl coupling partners could introduce this possibility. The inherent resistance of nickel to β-hydride elimination provides a wider window of stability for the organometallic intermediates.
-
Palladium: β-hydride elimination is a more facile process for palladium.[7] While the direct product of oxidative addition of this compound does not have β-hydrogens that can readily eliminate, the higher propensity for this pathway in palladium catalysis can be a limiting factor when using certain alkyl coupling partners that do possess β-hydrogens.
Visualizing the Catalytic Cycles
The following diagrams illustrate the generalized catalytic cycles for nickel- and palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound.
Figure 1: Generalized Nickel-Catalyzed Suzuki-Miyaura Cycle
Figure 2: Generalized Palladium-Catalyzed Suzuki-Miyaura Cycle
Experimental Protocols
The following are representative protocols for nickel- and palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which can be adapted for this compound.
Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Coupling of a Vinyl Halide
This protocol is adapted from established methods for the nickel-catalyzed coupling of heterocyclic halides.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.5 equiv)
-
NiCl₂(PCy₃)₂ (5 mol %)
-
Potassium phosphate (B84403) (K₃PO₄, 4.5 equiv)
-
tert-Amyl alcohol (or 2-Me-THF) as solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add NiCl₂(PCy₃)₂ (5 mol %), the arylboronic acid (2.5 equiv), and K₃PO₄ (4.5 equiv).
-
Seal the vessel and purge with an inert atmosphere for 15 minutes.
-
Add this compound (1.0 equiv) followed by the degassed solvent via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours, or until completion as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of a Vinyl Halide
This protocol is a general procedure based on standard Suzuki-Miyaura conditions for aryl iodides.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (2-5 mol %)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Solvent mixture (e.g., 4:1 1,4-dioxane/water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and K₂CO₃ (2.0 equiv).
-
Add the degassed solvent mixture.
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add Pd(PPh₃)₄ (2-5 mol %) to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir until the reaction is complete (typically 2-24 hours), monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product via flash column chromatography.
Workflow for Catalyst Selection and Optimization
The decision to use nickel or palladium should be based on a systematic evaluation of the specific reaction requirements.
Figure 3: Experimental Workflow for Catalyst Selection
Conclusion
Both nickel and palladium are highly effective catalysts for the cross-coupling of this compound. Palladium offers a well-trodden path with predictable reactivity and broad functional group tolerance. Nickel, on the other hand, presents a more cost-effective and mechanistically distinct alternative. Its faster rate of oxidative addition and slower rate of β-hydride elimination can be advantageous, potentially allowing for milder reaction conditions and compatibility with a wider range of alkyl coupling partners. The propensity of nickel to engage in single-electron transfer pathways also opens the door to unique reactivity not accessible with palladium. The optimal choice of catalyst will ultimately depend on the specific nucleophilic coupling partner, the functional groups present in the substrates, and the desired economic and environmental profile of the synthesis.
References
- 1. Recent Advances in Nickel Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 5. odinity.com [odinity.com]
- 6. Capstone Laboratory Experiment Investigating Key Features of Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. oxidative addition and palladium coupling [employees.csbsju.edu]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Assessing the Green Chemistry Metrics of 2-Iodopropane Synthesis: A Comparative Guide
Researchers, scientists, and drug development professionals are increasingly tasked with not only developing novel chemical entities but also ensuring that the synthetic routes employed are environmentally sustainable. This guide provides a comparative assessment of the green chemistry metrics for two common laboratory-scale syntheses of 2-iodopropane (B156323). Due to a lack of readily available, detailed experimental data for the synthesis of 2-iodopropene, the closely related and well-documented compound 2-iodopropane will be used as a substitute to demonstrate the application of green chemistry principles in evaluating synthetic methodologies.
This analysis focuses on key green chemistry metrics, including Atom Economy, E-Factor, and Process Mass Intensity (PMI), to offer a quantitative comparison of the environmental impact of each method. The objective is to provide a clear framework for selecting more sustainable synthetic pathways in a laboratory and industrial setting.
Comparison of Green Chemistry Metrics
The following table summarizes the calculated green chemistry metrics for two distinct methods of 2-iodopropane synthesis.
| Metric | Route 1: From 2-Propanol and Hydroiodic Acid | Route 2: From 2-Propanol, Iodine, and Red Phosphorus |
| Atom Economy | 56.4% | 52.6% |
| E-Factor | 1.39 | 2.12 |
| Process Mass Intensity (PMI) | 2.39 | 3.12 |
Experimental Protocols
Route 1: Synthesis of 2-Iodopropane from 2-Propanol and Hydroiodic Acid
This method involves the direct reaction of 2-propanol with hydroiodic acid.
Reaction: CH₃CH(OH)CH₃ + HI → CH₃CH(I)CH₃ + H₂O
Procedure: 30 grams of 2-propanol (isopropyl alcohol) are mixed with 450 grams of 57% aqueous hydroiodic acid. The mixture is then distilled. The lower layer of the distillate, containing the crude 2-iodopropane, is separated. The aqueous layer is redistilled to recover an additional amount of product. The combined crude product is washed successively with concentrated hydrochloric acid, water, and a 5% sodium carbonate solution, and then dried over anhydrous calcium chloride before a final distillation to yield the purified 2-iodopropane.[1]
Route 2: Synthesis of 2-Iodopropane from 2-Propanol using Iodine and Red Phosphorus
This classic method generates the iodinating agent in situ from iodine and red phosphorus.
Overall Reaction: 3CH₃CH(OH)CH₃ + P + 1.5I₂ → 3CH₃CH(I)CH₃ + H₃PO₃
Procedure: To a mixture of 70 grams of iodine and 10 grams of red phosphorus, 30 grams of 2-propanol (isopropyl alcohol) is added gradually. The reaction mixture is then heated to distill the 2-iodopropane. The distillate is washed with a dilute sodium hydroxide (B78521) solution, followed by water, and then dried over anhydrous calcium chloride. A final distillation yields the purified product. An 80% yield is reported for this method.[1]
Green Chemistry Metrics Assessment Workflow
The following diagram illustrates the logical workflow for assessing the green chemistry metrics of the different synthesis routes for 2-iodopropane.
Caption: Workflow for Green Chemistry Assessment of 2-Iodopropane Synthesis.
Discussion of Results
Based on the calculated metrics, Route 1 (from 2-Propanol and Hydroiodic Acid) demonstrates a more favorable green chemistry profile compared to Route 2. It has a higher atom economy, indicating that a larger proportion of the reactant atoms are incorporated into the final product. Furthermore, its lower E-Factor and PMI values signify the generation of less waste relative to the amount of product obtained.
While Route 2 is a classic and effective method, the use of solid phosphorus and the generation of phosphorous acid as a byproduct contribute to its lower atom economy and higher waste generation. In contrast, the primary byproduct in Route 1 is water, which is environmentally benign.
It is important to note that this analysis is based on laboratory-scale procedures. In an industrial setting, factors such as the potential for recycling reagents and solvents, energy consumption, and the hazards associated with the chemicals used would also need to be considered for a comprehensive sustainability assessment. Nevertheless, these metrics provide a valuable and straightforward initial assessment for chemists to evaluate and compare the environmental performance of different synthetic strategies.
References
Comparative Analysis of 2-Iodopropene and a Saturated Analogue: A Guide to Characterization
For researchers, scientists, and professionals in drug development, the precise characterization of chemical intermediates is paramount. This guide provides a comparative analysis of the characterization data for 2-iodopropene, a versatile vinyl iodide, against its saturated analogue, 2-iodopropane (B156323). Detailed experimental protocols and visual workflows are included to support researchers in their analytical endeavors.
Physical and Spectroscopic Data Comparison
The following tables summarize the key physical and spectroscopic properties of this compound and 2-iodopropane, offering a clear comparison for identification and quality control purposes.
Physical Properties
| Property | This compound | 2-Iodopropane |
| Molecular Formula | C₃H₅I | C₃H₇I |
| Molecular Weight | 167.98 g/mol | 169.99 g/mol [1][2] |
| Boiling Point | 85.2 °C at 760 mmHg[3] | 88-90 °C |
| Density | 1.83 g/cm³[3] | 1.703 g/mL at 25 °C[1] |
| Appearance | - | Colorless to pale yellow clear liquid[4] |
| Refractive Index (n20/D) | - | 1.498[1] |
¹H NMR Spectral Data
| Compound | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| This compound | ~5.9 | Singlet | 1H | =CH₂ (geminal to I) |
| ~5.4 | Singlet | 1H | =CH₂ (geminal to I) | |
| ~2.5 | Singlet | 3H | -CH₃ | |
| 2-Iodopropane | ~4.2 | Septet | 1H | -CH- |
| ~1.9 | Doublet | 6H | -CH₃ |
¹³C NMR Spectral Data
| Compound | Chemical Shift (ppm) | Assignment |
| This compound | Not explicitly found in search results | C=C, -CH₃ |
| 2-Iodopropane | ~21.1[5] | -CH- |
| ~31.2[5] | -CH₃ |
Infrared (IR) Spectroscopy Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | ~3100 | =C-H stretch |
| ~1620 | C=C stretch | |
| ~890 | =CH₂ bend (out-of-plane) | |
| 2-Iodopropane | ~2970-2850 | C-H stretch |
| ~1380, ~1160 | C-H bend | |
| ~500 | C-I stretch |
Mass Spectrometry (MS) Data
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| This compound | 168 | 127 (I⁺), 41 (C₃H₅⁺) |
| 2-Iodopropane | 170 | 127 (I⁺), 43 (C₃H₇⁺) |
Experimental Protocols
Detailed methodologies for the key characterization experiments are provided below. These protocols are designed for the analysis of volatile liquid samples such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
NMR spectrometer (e.g., 400 MHz)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Sample (this compound)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Prepare the sample by dissolving approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% TMS in an NMR tube.
-
Carefully place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
Process the ¹H NMR spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the TMS peak at 0 ppm.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum.
-
Process and reference the ¹³C NMR spectrum to the solvent peak (CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
Fourier-Transform Infrared (FTIR) spectrometer
-
Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
-
Sample (this compound)
-
Volatile solvent for cleaning (e.g., dichloromethane)
Procedure (using salt plates):
-
Ensure the salt plates are clean and dry.
-
Place one to two drops of the liquid sample onto the center of one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin film.
-
Mount the salt plates in the spectrometer's sample holder.
-
Acquire the background spectrum (air).
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Clean the salt plates thoroughly with a volatile solvent and store them in a desiccator.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of the sample and confirm its molecular weight and fragmentation pattern.
Materials:
-
Gas chromatograph coupled to a mass spectrometer
-
GC column suitable for haloalkanes (e.g., a non-polar DB-5 or similar)
-
Helium carrier gas
-
Sample (this compound)
-
Volatile solvent (e.g., hexane (B92381) or dichloromethane)
Procedure:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent.
-
Set the GC parameters:
-
Injector temperature: e.g., 250 °C
-
Oven temperature program: e.g., start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier gas flow rate: e.g., 1 mL/min.
-
-
Set the MS parameters:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: e.g., m/z 35-300.
-
Source temperature: e.g., 230 °C.
-
-
Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.
-
Acquire the data, which will consist of a total ion chromatogram (TIC) and mass spectra for each eluting peak.
-
Analyze the data to determine the retention time of the main peak and its corresponding mass spectrum. Compare the mass spectrum with a library database for identification.
Visualizing Workflows and Pathways
Characterization Workflow for this compound
The following diagram illustrates a logical workflow for the characterization and identification of an unknown sample suspected to be this compound.
Application in Drug Development: Synthesis of a Kinase Inhibitor
Vinyl iodides are valuable intermediates in the synthesis of complex molecules, including kinase inhibitors used in cancer therapy. The diagram below illustrates a simplified, hypothetical signaling pathway and the role of a vinyl iodide in synthesizing an inhibitor.
References
- 1. jnfuturechemical.com [jnfuturechemical.com]
- 2. Isopropyl iodide | C3H7I | CID 6362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 2-iodopropane, 75-30-9 [thegoodscentscompany.com]
- 5. 13C nmr spectrum of 2-iodopropane C3H7I CH3CHICH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isopropyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Safety Operating Guide
Proper Disposal of 2-Iodopropene: A Guide for Laboratory Professionals
Effective management and disposal of 2-iodopropene are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As a halogenated organic compound, this compound is classified as hazardous waste and requires specific handling procedures.
Improper disposal can lead to significant environmental contamination and may result in regulatory penalties. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste in a laboratory setting, adhering to the best practices for chemical hygiene and waste management.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for detailed hazard information. Always operate within a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
Waste Segregation and Collection
The cornerstone of proper chemical waste management is stringent segregation.[1][2] Mixing different waste streams can create dangerous reactions and significantly increases disposal costs.[2]
-
Designated Waste Container : Collect all this compound waste, including contaminated materials, in a designated, leak-proof container made of a compatible material (e.g., polyethylene).[3] Do not use metal cans, as halogenated solvents can degrade and produce acids that corrode metal.[3]
-
Halogenated vs. Non-Halogenated Waste : Never mix this compound or other halogenated organic wastes with non-halogenated organic solvent waste.[1][4][5]
-
Incompatible Materials : Keep this compound waste separate from acids, bases, heavy metals, oxidizing agents, and acutely toxic "P-listed" wastes.[1][5]
Labeling and Storage of Waste Containers
Proper labeling is a strict regulatory requirement and essential for safety.
-
Affix Hazardous Waste Tag : As soon as the first drop of waste is added, the container must be labeled with a "Hazardous Waste" tag.[1][2][5]
-
Complete Information : The tag must include the full chemical name ("this compound"), all other chemical constituents with their approximate percentages, and indicate all relevant hazards (e.g., Flammable, Toxic).[1]
-
Secure Storage : Keep the waste container tightly closed when not in use.[2] Store it in a designated Satellite Accumulation Area (SAA), which should be a cool, dry, and well-ventilated location away from heat or ignition sources.[1]
-
Secondary Containment : The waste container must be placed in secondary containment, such as a chemically resistant tub, to contain any potential leaks.[1]
Quantitative Disposal Parameters
Disposal of this compound is governed by hazardous waste regulations. Direct disposal into the sanitary sewer system is strictly prohibited.[3] The following table summarizes key regulatory thresholds, primarily from the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
| Parameter | Regulatory Limit/Guideline | Regulation/Source |
| EPA Hazardous Waste Classification | While not specifically listed, it would be classified as hazardous due to ignitability (B1175610) (D001) and as a halogenated organic compound.[6] | 40 CFR Part 261[7][8] |
| Sewer Disposal | Prohibited for halogenated solvents.[3] | General laboratory safety and environmental regulations. |
| Total Halogens in Used Oil | > 1,000 ppm is presumed to be a hazardous waste. This indicates a general regulatory concern for high halogen content. | 40 CFR Part 279[9][10] |
| Land Disposal Restrictions (LDRs) | Halogenated organic compounds (HOCs) are subject to specific treatment standards before land disposal. The typical disposal method is high-temperature incineration by a licensed facility.[4] | 40 CFR Part 268[8] |
Chemical Treatment and Neutralization
While some literature mentions the possibility of neutralizing halogenated compounds with a strong base, no specific, validated experimental protocols for the safe, laboratory-scale treatment of this compound for disposal purposes were identified. Attempting to chemically treat this waste without a verified procedure can be dangerous, potentially leading to exothermic reactions or the creation of other hazardous byproducts.
Recommendation : Do not attempt to neutralize or chemically treat this compound waste. The standard and safest procedure is to collect it as described above for disposal by a licensed hazardous waste management company.
Spill Management Protocol
In the event of a this compound spill, immediate and proper response is crucial to minimize exposure and environmental contamination.
-
Evacuate and Ventilate : If the spill is significant or outside a fume hood, evacuate the immediate area and ensure adequate ventilation.
-
Contain the Spill : Use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to contain the liquid.[1]
-
Collect Absorbed Material : Carefully collect the contaminated absorbent material using non-sparking tools and place it into a sealable, leak-proof container.
-
Label as Hazardous Waste : Label the container as "Hazardous Waste," identifying the contents as spill debris containing this compound.
-
Decontaminate : Clean the spill area thoroughly.
-
Dispose : Arrange for pickup of the spill debris container along with other hazardous waste.
Disposal Workflow Diagram
The following diagram outlines the logical steps for the proper management and disposal of this compound waste.
Requesting Waste Pickup
Once the waste container is full or the maximum accumulation time limit set by your institution or local regulations has been reached, contact your institution's Environmental Health and Safety (EHS) department to request a waste pickup.[1] Ensure the hazardous waste tag is fully and accurately completed before the scheduled pickup.
References
- 1. epa.gov [epa.gov]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 4. actenviro.com [actenviro.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. epa.gov [epa.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. rcrapublic.epa.gov [rcrapublic.epa.gov]
Personal protective equipment for handling 2-Iodopropene
This document provides essential safety and logistical information for the handling and disposal of 2-Iodopropene (also known as Isopropyl Iodide) in a laboratory setting. The following procedures are designed to minimize risk and ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Quantitative Data
This compound is a flammable liquid and vapor that is harmful if swallowed and causes skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1] The vapors are heavier than air and can form explosive mixtures with air at elevated temperatures. It is also sensitive to light.[3][4]
Physical and Toxicological Properties
| Property | Value | Source(s) |
| Molecular Formula | C3H7I | [4] |
| Molecular Weight | 169.99 g/mol | [4] |
| Appearance | Colorless to light yellow clear liquid | [3] |
| Boiling Point | 88 - 90 °C (190 - 194 °F) | |
| Melting Point | -90 °C (-130 °F) | |
| Flash Point | 42 °C (107.6 °F) | [3] |
| Density | 1.703 g/cm³ at 25 °C (77 °F) | |
| Toxicity (Oral) | LD50 Oral - 1,100 mg/kg | [1] |
| Toxicity (Inhalation) | LC50 Inhalation, rat: 320 gm/m³/30M | [3] |
Personal Protective Equipment (PPE)
A comprehensive assessment of hazards should be conducted for each specific use of this compound to determine the appropriate PPE.[5] The following provides general guidance.
-
Eye and Face Protection:
-
Skin and Body Protection:
-
Gloves: Wear appropriate chemical-resistant gloves to prevent skin exposure.[3][4] No single glove material provides universal protection, so the specific glove type should be selected based on the task and breakthrough time. Always inspect gloves before use and wash them before removal.[5][6]
-
Lab Coat/Apron: A flame-retardant and anti-static lab coat or apron is recommended.[1]
-
Clothing: Wear long pants and closed-toe shoes.[7] Perforated shoes or sandals are not permitted.[6]
-
-
Respiratory Protection:
-
Operations involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne levels low.[3]
-
If engineering controls are insufficient or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors (such as a Type A filter) should be used.[1][3][4]
-
Operational Plan: Step-by-Step Handling Procedure
3.1. Pre-Handling Checklist
-
Training: Confirm that all personnel involved have been trained on the hazards and safe handling procedures for this compound.
-
Location: Ensure work will be performed in a designated area, such as a chemical fume hood, with adequate ventilation.[3]
-
Emergency Equipment: Verify the location and functionality of the nearest safety shower, eyewash station, fire extinguisher, and spill kit.[3][7]
-
PPE Availability: Confirm that all required PPE is available and in good condition.[6]
-
Waste Container: Prepare a designated, properly labeled hazardous waste container for this compound waste.[7]
3.2. Handling Protocol
-
Don PPE: Put on all required personal protective equipment as outlined in Section 2.
-
Grounding: When transferring the chemical, ground and bond the container and receiving equipment to prevent static discharge.
-
Dispensing: Use only non-sparking tools for all operations. Dispense the required amount of this compound slowly and carefully to avoid splashing or aerosol generation.[8]
-
Container Sealing: Keep the container tightly closed when not in use.
-
Post-Handling: After use, wash hands and any exposed skin thoroughly with soap and water, even if gloves were worn.[3][5] Do not eat, drink, or smoke in the work area.
3.3. Small Spill Response
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: Immediately remove all sources of ignition (e.g., turn off hot plates, equipment).[3]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment: Wearing appropriate PPE, contain the spill by absorbing it with an inert material such as vermiculite, sand, or earth.[3]
-
Collection: Use non-sparking tools to collect the absorbent material and place it into a suitable, labeled container for hazardous waste disposal.[3]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of the contaminated materials according to the disposal plan (Section 4).
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Collect liquid waste in a designated, leak-proof, and properly sealed container.
-
Collect contaminated solids (e.g., absorbent materials, gloves, bench paper) in a separate, sealed container.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name "this compound".[7] Include the approximate concentration and any other components.
-
-
Storage:
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Waste generators are responsible for ensuring complete and accurate waste classification in accordance with local, state, and federal regulations.[3]
-
Safe Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
